Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
説明
The exact mass of the compound Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDGYTKISRFVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676712 | |
| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-81-5 | |
| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
Executive Summary
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, a key heterocyclic building block, has emerged as a compound of significant interest for the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications. As a bifunctional molecule featuring a protected azetidine nitrogen and a secondary amine, it serves as a versatile scaffold for introducing the unique three-dimensional geometry of the azetidine ring into drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, is considered a "privileged scaffold" in modern medicinal chemistry.[1] Its growing prominence stems from the unique structural and physicochemical properties it imparts to molecules:
-
Structural Rigidity: The inherent ring strain of the azetidine core restricts conformational flexibility. This allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
-
Improved Physicochemical Properties: Compared to more common saturated heterocycles like pyrrolidine or piperidine, azetidines often improve aqueous solubility and reduce lipophilicity, which are desirable attributes for drug candidates.[3]
-
Metabolic Stability: The compact, strained ring can be more resistant to metabolic degradation at certain positions, potentially improving the pharmacokinetic profile of a compound.[3]
-
Novel Chemical Space: As a bioisostere for other cyclic and acyclic motifs, the azetidine ring provides novel exit vectors and allows chemists to explore previously inaccessible chemical space.[3]
These factors have led to the incorporation of azetidine derivatives in compounds targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][4]
Physicochemical and Structural Properties
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a stable, synthetically accessible intermediate. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 454703-20-9 | [5][6] |
| Molecular Formula | C₉H₁₈N₂O₂ | [6] |
| Molecular Weight | 186.25 g/mol | [6] |
| Synonyms | 1-Boc-3-((methylamino)methyl)azetidine, 1-tert-Butoxycarbonyl-3-(methylaminomethyl)azetidine | [6] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |
| LogP (Calculated) | 0.8251 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Chemical Structure
The structure features a central azetidine ring protected at the 1-position with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a methylaminomethyl side chain.
Synthesis and Purification
A robust and common synthetic route to this class of compounds is the reductive amination of a ketone precursor. The following protocol describes a representative synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).
Synthetic Workflow Diagram
Experimental Protocol: Reductive Amination
This protocol is based on standard procedures for reductive amination, a cornerstone reaction in medicinal chemistry. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is effective for forming amines from ketones and does not reduce the Boc-protecting group's carbonyl.
Materials:
-
Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[7]
-
Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and dissolve in anhydrous DCM.
-
Imine Formation: Add the methylamine solution (1.2 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains low. Causality: Portion-wise addition controls the exothermic nature of the reduction and prevents side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the starting material is consumed as indicated by TLC/LC-MS analysis.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure title compound.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques. While actual spectra are proprietary, the expected results are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. Signals for the azetidine ring protons and the methyl group on the side chain amine would also be present in their expected regions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons (~28 ppm), in addition to the carbons of the azetidine ring and the side chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 187.25, confirming the molecular weight.
Applications as a Versatile Synthetic Building Block
The primary value of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate lies in its utility as a bifunctional building block.[8][9] The secondary amine serves as a nucleophilic handle for a variety of subsequent chemical transformations, while the Boc-protected nitrogen can be deprotected under acidic conditions to reveal another reactive site.
This versatility allows for its incorporation into a wide range of molecular architectures, making it a valuable tool in the synthesis of:
-
Enzyme Inhibitors: Where the azetidine can serve as a rigid scaffold to position key binding groups.
-
Receptor Agonists/Antagonists: Used in the development of treatments for neurological disorders.[10]
-
Anticancer Agents: The azetidine moiety is found in numerous compounds investigated for their antiproliferative activities.[4][10]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazard Identification: While specific data for this exact compound is limited, related amino-azetidines are classified as irritants. They may cause skin, eye, and respiratory irritation.[8][11][12] It is harmful if swallowed.[11]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][11] Avoid all personal contact, including inhalation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8] Recommended storage is often at 4°C.[6]
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), collect it into a suitable container for disposal, and decontaminate the area.[11]
Conclusion
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure, predictable reactivity, and the desirable properties of the azetidine core make it a high-value building block for creating novel, three-dimensional molecules with therapeutic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research and development programs, accelerating the path toward new medicines.
References
- BenchChem. (n.d.). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives.
- Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- BLDpharm. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate.
- ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride.
- BenchChem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
- ChemScene. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate.
- TCI Chemicals. (n.d.). tert-Butyl 3-(Methylamino)azetidine-1-carboxylate.
- Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Structures of some azetidine-based drugs.
- Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed.
- CymitQuimica. (n.d.). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
- Namooda. (n.d.). tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate.
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester.
- ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine.
- ChemicalBook. (2025). 1-Boc-3-azetidinone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 454703-20-9|tert-Butyl 3-(methylamino)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 10. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. kishida.co.jp [kishida.co.jp]
An In-Depth Technical Guide to CAS 1049730-81-5: A Key Building Block for Next-Generation PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the outright degradation of target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two.[1] The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 Ligase) that is essential for ubiquitination and subsequent proteasomal degradation.[1][3][4]
As the field of targeted protein degradation matures, there is a significant move away from simple polyethylene glycol (PEG) and alkyl chains towards more sophisticated linker architectures.[1] Rigid heterocyclic scaffolds, such as azetidine, are gaining prominence for their ability to impart favorable properties on the resulting PROTAC molecule. This guide focuses on tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5) , a key building block that provides a rigid, functionalized azetidine core for PROTAC linker synthesis.
Compound Profile: CAS 1049730-81-5
tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a bifunctional building block designed for straightforward incorporation into a PROTAC synthesis workflow. The Boc-protected azetidine nitrogen allows for stability during initial coupling reactions, while the secondary methylamino group provides a reactive handle for conjugation to either the POI-binding ligand or the E3-ligase-binding ligand.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1049730-81-5 | [5] |
| IUPAC Name | tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate | N/A |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 200.28 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | N/A |
| Purity | ≥97.0% (by NMR) | N/A |
| Storage | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | N/A |
Rationale for Use in PROTAC Design: The Azetidine Advantage
The choice of a linker scaffold is a critical decision in PROTAC design. While flexible linkers have been used, there is growing evidence that incorporating rigid elements can be highly advantageous. The azetidine ring of CAS 1049730-81-5 offers several benefits:
-
Conformational Rigidity: Unlike flexible alkyl or PEG chains, the four-membered azetidine ring reduces the number of rotatable bonds in the linker. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more stable and productive POI-PROTAC-E3 interactions.[6][]
-
Improved Physicochemical Properties: PROTACs often fall into the "beyond Rule of 5" chemical space due to their high molecular weight.[2] This can lead to poor solubility and cell permeability. The incorporation of compact, rigid scaffolds like azetidine can help to minimize the increase in molecular weight and polar surface area compared to longer, more flexible linkers, which can be beneficial for maintaining drug-like properties.[6][8]
-
Vectorial Control: The defined geometry of the azetidine ring provides better control over the spatial orientation of the two ligands. This "vectorial control" is crucial for achieving the optimal geometry within the ternary complex required for efficient ubiquitin transfer from the E2 enzyme to the POI.[3]
The general mechanism of action for a PROTAC synthesized using a linker derived from CAS 1049730-81-5 is illustrated below.
Caption: General mechanism of a PROTAC utilizing an azetidine-based linker.
Synthesis and Incorporation into PROTACs
While CAS 1049730-81-5 is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route involves the reductive amination of a key precursor, tert-butyl 3-formylazetidine-1-carboxylate .
Proposed Synthesis of CAS 1049730-81-5
The synthesis can be envisioned as a two-step process starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .
-
Oxidation: The primary alcohol is oxidized to an aldehyde. A common method for this transformation is the Swern oxidation, using oxalyl chloride and DMSO, or oxidation with a reagent like IBX (2-Iodoxybenzoic acid).[9]
-
Reductive Amination: The resulting aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the target secondary amine. This is a standard and high-yielding method for forming amines from carbonyls.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
1-Boc-3-(methylaminomethyl)azetidine physical characteristics
An In-depth Technical Guide on the Core Physical Characteristics of 1-Boc-3-((methylamino)methyl)azetidine
Introduction
In the landscape of modern medicinal chemistry and drug development, the use of conformationally restricted scaffolds is a cornerstone of rational design. Small, saturated heterocycles provide a framework to orient substituents in a defined three-dimensional space, which can significantly enhance binding affinity and selectivity for biological targets.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable pharmacophore.[1]
This technical guide provides an in-depth analysis of 1-Boc-3-((methylamino)methyl)azetidine (CAS 1049730-81-5), a versatile synthetic building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen allows for selective functionalization, while the secondary amine provides a key reactive handle for introducing the azetidine moiety into larger, more complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the compound's core attributes, physicochemical properties, a proposed synthetic pathway, analytical characterization, and safe handling protocols.
Core Molecular Attributes
Precise identification of a chemical entity is foundational to its application in research. The core attributes of 1-Boc-3-((methylamino)methyl)azetidine are summarized below.
| Attribute | Value | Source(s) |
| CAS Number | 1049730-81-5 | [2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| IUPAC Name | tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate | [2] |
| Common Synonyms | 1-Boc-3-((methylamino)methyl)azetidine | N/A |
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation protocols.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Solubility | Slightly soluble in water. | [3][4] |
| Sensitivity | Air Sensitive | [3][4] |
Comparative Data for Structural Analogs
To provide researchers with estimated values, the properties of two closely related azetidine building blocks are listed. These compounds share the core 1-Boc-azetidine scaffold but differ in the substitution at the 3-position.
| Property | 1-Boc-3-(methylamino)azetidine | 1-Boc-3-(aminomethyl)azetidine |
| CAS Number | 454703-20-9 | 732265-50-0 |
| Appearance | Colorless liquid[5] | Liquid[6][7] |
| Boiling Point | 249 °C[4] | 260.6 °C at 760 mmHg[8] |
| Density | 1.04 g/mL[4] | 1.0234 g/mL at 25 °C[6][7] |
| Refractive Index | Not available | n/D 1.4691[6][7] |
Synthesis and Purification
Expert Insight: A Proposed Synthetic Workflow
While a specific, peer-reviewed synthesis for 1-Boc-3-((methylamino)methyl)azetidine is not detailed in the available literature, a robust and logical synthetic route can be proposed based on well-established chemical transformations of azetidine precursors. The following workflow leverages common starting materials and high-yielding reactions prevalent in medicinal chemistry.
The most direct approach involves a one-pot reductive amination of a commercially available ketone precursor. This method is highly efficient for forming secondary amines.
Step-by-Step Protocol (Proposed)
-
Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add methylamine (1.1-1.5 eq, typically as a solution in THF or ethanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is causal; it is selective for imines in the presence of ketones and is tolerant of mildly acidic conditions, which can catalyze imine formation.
-
Quenching and Workup: After the reaction is complete (typically 4-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product should be purified via flash column chromatography on silica gel.[9] A gradient elution system, starting with ethyl acetate/hexanes and gradually increasing the polarity with a modifier like methanol containing a small amount of triethylamine (to prevent the amine from streaking on the silica), is typically effective.
Analytical Characterization
To ensure the trustworthiness of experimental results, rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation.
-
Expected ¹H NMR Signals:
-
A sharp singlet around 1.4 ppm integrating to 9H (protons of the Boc group).
-
A singlet around 2.4 ppm integrating to 3H (protons of the N-methyl group).
-
A series of multiplets between 2.5 and 4.0 ppm corresponding to the protons of the azetidine ring and the methylene bridge (-CH₂-).
-
A broad singlet for the N-H proton.
-
-
General Protocol for NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10] Acquire spectra on a spectrometer, typically operating at 400 MHz or higher for sufficient resolution.[10]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a peak corresponding to the [M+H]⁺ ion at m/z 201.29.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected signals include a strong C=O stretch around 1690 cm⁻¹ for the carbamate of the Boc group and an N-H stretch around 3300 cm⁻¹.
Handling, Storage, and Safety
Proper handling and storage are critical for maintaining the compound's integrity and ensuring laboratory safety.
| Safety Aspect | Information | Source(s) |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261, P280, P301+P310, P302+P352, P305+P351+P338 | [2] |
Storage Recommendations:
-
Temperature: Store in a refrigerator at 2–8 °C .[4]
-
Atmosphere: The compound is air-sensitive.[3][4] It should be stored under a dry, inert atmosphere such as argon or nitrogen to prevent degradation.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Applications in Research and Development
1-Boc-3-((methylamino)methyl)azetidine is not an end-product but a valuable intermediate for building more complex molecules. Its utility stems from several key features:
-
Pharmaceutical Intermediate: It serves as a key building block in the synthesis of novel therapeutic agents, with applications in neuropharmacology and oncology drug discovery.[5]
-
Scaffold for Diversity: The secondary amine acts as a nucleophile, allowing for its incorporation into various molecular backbones through reactions like amide coupling, reductive amination, or nucleophilic substitution.
-
Conformational Rigidity: The azetidine ring imparts a degree of conformational constraint on the molecule. This rigidity can reduce the entropic penalty of binding to a protein target, potentially leading to higher-potency compounds.[1]
By providing a stable yet reactive scaffold, this compound enables the exploration of new chemical space, facilitating the development of next-generation pharmaceuticals.[5]
References
-
1-Boc-3-((Methylamino)methyl)azetidine. American Elements. [Link]
-
trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. americanelements.com [americanelements.com]
- 3. 1-Boc-3-(methylamino)azetidine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1-BOC-3-METHYLAMINOAZETIDINE CAS#: 454703-20-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Boc-3-(aminomethyl)azetidine | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-叔丁氧羰基-3-(氨基甲基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling and Use of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Need for Rigorous Safety
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS No. 1049730-81-5) is a substituted azetidine derivative that serves as a versatile and valuable building block in modern organic synthesis.[1][2] Its unique structural motif, featuring a four-membered azetidine ring, is increasingly incorporated into novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[1] The compound's utility lies in its capacity as an intermediate, allowing for the strategic introduction of functional groups into more complex molecular architectures.[1][3]
However, the inherent reactivity of the strained azetidine ring system, common to this class of heterocyclic compounds, necessitates a robust and well-understood safety protocol.[4][5] While comprehensive toxicological data for this specific molecule is not extensively published, a thorough risk assessment can be constructed by analyzing data from structurally similar azetidine derivatives. This guide provides an in-depth framework for the safe handling, storage, and disposal of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, ensuring the protection of laboratory personnel and the integrity of research outcomes. The protocols herein are founded on the principle of minimizing exposure through a combination of engineering controls, diligent personal protective equipment (PPE) use, and established best practices.
Section 1: Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for safe handling and experimental design.
| Property | Value | Reference |
| CAS Number | 1049730-81-5 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | Yellow liquid | [1] |
| Recommended Storage | Store at 0-8 °C | [1] |
| Synonyms | 1-Boc-3-((methylamino)methyl)azetidine | [1] |
Section 2: Hazard Identification and Risk Assessment
Based on data from closely related azetidine compounds, a clear hazard profile emerges. The primary risks are associated with direct contact and inhalation. The following table summarizes the anticipated hazards, drawing parallels from analogs like tert-butyl 3-(methylamino)azetidine-1-carboxylate and tert-butyl 3-amino-3-methylazetidine-1-carboxylate.
| Hazard Type | GHS Classification (Inferred) & Description | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. [6] | Direct contact can lead to redness, inflammation, or chemical burns. Azetidine derivatives are widely classified as skin irritants.[7][8] Prolonged or repeated exposure should be avoided. |
| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. [6] | Splashes or vapor exposure can cause significant eye damage. Immediate and thorough rinsing is critical upon exposure.[9] |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. [8][10] | Inhalation of vapors or aerosols may irritate the respiratory tract. All handling of the neat compound should occur in a well-ventilated area, preferably a chemical fume hood.[8][11] |
| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. [8] | Ingestion can lead to adverse health effects. Accidental ingestion must be treated as a medical emergency.[8] |
| Chemical Reactivity | Air and Moisture Sensitive; Incompatible with Strong Oxidizing Agents. [7][12][13] | The compound may degrade upon exposure to air.[13] It can react vigorously or explosively with strong oxidizing agents, strong acids, and bases.[12][14] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with environmental controls and ending with a final barrier of PPE, is mandatory.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All operations involving the transfer or use of neat tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate must be conducted within a certified chemical fume hood to contain vapors and prevent inhalation.[8][11]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7] Ensure all personnel are trained on their location and operation.
Personal Protective Equipment (PPE): A Self-Validating Barrier System
PPE is not a substitute for robust engineering controls but is essential to protect against unforeseen splashes, spills, or breaches in containment.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. [5][7] For handling neat material, consider double-gloving. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected or after approximately 30-60 minutes of use to prevent permeation.[15] |
| Eye & Face Protection | Safety goggles and/or face shield | Safety goggles that provide a full seal around the eyes are mandatory. [5][7] When handling quantities greater than a few milliliters or when a splash hazard exists, a full-face shield must be worn over the safety goggles.[11][15] |
| Body Protection | Laboratory coat | A standard, long-sleeved laboratory coat must be worn and fully fastened to protect skin and personal clothing from accidental contact.[7][8] For larger-scale operations, a chemically resistant apron is recommended.[7] |
| Respiratory Protection | NIOSH-approved respirator | Not required when working within a certified fume hood. However, in the event of a spill outside of a hood or if ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator with organic vapor cartridges is necessary.[7][14] Proper fit-testing and training are required for respirator use.[15] |
Section 4: Methodologies for Safe Handling and Storage
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during routine laboratory operations.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as specified in Section 3.2.
-
Prepare the work area by laying down absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment.
-
Locate the appropriate waste container for chemical and contaminated solid waste.
-
-
Compound Handling:
-
Allow the container of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all transfers of the liquid within the fume hood.
-
Use a calibrated pipette or syringe for accurate and contained liquid transfer.
-
Keep the container tightly sealed when not in use.
-
Avoid creating aerosols or splashes.
-
-
Post-Handling & Cleanup:
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in the designated solid hazardous waste container.[14]
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water after removing all PPE.[4][9]
-
Diagram 1: A standardized workflow for the safe handling of the compound.
Storage and Incompatibility Management
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, specifically between 0-8 °C as recommended.[1][6][16][17] Protect from direct sunlight and moisture.[4] Based on related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[18][19]
-
Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[12][14]
Section 5: Emergency Response Protocols
Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.
First-Aid Measures
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of running water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
-
In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[9] If the person feels unwell or if respiratory symptoms occur, seek medical attention.[8]
-
In Case of Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[16] Seek immediate medical attention.
Spill Response Protocol
This protocol is for small spills (<100 mL) occurring within a chemical fume hood. For larger spills or spills outside of containment, evacuate the area and contact institutional emergency personnel.
-
Alert & Isolate: Alert nearby personnel. Restrict access to the affected area.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[8]
-
Neutralize/Absorb: Carefully cover the spill with the absorbent material.
-
Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[4][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-BUTYL-3-((METHYLAMINO)METHYL)AZETIDINE-1-CARBOXYLATE | 1049730-81-5 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. chembk.com [chembk.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. pppmag.com [pppmag.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]
- 18. 1159824-44-8|tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 19. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery and Its Diverse Biological Activities
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry.[1][2] Its unique combination of properties—satisfactory stability, significant molecular rigidity, and a three-dimensional geometry—makes it a highly valuable motif for designing novel therapeutics.[2][3][4] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity profile, yet they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[5] This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and key evaluation protocols for functionalized azetidine scaffolds, offering field-proven insights for drug development professionals.
The Azetidine Advantage: Why This Scaffold Excels in Medicinal Chemistry
The rising prominence of the azetidine ring in drug discovery is not accidental; it is a direct result of the advantageous physicochemical properties it imparts to a molecule.[6][7]
-
Conformational Rigidity and Reduced Entropy: The constrained four-membered ring limits the conformational flexibility of molecules.[1][8] This pre-organization of substituents into a defined spatial orientation can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.[8]
-
Improved Physicochemical Properties: Incorporating an azetidine scaffold can enhance desirable drug-like properties. It increases the fraction of sp³ carbons, a key attribute for moving away from flat, aromatic molecules, which often improves solubility and metabolic stability.[6]
-
Vectorial Exit Points: The azetidine ring provides well-defined vectors for substituents, allowing medicinal chemists to precisely probe the binding pockets of target proteins and optimize structure-activity relationships (SAR).
-
Novel Chemical Space: Despite their advantages, azetidines remain a relatively underutilized scaffold compared to more common five- and six-membered rings, offering opportunities to explore novel chemical space and develop intellectual property.[3][6]
At least seven approved drugs, including the antihypertensive calcium channel blocker Azelnidipine and the anticancer agent Cobimetinib, feature the azetidine moiety, underscoring its clinical and commercial relevance.[7][8]
A Spectrum of Pharmacological Activities
Functionalized azetidine derivatives have demonstrated a remarkable and diverse range of pharmacological activities, making them versatile candidates for various therapeutic areas.[3][6]
Central Nervous System (CNS) Disorders
Azetidines have been successfully developed as modulators of CNS targets, particularly as inhibitors of neurotransmitter reuptake.
Gamma-Aminobutyric Acid (GABA) Uptake Inhibition: Several azetidine analogs act as conformationally constrained GABA analogs, inhibiting GABA transporters (GATs).[9] This is a key mechanism for treating neurological disorders like epilepsy.[10] Studies have shown that azetidin-2-ylacetic acid derivatives with lipophilic moieties, such as a 4,4-diphenylbutenyl group, exhibit high potency at GAT-1.[9][10] The azetidine ring's rigidity helps position the key pharmacophoric elements for optimal interaction with the transporter.
Table 1: GABA Uptake Inhibitory Activity of Select Azetidine Derivatives [9][10]
| Compound/Analog | Target Transporter | IC50 (µM) |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |
Other CNS Activities: Functionalized azetidines have also been investigated as tricyclic antidepressant agents, dopamine antagonists, and ligands for glutamate receptors, showcasing their broad applicability in neuroscience.[3][6][11]
Antimicrobial and Antiviral Activity
The azetidine scaffold is perhaps most famous for its role in β-lactam antibiotics (azetidin-2-ones), but its utility extends to other antimicrobial applications.[1][12]
Antibacterial Agents: Researchers have developed novel azetidine derivatives with potent antibacterial properties. For example, combining the azetidine ring with a quinolone nucleus has produced compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[12] Other azetidine-2-one derivatives have shown significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[13][14]
Antimycobacterial Agents: Recent studies have identified azetidine derivatives as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant strains.[15] These compounds act by blocking mycolate assembly, a crucial component of the mycobacterial cell wall.[15]
Table 2: Antimycobacterial Activity of Select Azetidine Derivatives [15]
| Compound ID | Target Organism | MIC (µM) |
| BGAz-001 | M. bovis BCG | 64.5 |
| BGAz-002 | M. tuberculosis H37Ra (autoluminescent) | 9.2 |
| BGAz-003 | M. tuberculosis H37Ra (autoluminescent) | 4.5 |
| BGAz-004 | M. tuberculosis H37Ra (autoluminescent) | 5.2 |
Anticancer Activity
The rigid azetidine framework is well-suited for designing inhibitors of protein kinases and other oncology targets.[3][6] Some derivatives are suggested to function as inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress and inflammation, which is often dysregulated in cancer.[10]
Caption: Simplified p38 MAPK signaling pathway and potential inhibition by azetidine scaffolds.
Other Therapeutic Areas
The versatility of the azetidine scaffold is further demonstrated by its activity in numerous other areas, including:
Key Experimental Protocols for Biological Evaluation
A robust and reproducible biological evaluation is critical for advancing azetidine-based drug candidates. The following protocols are foundational for assessing the activities described above.
General Workflow for Hit Discovery and Validation
The process from a synthesized compound to a validated hit follows a logical progression. The choice of specific assays is dictated by the therapeutic target, but the overarching workflow provides a self-validating system.
Caption: A generalized workflow for the biological evaluation of novel azetidine scaffolds.
Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit bacterial growth.[10] It is a robust initial screen for antibacterial activity.
Causality Behind Choices:
-
Mueller-Hinton Agar: This medium is standardized for susceptibility testing and has low levels of inhibitors, ensuring that the observed effect is from the test compound.
-
0.5 McFarland Standard: Standardizing the bacterial inoculum ensures reproducibility and allows for comparison between experiments and compounds.
-
Solvent Control (e.g., DMSO): A negative control is essential to ensure that the solvent used to dissolve the compound does not have intrinsic antibacterial activity.
-
Positive Control (Known Antibiotic): This validates that the assay is working correctly and provides a benchmark for the potency of the test compound.
Step-by-Step Methodology: [10][14]
-
Preparation of Inoculum: Aseptically transfer a loopful of the test bacterial culture (e.g., S. aureus, E. coli) to a tube of sterile nutrient broth. Incubate the broth at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.[10]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Evenly swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform bacterial growth.[10]
-
Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the inoculated agar plate.[10][14]
-
Sample Addition: Carefully add a specific volume (e.g., 100 µL) of the test azetidine compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into a well.[10] Add equivalent volumes of a positive control (e.g., Ampicillin) and a negative control (solvent only) to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.[10]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger diameter indicates greater antibacterial activity.
Protocol: [³H]-GABA Uptake Assay in Cultured Neurons
This assay directly measures the ability of a compound to inhibit the function of GABA transporters, providing a quantitative measure of potency (IC₅₀).[10]
Causality Behind Choices:
-
Radiolabeled GABA ([³H]-GABA): The use of a radiolabel allows for highly sensitive and direct quantification of GABA uptake into cells.
-
Scintillation Counting: This is the gold standard for measuring the amount of radioactivity, providing precise data for calculating inhibition.
-
Non-linear Regression: This statistical method is crucial for accurately determining the IC₅₀ value from the concentration-response curve, as it properly models the sigmoidal relationship between inhibitor concentration and biological response.
Step-by-Step Methodology: [10]
-
Cell Culture: Grow primary neuronal cultures or a cell line stably expressing the GABA transporter of interest (e.g., GAT-1 in HEK293 cells) in appropriate multi-well culture plates.
-
Assay Preparation: On the day of the experiment, remove the culture medium and gently wash the cells with an uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Incubation: Add the uptake buffer containing various concentrations of the test azetidine compound to the wells. Include a "no inhibitor" control. Pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]-GABA to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 10-20 minutes).
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]-GABA.
-
Cell Lysis and Measurement: Lyse the cells (e.g., with a mild detergent or distilled water) to release the intracellular contents. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the intracellular radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the control (0% inhibition). Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.[10]
Conclusion and Future Perspectives
The azetidine scaffold is a powerful tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties have led to the discovery of compounds with a vast range of biological activities, from CNS modulation to antimicrobial and anticancer effects.[3] The continued development of novel synthetic methodologies will undoubtedly expand the diversity of accessible functionalized azetidines, opening new avenues for drug discovery.[4][7] Future research will likely focus on leveraging the scaffold's rigidity to design highly selective inhibitors for challenging targets and to develop next-generation therapeutics with improved efficacy and safety profiles.
References
-
Azetidines of pharmacological interest - PubMed. [Link]
-
Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review - ProQuest. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]
-
Azetidine derivatives of tricyclic antidepressant agents - PubMed. [Link]
-
Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review - ResearchGate. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
-
Azetidine Amides in Drugs: Structure Search - Drug Hunter. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed. [Link]
-
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine | Request PDF - ResearchGate. [Link]
-
"Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine " | Request PDF - ResearchGate. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Azetidines - Enamine [enamine.net]
- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review - ProQuest [proquest.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Ascendancy of the Azetidine Moiety: A Strategic Cornerstone in Modern Medicinal Chemistry
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in contemporary drug discovery. Its inherent ring strain, coupled with a unique three-dimensional geometry, imparts a compelling blend of structural rigidity, metabolic stability, and improved physicochemical properties to parent molecules. This in-depth guide explores the multifaceted role of the azetidine moiety, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic application. We will delve into its fundamental properties, key synthetic methodologies, and its impactful role as a pharmacophore and bioisostere across various therapeutic areas, supported by detailed protocols and mechanistic insights.
Introduction: The Rise of a Strained Scaffold
For decades, the landscape of medicinal chemistry was dominated by five- and six-membered heterocyclic rings. However, the relentless pursuit of novel chemical space and improved drug-like properties has brought smaller, more strained ring systems into the spotlight. Among these, the azetidine ring has emerged as a particularly valuable building block.[1][2] Its journey from a synthetically challenging novelty, first synthesized in 1888, to a cornerstone of modern drug design is a testament to its remarkable and often advantageous, molecular characteristics.[3]
The unique appeal of the azetidine moiety lies in the confluence of several key attributes:
-
Structural Rigidity and Conformational Constraint: The four-membered ring restricts the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for their biological targets.[1] This pre-organization of substituents into a defined spatial orientation can reduce the entropic penalty of binding.[1]
-
Three-Dimensionality (sp³ Character): In an era where "escaping flatland" is a guiding principle in drug design, the non-planar nature of the azetidine ring provides access to three-dimensional chemical space.[4] This increased sp³ character is often correlated with improved clinical success rates.[4]
-
Metabolic Stability: The azetidine ring can enhance metabolic stability compared to more common saturated analogues like piperidine and pyrrolidine.[5]
-
Improved Physicochemical Properties: Incorporation of an azetidine moiety can lead to reduced lipophilicity and improved aqueous solubility, key parameters in optimizing pharmacokinetic profiles.[5]
-
Bioisosterism: Azetidines serve as versatile bioisosteres for a range of functional groups and other heterocyclic systems, offering novel exit vectors and enabling scaffold hopping strategies.[5][6]
This guide will systematically unpack these attributes, providing a detailed exploration of the synthesis, application, and strategic value of the azetidine moiety in the quest for safer and more effective medicines.
Physicochemical and Structural Properties: The Foundation of a Privileged Scaffold
The reactivity and utility of azetidines in medicinal chemistry are largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol.[7] This value places it between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol).[7] This intermediate ring strain endows azetidines with a unique balance of stability for handling and sufficient reactivity for synthetic manipulations.[7][8]
| Property | Aziridine | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 3 | 4 | 5 | 6 |
| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~5.4 | ~0 |
| Relative Stability | Low | Moderate | High | High |
| Reactivity | High | Moderate | Low | Low |
A comparative summary of key properties of small nitrogen-containing heterocycles.
The puckered conformation of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, a critical feature for optimizing interactions with biological targets. The nitrogen atom within the ring also provides a handle for further functionalization and can act as a hydrogen bond acceptor, contributing to ligand-receptor binding.
Synthetic Strategies: Accessing the Azetidine Core
Historically, the synthesis of the strained azetidine ring posed a significant challenge.[3][9] However, recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction and functionalization of this valuable scaffold.
Foundational Intramolecular Cyclizations
The classical approach to forming the azetidine ring involves the intramolecular cyclization of a γ-amino halide or a related substrate.[3] This method, while foundational, often requires harsh conditions and can have limited substrate scope.
Modern Synthetic Methodologies
More contemporary and versatile methods have largely superseded these classical approaches. These include:
-
[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, has been effectively employed for the synthesis of azetidines.[7] A notable example is the visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which utilizes an Iridium(III) photocatalyst.[7]
-
Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This powerful strategy allows for the direct conversion of a C-H bond into a C-N bond to form the azetidine ring.[7][10] The use of a directing group is often crucial for achieving high regioselectivity.[10]
-
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[10]
Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination for Azetidine Synthesis
This protocol is a generalized representation based on modern synthetic methodologies.
-
Substrate Preparation: Synthesize the starting material containing a suitable amine and a directing group (e.g., picolinamide) attached to an alkyl chain with a γ-C(sp³)–H bond.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the substrate, a palladium(II) catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., benziodoxole tosylate), and an additive (e.g., AgOAc).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or 1,2-dichloroethane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine derivative.
Caption: Major synthetic pathways to the azetidine core.
The Azetidine Moiety as a Pharmacophore and Bioisostere
The true power of the azetidine ring in medicinal chemistry lies in its application as both a key pharmacophoric element and a versatile bioisostere.
The Azetidine as a Privileged Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The azetidine ring, with its defined geometry and ability to be substituted at multiple positions, can serve as a rigid scaffold to orient other functional groups correctly for target binding.
A prime example is its use in kinase inhibitors. The azetidine moiety can position substituents to interact with the hinge region, the DFG motif, or the solvent-front of the kinase active site. For instance, Cobimetinib , a MEK1/2 inhibitor, features an azetidine ring that contributes to its potent and selective activity. More recently, azetidine-benzoxazole containing compounds have been developed as potent MerTK inhibitors for cancer immunotherapy.[11][12]
Azetidine as a Versatile Bioisostere
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The azetidine ring can serve as a bioisostere for:
-
Pyrrolidine and Piperidine: Replacing larger, more flexible rings with the smaller, more rigid azetidine can improve metabolic stability and solubility while maintaining or improving binding affinity.[5]
-
Aromatic Rings: In some cases, a substituted azetidine can mimic the spatial arrangement of substituents on an aromatic ring while introducing favorable sp³ character.
-
Gem-dimethyl Groups: The constrained nature of the azetidine can mimic the conformational restriction imposed by a gem-dimethyl group.
A notable application of this bioisosteric replacement is in the development of hepatitis C virus (HCV) NS3 protease inhibitors, where azetidine and spiroazetidine moieties have been successfully used to replace the pyrrolidine P2 unit of boceprevir and telaprevir analogues.[13][14]
Caption: The dual role of azetidine in drug design.
Therapeutic Applications: A Showcase of Versatility
The strategic incorporation of the azetidine moiety has led to the development of successful drugs and promising clinical candidates across a wide range of therapeutic areas.[9]
-
Oncology: As mentioned, Cobimetinib is an approved anticancer agent. Additionally, azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key signaling protein in many cancers.[15][16]
-
Infectious Diseases: Azetidine-containing compounds have shown significant promise as antiviral agents, particularly against HCV.[13][14] They have also been explored for their antibacterial properties.[17]
-
Cardiovascular Disease: Azelnidipine, a calcium channel blocker used to treat hypertension, is a well-established azetidine-containing drug.[1]
-
Inflammatory Diseases: A class of azetidines has been developed as potent antagonists of the free fatty acid receptor 2 (FFA2), a GPCR involved in inflammatory responses.[18]
-
Central Nervous System (CNS) Disorders: The conformational rigidity of azetidines makes them attractive scaffolds for targeting CNS receptors with high specificity. Azetidinic amino acids have been synthesized and characterized as ligands for glutamate receptors and transporters.[19]
| Drug/Compound Class | Therapeutic Area | Target/Mechanism of Action |
| Azelnidipine | Cardiovascular | Calcium Channel Blocker |
| Cobimetinib | Oncology | MEK1/2 Inhibitor |
| Azetidine Amides | Oncology | STAT3 Inhibitors |
| Azetidine-based analogues | Infectious Diseases | HCV NS3 Protease Inhibitors |
| GLPG0974 | Inflammatory Diseases | FFA2 (GPR43) Antagonist |
| Azetidinic Amino Acids | CNS Disorders | Glutamate Receptor/Transporter Ligands |
A selection of therapeutic applications for azetidine-containing compounds.
Future Outlook and Conclusion
The azetidine moiety has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of properties allows for the fine-tuning of pharmacological profiles, leading to the development of more potent, selective, and metabolically stable drug candidates. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of azetidine-based building blocks, further fueling their incorporation into drug discovery programs.[2]
As the demand for novel therapeutics with improved properties continues to grow, the strategic application of the azetidine scaffold is poised to play an increasingly important role. From its function as a rigid, three-dimensional pharmacophore to its utility as a versatile bioisostere, the azetidine ring offers a powerful approach to navigating the complexities of modern drug design. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and applications of this unique heterocycle is essential for unlocking new therapeutic possibilities.
References
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link][7][8]
-
Laconde, G., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][13]
-
Laconde, G., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. PMC - NIH. Available at: [Link][14]
-
Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link][20]
-
Singh, G. S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link][9]
-
Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin. Available at: [Link][21]
-
Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][15]
-
Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC - NIH. Available at: [Link][16]
-
Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Available at: [Link][11]
-
D'hooghe, M., & De Kimpe, N. (2016). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry. Available at: [Link][22]
-
Li, Y., et al. (2025). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature Chemistry. Available at: [Link][23]
-
Singh, G. S., & Ombito, J. O. (2025). Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link][24]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link][2]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link][25]
-
Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Available at: [Link][12]
-
ResearchGate. (2025). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ResearchGate. Available at: [Link][26]
-
Liu, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link][27]
-
ResearchGate. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. Available at: [Link][28]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Available at: [Link][29]
-
ResearchGate. (2025). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link][5]
-
Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Medicinal Chemistry. Available at: [Link][30]
-
de Heuvel, E., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Available at: [Link][18]
-
ResearchGate. (2025). Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link][6]
-
Bräuner-Osborne, H., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry. Available at: [Link][19]
-
Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. Available at: [Link][31]
-
Njardarson, J. T. (2014). Bioisosteres of Common Functional Groups. Available at: [Link][4]
-
Sivaprakasam, M., et al. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC - NIH. Available at: [Link][32]
-
Krespach, M. K. C., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link][33]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifechemicals.com [lifechemicals.com]
- 18. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the chemistry of metallated azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. nbinno.com [nbinno.com]
- 30. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Building Blocks of Protein Degraders
Foreword: Beyond Inhibition - A Paradigm Shift in Drug Discovery
For decades, the dominant strategy in drug discovery has been occupancy-driven inhibition: designing molecules to fit into the active site of a protein to block its function. While immensely successful, this approach has limitations. It is estimated that over 80% of the human proteome is considered "undruggable" because many proteins lack suitable active sites for inhibitor binding[1][2]. Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a target protein, TPD co-opts the cell's own machinery to completely eliminate it.[3]
This guide provides a deep dive into the fundamental components that make this technology possible: the building blocks of protein degraders. As drug development professionals, understanding these core components—the warhead, the E3 ligase ligand, and the linker—is paramount to designing and optimizing this powerful new class of therapeutics. We will explore not just the "what" but the "why," grounding our discussion in the mechanistic principles and field-proven insights that drive successful degrader design.
The Anatomy of a PROTAC®: A Tripartite Molecular Machine
The most prominent class of protein degraders are Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules engineered with three distinct components.[4][5][6][7] Their mechanism of action relies on hijacking the Ubiquitin-Proteasome System (UPS), the cell's natural protein disposal system.[2][8]
A PROTAC molecule acts as a molecular matchmaker, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[6][8] This induced proximity facilitates the formation of a crucial "ternary complex" (POI-PROTAC-E3 Ligase). Once this complex is formed, the E3 ligase tags the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.
Part I: The Warhead - Engaging the Target
The "warhead" is the component of the degrader that specifically binds to the Protein of Interest (POI).[4][9] The selection of an appropriate warhead is the foundational first step in degrader design, as its affinity and selectivity for the target are critical.
Causality in Warhead Selection
The choice of a warhead is not arbitrary; it is a strategic decision based on the nature of the target protein.
-
Reversible (Non-Covalent) Warheads: These are the most common type, typically derived from known small-molecule inhibitors of the target protein. Their advantage lies in the wealth of existing structure-activity relationship (SAR) data. However, a crucial consideration is that higher binding affinity of the warhead does not always translate to a more potent degrader.[9] The ultimate goal is the formation of a stable and productive ternary complex, not just tight binding to the POI alone.[10]
-
Irreversible (Covalent) Warheads: Covalent warheads form a permanent bond with a specific amino acid residue (often cysteine) on the POI.[11][12] This strategy is exceptionally powerful for targeting proteins with shallow or poorly defined binding pockets, a classic feature of "undruggable" targets.[11] By forming a covalent bond, the warhead can achieve high selectivity and potent engagement even with weak initial binding interactions.[12] For example, this approach has been instrumental in developing degraders for KRAS, a notoriously difficult cancer target.[11]
The Exit Vector: A Critical Consideration
The point at which the linker is attached to the warhead, known as the "exit vector," is a critical design parameter. A poorly chosen exit vector can disrupt the warhead's binding to the POI or prevent the formation of a productive ternary complex. The optimal exit vector should point away from the protein-ligand binding interface and into a solvent-exposed region, providing a clear path for the linker to connect with the E3 ligase ligand without causing steric clashes.
Part II: The E3 Ligase Ligand - Hijacking the Machinery
If the warhead is the anchor, the E3 ligase ligand is the engine of the degrader. This moiety recruits a specific E3 ubiquitin ligase, bringing the cell's degradation machinery to the target. While over 600 E3 ligases are encoded in the human genome, the vast majority of successful degraders to date have utilized just two: Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[8][13][14]
The Workhorses: CRBN and VHL
-
Cereblon (CRBN): CRBN is a substrate receptor for the CRL4 E3 ligase complex.[15][16] Ligands for CRBN are famously derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogues, lenalidomide and pomalidomide.[15] These ligands typically contain a glutarimide moiety that binds within a key aromatic cage in the CRBN protein.[16] Recently, novel CRBN binders called "cyclimids" have been developed, inspired by the natural degrons that CRBN recognizes, offering new avenues for developing potent and selective degraders.[15][17]
-
Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CRL2 E3 ligase complex.[18][19] Small-molecule ligands for VHL were developed through structure-based design, mimicking the binding of its natural substrate, the hypoxia-inducible factor 1α (HIF-1α).[18][19][20] These ligands are typically based on a hydroxyproline scaffold.[18]
The choice between CRBN and VHL can be critical, as the expression levels of these E3 ligases can vary between different cell types and tissues.[13][14] This tissue-specific expression opens the door to developing degraders with improved safety profiles by targeting proteins only in diseased tissues where the chosen E3 ligase is highly expressed. The exploration of novel E3 ligase ligands is a major frontier in the field, aiming to expand the scope of TPD and overcome potential resistance mechanisms.[14][21][22]
Part III: The Linker - The Art of Connection
The linker is arguably the most complex and least understood component of a protein degrader. It is far more than a simple tether; its length, composition, and attachment points critically influence almost every aspect of a degrader's performance, including ternary complex formation, cell permeability, and solubility.[4][5][10]
Linker Composition and its Consequences
The most common linker motifs are flexible chains composed of polyethylene glycol (PEG) or alkyl units.[4][][24][25]
-
Alkyl Chains: These are simple hydrocarbon chains that offer synthetic simplicity and metabolic stability.[26] Their hydrophobicity can aid in cell permeability but may also lead to poor aqueous solubility and non-specific binding.[26]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units. They are more hydrophilic and can significantly improve the solubility of the degrader molecule.[10][24][26] The flexibility of PEG linkers can also be advantageous for achieving a productive conformation in the ternary complex.[26]
More recently, rigid linkers incorporating structures like piperazine/piperidine rings or alkynes are being used to impart conformational constraint.[4][][10] This can improve metabolic stability and lead to more favorable pharmacokinetic properties by pre-organizing the molecule into a bioactive conformation.[]
Data Presentation: Alkyl vs. PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers | Rationale & Field Insights |
| Composition | Saturated or unsaturated hydrocarbon chains.[26] | Repeating ethylene glycol units.[26] | Alkyl chains provide hydrophobicity, while PEG units introduce polarity. |
| Hydrophilicity | Generally hydrophobic.[26] | Hydrophilic.[26] | PEG linkers are often used to rescue poorly soluble degrader candidates. |
| Solubility | May limit aqueous solubility.[26] | Generally improves aqueous solubility.[24][26] | A key consideration for both in vitro assays and in vivo administration. |
| Cell Permeability | Can improve permeability due to hydrophobicity.[26] | Can enhance permeability by improving solubility and adopting folded conformations.[26] | This is a complex interplay; excessive length or polarity in PEG can hinder permeability. |
| Metabolic Stability | Generally possess good metabolic stability.[26] | May be more susceptible to metabolism in vivo.[26] | Rigid linkers are often explored to improve the metabolic profile. |
| Synthetic Access | Readily accessible and synthetically straightforward.[4][26] | Can be more challenging and costly to synthesize.[26] | Alkyl chains are often the starting point for initial proof-of-concept studies. |
Part IV: Assembling the Degrader - Synthetic Strategies
The modular nature of PROTACs lends itself to several synthetic strategies.[28] The goal is to efficiently connect the three building blocks while allowing for flexibility to create libraries of related compounds for optimization.
A common and efficient method is a convergent or modular synthesis.[29] In this approach, the E3 ligase ligand is first coupled to the linker, creating an intermediate building block. This intermediate can then be coupled to the warhead of interest. This strategy is highly efficient for creating libraries, as a single E3 ligand-linker intermediate can be reacted with multiple different warheads.
Experimental Protocol: Amide Coupling for Linker Conjugation
This protocol describes a standard method for forming an amide bond to connect a linker with a terminal carboxylic acid to a ligand with a free amine.
-
Reagent Preparation:
-
Dissolve the amine-containing component (1.0 equivalent) in a suitable aprotic solvent (e.g., Dimethylformamide, DMF).
-
Dissolve the carboxylic acid-containing linker (1.1 equivalents) in a separate vial of DMF.
-
Prepare a solution of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents).
-
Prepare a solution of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents).
-
-
Activation of Carboxylic Acid:
-
To the vial containing the carboxylic acid-linker, add the HATU solution and the DIPEA solution.
-
Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step forms a highly reactive acyl intermediate. Causality Note: Pre-activation is crucial to ensure efficient coupling and minimize side reactions.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid mixture dropwise to the stirring solution of the amine-containing component.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl), and brine to remove excess reagents and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final coupled product.
-
Part V: The Self-Validating Evaluation System
Synthesizing a degrader is only the beginning. A rigorous, multi-step evaluation cascade is required to validate its function. This system is self-validating because a successful outcome at each stage is required to justify proceeding to the next, ensuring that the final observed biological effect is a direct result of the intended mechanism of action.
-
Biochemical Assays: The first step is to confirm that the degrader can bind to its intended targets individually and bring them together.
-
Binary Target Engagement: Assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are used to measure the binding affinity (Kd) of the degrader to the POI and the E3 ligase separately.[30][31]
-
Ternary Complex Formation: It is essential to demonstrate that the degrader can form the POI-PROTAC-E3 ligase complex. This is often measured using techniques like Time-Resolved Fluorescence Energy Transfer (TR-FRET).[15] These assays also allow for the measurement of cooperativity—the extent to which the binding of one protein enhances the binding of the other.[10]
-
-
Cell-Based Assays: Once biochemical activity is confirmed, the degrader must be tested in a biologically relevant environment.
-
Cell Permeability: The degrader must be able to cross the cell membrane to reach its intracellular targets. Permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[30][31]
-
Target Degradation: This is the key functional readout. The level of the target protein is measured after treating cells with the degrader. Western blotting is the classic method, while more advanced techniques like targeted proteomics provide more quantitative data.[32][33]
-
Cellular Phenotype: Finally, the degradation of the target protein should lead to a measurable biological effect, such as decreased cell viability in cancer cells or modulation of a specific signaling pathway.[30]
-
Experimental Protocol: Western Blotting to Quantify Protein Degradation
-
Cell Treatment:
-
Plate cells (e.g., MV4;11 for BET degraders) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the protein degrader (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set period (e.g., 4, 8, or 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Causality Note: A highly specific and validated primary antibody is critical for trustworthy results.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine the extent of degradation.
-
Conclusion and Future Perspectives
The modular nature of protein degraders, built from distinct and optimizable building blocks, provides a powerful and versatile platform for modern drug discovery. By understanding the intricate roles of the warhead, E3 ligase ligand, and linker, researchers can rationally design molecules capable of targeting and eliminating disease-causing proteins previously considered undruggable.[34]
The journey is far from over. The field is rapidly advancing, with intense research focused on discovering ligands for novel E3 ligases to expand tissue selectivity and overcome resistance.[22] Furthermore, the principles of TPD are being extended beyond PROTACs to other modalities like molecular glues, which are smaller molecules that induce novel interactions between an E3 ligase and a target protein.[6][25] By continuing to refine our understanding of these fundamental building blocks, we will unlock the full potential of targeted protein degradation and usher in a new era of therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 8. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 9. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRBN-based Protein Degrader Ligand Screening Service - Creative Biolabs [creative-biolabs.com]
- 17. (PDF) The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation (2023) | Saki Ichikawa | 8 Citations [scispace.com]
- 18. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 21. us.strandls.com [us.strandls.com]
- 22. Discovery of novel E3 ligands for targeted protein degradation [morressier.com]
- 24. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 25. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 26. benchchem.com [benchchem.com]
- 28. portlandpress.com [portlandpress.com]
- 29. Protein Degrader Design and Synthesis Services - Creative Biogene [creative-biogene.com]
- 30. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. njbio.com [njbio.com]
A Comprehensive Technical Guide to Substituted N-Boc-Azetidines: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of metabolic stability and conformational rigidity, making it a "privileged" building block in drug design.[1][2][3] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom not only facilitates its handling and purification but also profoundly influences its reactivity, enabling a diverse array of synthetic transformations. This guide offers an in-depth exploration of the synthesis of substituted N-Boc-azetidines, delves into their characteristic reactivity, and highlights their application as versatile synthons for researchers, scientists, and professionals in drug development.
Introduction: The Azetidine Scaffold and the Role of the N-Boc Protecting Group
The Significance of Azetidines in Medicinal Chemistry
The azetidine ring is a cornerstone of modern drug discovery, appearing in numerous bioactive molecules and approved therapeutics such as the antihypertensive drug azelnidipine and the MEK inhibitor cobimetinib.[2] Its value stems from its ability to act as a rigid scaffold, locking pendant functional groups into specific spatial orientations, which can lead to enhanced binding affinity with biological targets.[4][5] The four-membered ring is significantly more stable than the highly strained aziridine ring, yet reactive enough to participate in unique strain-driven reactions, offering synthetic versatility.[2][6]
Physicochemical Properties Conferred by the Azetidine Ring
The introduction of an azetidine moiety into a molecule can favorably modulate its physicochemical properties. It can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to larger, more flexible aliphatic amines.[7] The compact, three-dimensional nature of the azetidine ring allows for the exploration of chemical space that is inaccessible with more traditional, flatter aromatic rings, often leading to improved ligand efficiency.[4]
The N-Boc Group: More Than Just a Protecting Group
The tert-butoxycarbonyl (N-Boc) group is the most common protecting group for the azetidine nitrogen. Its primary function is to decrease the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions and protonation-induced ring-opening under acidic conditions.[8] However, its role extends further. The bulky Boc group can influence the conformation of the azetidine ring and direct the stereochemical outcome of reactions at adjacent positions. While the Boc group itself does not typically facilitate α-lithiation, its thiocarbonyl analogue, N-Botc, has been shown to enable this transformation, highlighting the subtle but critical role of the N-substituent in directing reactivity.[9] Furthermore, the Boc group's lability under standard acidic conditions (e.g., TFA in DCM) provides a reliable method for its removal to reveal the secondary amine for further functionalization.[1]
Synthesis of Substituted N-Boc-Azetidines
Core Synthetic Strategies: An Overview
The construction of the strained azetidine ring has been a subject of extensive research.[10] Modern synthetic strategies have moved beyond simple cyclizations of 1,3-amino alcohols to include sophisticated methods that allow for precise control over substitution and stereochemistry. Key approaches include the functionalization of pre-existing azetidine cores, cycloaddition reactions, and intramolecular C-H activation.
Caption: Overview of key synthetic routes to substituted N-Boc-azetidines.
Synthesis of 3-Substituted N-Boc-Azetidines
Commercially available N-Boc-azetidin-3-one is a versatile starting material for accessing a wide range of 3-substituted azetidines.[11] It readily undergoes reactions typical of ketones, such as nucleophilic addition by organometallic reagents and reductive amination.[2] A particularly powerful extension of this chemistry is the Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This intermediate serves as an excellent Michael acceptor for the introduction of various nucleophiles at the C3-position.[12][13]
An innovative approach involves the strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs).[2] These highly strained precursors react with a variety of nucleophiles in the presence of a Lewis or Brønsted acid to afford 3-substituted azetidines. This method provides a rapid entry into diverse libraries of compounds from a common intermediate.[1]
This protocol describes the synthesis of a 3-substituted azetidine via a two-step sequence from N-Boc-azetidin-3-one, as reported by Nikolova et al.[12][13]
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv) and methyl 2-(dimethoxyphosphoryl)acetate (1.2 equiv) in tetrahydrofuran (THF) at 0 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the ketone.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Step 2: Aza-Michael Addition
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) in acetonitrile, add the desired heterocyclic amine (e.g., azetidine, 1.1 equiv) and DBU (0.2 equiv).
-
Heat the reaction mixture to 65 °C and stir for 4-6 hours, monitoring by LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted N-Boc-azetidine derivative.
Synthesis of 2-Substituted N-Boc-Azetidines
The stereoselective synthesis of C2-substituted azetidines can be achieved using chiral auxiliaries, such as chiral tert-butanesulfinamide.[14] Reaction of the corresponding sulfinylimine with a Reformatsky reagent, followed by reduction and cyclization, can produce C2-substituted azetidines with high levels of stereocontrol.[14]
Direct deprotonation at the C2-position of the N-Boc-azetidine ring is challenging. However, replacing the N-Boc group with an N-alkoxycarbonyl's thio-analogue, such as tert-butoxythiocarbonyl (Botc), facilitates α-lithiation.[9] The N-Botc group activates the adjacent protons for deprotonation by an organolithium base in the presence of a chiral ligand, allowing for subsequent enantioselective trapping with various electrophiles. The Botc group can then be removed under mild acidic or thermal conditions.[9]
Caption: Workflow for asymmetric synthesis of 2-substituted azetidines.
Synthesis of 2,3-Disubstituted Azetidines
The creation of two adjacent stereocenters in a 2,3-disubstituted pattern is a significant synthetic challenge.[15] Diastereoselective methods often rely on substrate control, such as the hydrozirconation of chiral allylic amines followed by cyclization.[16]
A modern and highly enantioselective method involves the three-component coupling of azetines, bis(pinacolato)diboron, and allylic phosphates.[15] This copper-catalyzed reaction installs both a boryl group at C3 and an allyl group at C2 with excellent control over both relative and absolute stereochemistry, providing a versatile handle for further derivatization.[15]
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A powerful strategy for forming the azetidine ring is the intramolecular C(sp³)–H amination reaction. A palladium(II)-catalyzed process developed by Gaunt and co-workers enables the cyclization of acyclic amine precursors to form functionalized azetidines.[2] The reaction proceeds via a proposed Pd(IV) intermediate and demonstrates good functional group tolerance.[2]
Reactivity and Chemical Transformations of N-Boc-Azetidines
Ring-Opening Reactions: Harnessing the Ring Strain
The approximately 25.4 kcal/mol of ring strain in azetidine is a driving force for its reactivity.[2] This inherent strain makes the ring susceptible to cleavage under various conditions, a property that can be either a synthetic liability or a strategic advantage.
Azetidines are vulnerable to ring-opening under acidic conditions.[8][17] Protonation of the azetidine nitrogen increases ring strain and activates the ring toward nucleophilic attack.[8] The stability of an N-substituted azetidine is highly dependent on the pKa of the nitrogen atom; electron-withdrawing N-substituents that decrease basicity generally enhance stability.[4] An intramolecular decomposition pathway can occur if a pendant nucleophile, such as an amide, is present on the N-substituent.[4]
Prevention Strategies:
-
pH Control: Maintaining a neutral or basic pH is the most effective way to prevent protonation and subsequent ring-opening.[8]
-
Protecting Groups: The N-Boc group is specifically employed to reduce the nitrogen's basicity and protect against acid-mediated cleavage.[8]
The regioselectivity of nucleophilic ring-opening is governed by both electronic and steric effects.[18] The attack typically occurs at one of the carbons adjacent to the nitrogen. In N-Boc-azetidines, this reaction often requires activation with a Lewis acid. The presence of substituents that can stabilize a positive charge, such as an aryl group at C2, will direct the nucleophile to that position.[18]
Table: Comparison of Ring-Opening Reaction Conditions and Outcomes
| Substrate Type | Conditions | Nucleophile/Reagent | Outcome | Regioselectivity | Reference |
| N-Aryl Azetidine | Aqueous, pH 1.8 | Intramolecular Amide | Ring-opened decomposition product | N/A | [4] |
| N-Tosyl-2-aryl-azetidine | LiClO₄, (n-Bu)₄NHSO₄ | Organotrifluoroborates | Ring-opened γ-amino boronic esters | Attack at C2 (benzylic position) | [2] |
| 2-Alkylazetidinium Salt | Strong/Bulky Nucleophile | R-Li, Grignard | Ring-opened γ-amino derivative | Attack at C4 (less substituted) | [18] |
| N-Boc Azetidine | Strong Acid (e.g., TFA) | Solvent/Counter-ion | Ring-opened byproducts (if harsh) | Varies | [1][8] |
Applications in Drug Discovery and Medicinal Chemistry
N-Boc-Azetidines as Building Blocks for Bioactive Molecules
Substituted N-Boc-azetidines are highly sought-after building blocks in drug discovery programs.[3][5][19] Their rigid structure serves as an excellent scaffold for presenting pharmacophoric elements in a well-defined three-dimensional arrangement. Life Chemicals, Enamine, and other suppliers offer diverse libraries of functionalized azetidines for high-throughput screening and lead optimization.[3][5]
Case Studies: Incorporation of the Azetidine Moiety in Drug Candidates
The utility of the azetidine scaffold is evident in numerous clinical candidates. For instance, spirocyclic piperidine-azetidines have been developed as inverse agonists of the ghrelin receptor for potential use in treating obesity. The synthesis of these complex molecules often relies on the robust chemistry of N-Boc protected azetidine intermediates.
The Azetidine Ring as a Conformational Constraint in Peptidomimetics
Azetidine-2-carboxylic acid (Aze) is a non-natural amino acid that, when incorporated into peptides, induces unique conformational constraints.[13][20] It can promote specific turn structures and enhance metabolic stability by protecting against enzymatic degradation. The synthesis of peptides containing Aze often starts from N-Boc-azetidine-2-carboxylic acid, using standard solid-phase or solution-phase peptide coupling techniques.[1][20]
Future Perspectives
The chemistry of substituted N-Boc-azetidines continues to evolve rapidly. Emerging synthetic methodologies, such as visible-light-mediated photocycloadditions (aza Paternò-Büchi reactions), are providing novel and mild pathways to highly functionalized azetidine cores.[2][7][21][22] As our understanding of the unique properties of this strained ring system deepens, we can expect to see even broader applications in areas beyond traditional medicinal chemistry, including catalysis, materials science, and chemical biology. The versatility and synthetic accessibility of substituted N-Boc-azetidines ensure that they will remain a central tool for chemists seeking to innovate at the molecular level.
References
- Nikolova, Y., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Didier, D., et al. (N/A). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
- N/A. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Didier, D., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal.
- N/A. (N/A). Methods for the synthesis of azetidines.
- N/A. (N/A). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- N/A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Hodgson, D. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- Nikolova, Y., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- N/A. (N/A). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
- N/A. (N/A). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. N/A.
- N/A. (N/A). Regioselective ring opening reactions of azetidines.
- N/A. (2025). Recent progress in synthesis of 3-functionalized azetidines.
- N/A. (N/A). Preparation of 2‐substituted azetidines via C−H arylation.
- N/A. (N/A). Comparative study of different synthetic routes to 3-substituted azetidines. Benchchem.
- N/A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- N/A. (N/A). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- N/A. (N/A). Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine. Benchchem.
- N/A. (N/A). Synthesis of Azetidines. N/A.
- N/A. (2019).
- N/A. (N/A).
- Bott, T. M., & West, F. G. (2011).
- Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH.
- N/A. (2019).
- N/A. (2025). Preparation and Synthetic Applications of Azetidines.
- N/A. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals.
- N/A. (N/A). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
- N/A. (N/A).
- N/A. (N/A). Azetidines. Enamine.
- N/A. (N/A). Synthesis of key azetidine building block via N‐Ns‐aziridine 302.
- N/A. (N/A). Azetidines in Drug Discovery. PharmaBlock.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines - Enamine [enamine.net]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 22. synthical.com [synthical.com]
Methodological & Application
Synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate: An Application Note and Protocol
Introduction
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery. The azetidine scaffold is a privileged structure, imparting desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility to parent molecules. The presence of a protected secondary amine provides a versatile handle for further chemical elaboration, making this compound a valuable intermediate for the synthesis of complex molecular architectures, including potent enzyme inhibitors and receptor modulators.
This application note provides a detailed, two-step protocol for the synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, commencing from the commercially available starting material, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The synthetic strategy hinges on an initial oxidation of the primary alcohol to an aldehyde, followed by a direct reductive amination with methylamine. The causality behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the synthetic process.
Synthetic Strategy Overview
The synthesis is achieved via a two-step sequence:
-
Oxidation: The primary alcohol of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is oxidized to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. A Swern oxidation is a reliable method for this transformation, offering mild reaction conditions and high yields.[1]
-
Reductive Amination: The aldehyde intermediate is then reacted with methylamine to form an iminium ion in situ, which is subsequently reduced to the target secondary amine. This one-pot reaction is an efficient method for C-N bond formation.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Part 1: Synthesis of Tert-butyl 3-formylazetidine-1-carboxylate (Intermediate)
This protocol is adapted from established Swern oxidation procedures.[1] The choice of a Swern oxidation is predicated on its mild conditions, which minimize over-oxidation to the carboxylic acid and are compatible with the Boc-protecting group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Oxalyl chloride | 111-44-4 | 126.93 | 4.28 mL | 49.8 |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 0.71 mL | 9.96 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 35 mL | - |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | 187.24 | 0.69 g | 3.69 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL | 14.75 |
Protocol:
-
To a stirred solution of oxalyl chloride (4.28 mL, 49.8 mmol) in anhydrous dichloromethane (5 mL), add dimethylsulfoxide (0.71 mL, 9.96 mmol) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at this temperature for 15 minutes.
-
Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) in anhydrous dichloromethane.
-
Immediately add triethylamine (2.1 mL, 14.75 mmol).
-
Allow the reaction mixture to gradually warm to room temperature.
-
Dilute the reaction with dichloromethane (30 mL) and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield tert-butyl 3-formylazetidine-1-carboxylate as a viscous liquid.[1][2]
Part 2: Synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (Final Product)
This step employs a reductive amination reaction. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance of a slightly acidic reaction medium, which facilitates iminium ion formation without significantly affecting the Boc-protecting group.
Figure 2: Simplified mechanism of reductive amination.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| Tert-butyl 3-formylazetidine-1-carboxylate | 177947-96-5 | 185.22 | 1.0 g | 5.40 |
| Methylamine (40% in H2O or 2M in THF) | 74-89-5 | 31.06 | ~1.2 eq | 6.48 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | ~1.5 eq | 8.10 |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 75-09-2 / 107-06-2 | - | 50 mL | - |
| Acetic acid (optional) | 64-19-7 | 60.05 | catalytic amount | - |
Protocol:
-
Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 g, 5.40 mmol) in dichloromethane or 1,2-dichloroethane (50 mL).
-
Add methylamine (as a solution in water or THF, ~1.2 equivalents, 6.48 mmol). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (~1.5 equivalents, 8.10 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford the pure tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate.[3]
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Tert-butyl 3-formylazetidine-1-carboxylate | C9H15NO3 | 185.22 | Viscous Liquid[2] | 177947-96-5 |
| Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate | C9H18N2O2 | 186.25 | Solid | 454703-20-9 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent.
-
Dichloromethane is a suspected carcinogen.
Conclusion
The described two-step synthesis provides a reliable and efficient route to Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate. The protocol leverages well-established and mild reaction conditions, making it suitable for a wide range of laboratory settings. The final product is a versatile intermediate for the development of novel therapeutics and chemical probes.
References
-
ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
National Institutes of Health. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
National Institutes of Health. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]
-
ChemRxiv. Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. [Link]
-
PubChem. Tert-butyl 3-formylazetidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
Sources
Application Notes & Protocols: The Strategic Use of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate in Modern Organic Synthesis
Introduction: The azetidine scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery.[1] As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, its rigid, three-dimensional framework allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and improved pharmacological properties.[2][3] Unlike its highly strained three-membered aziridine cousin, the four-membered azetidine ring offers a balance of stability for handling and sufficient ring strain to engage in unique chemical transformations.[3]
Within the diverse library of azetidine-based building blocks, Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS: 1049730-81-5) stands out as a particularly versatile and valuable reagent.[4] Its structure incorporates three key features for synthetic manipulation:
-
A Boc-protected ring nitrogen , which ensures stability during many synthetic operations and allows for selective deprotection under acidic conditions to enable further functionalization.
-
A nucleophilic secondary amine (the methylamino group), which serves as the primary reactive handle for chain extension and scaffold elaboration.
-
The azetidine core , which introduces conformational rigidity and novel chemical space into the target molecule.
This guide provides an in-depth exploration of the synthesis and application of this building block, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Building Block
While commercially available, an in-house synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate may be required. A common and efficient method is the two-step sequence of oxidation followed by reductive amination, starting from the corresponding alcohol.
Workflow for Synthesis
Caption: Synthetic workflow from alcohol to the target secondary amine.
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis from Tert-butyl 3-formylazetidine-1-carboxylate.
Materials:
-
Tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv)
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve Tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv) in DCM in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Add the methylamine solution (1.2 equiv) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of DCM/Methanol, often with 1% triethylamine to prevent the amine from streaking on the silica) to yield the pure product.
Part 2: Core Applications in Synthesis
The primary utility of this reagent lies in the reactivity of its secondary amine, making it an excellent nucleophile for constructing more complex molecular architectures.[5]
Key Synthetic Transformations
Sources
Application Notes & Protocols for Drug Discovery in Neurological Disorders
Introduction: A New Era in Neurological Drug Discovery
The development of effective therapeutics for neurological disorders is one of the most significant challenges in modern medicine.[1][2] The immense complexity of the central nervous system (CNS), the protective blood-brain barrier, and an incomplete understanding of disease pathophysiology contribute to the high attrition rates of drug candidates.[2][3][4] Historically, drug discovery has been hampered by a reliance on simplistic cell lines and animal models that often fail to recapitulate the intricate and human-specific aspects of diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[5][6]
This guide details a paradigm shift in neuroscience drug discovery, moving away from traditional methods toward an integrated, multi-modal approach. We will explore the application of physiologically relevant human cellular models, including induced pluripotent stem cells (iPSCs) and 3D brain organoids, which provide unprecedented access to patient-specific disease biology.[6][7][8][9] We will then detail how these advanced models serve as the foundation for powerful screening platforms, such as high-content imaging and high-throughput electrophysiology, enabling the identification of novel therapeutic candidates based on complex phenotypic signatures. Finally, we will cover the use of cutting-edge genetic tools like CRISPR-Cas9 for robust target validation, ensuring that research efforts are focused on the most promising molecular pathways. This document provides not just protocols, but the scientific rationale behind them, empowering researchers to design more effective and predictive drug discovery campaigns.
Section 1: Advanced Cellular Models for Neurological Drug Discovery
The foundation of any successful drug discovery campaign is a model system that accurately reflects the disease state. The advent of iPSC technology has revolutionized our ability to create human-relevant neuronal models, surmounting the limitations of previous systems.[9]
The Power of Induced Pluripotent Stem Cells (iPSCs)
iPSCs are derived by reprogramming somatic cells (e.g., skin or blood cells) from patients back to an embryonic-stem-cell-like state. These cells can then be differentiated into any cell type in the body, including the specific neuronal and glial populations affected in neurological disorders.[9][10] This provides a renewable source of patient-specific cells that carry the individual's unique genetic background, making them invaluable for studying sporadic diseases and for personalized medicine approaches.[7][10] For instance, iPSC-derived neurons from Alzheimer's patients have been shown to exhibit key disease hallmarks, including increased secretion of amyloid-beta (Aβ) peptides and hyperphosphorylated Tau.[10]
This protocol describes a robust method for directing the differentiation of human iPSCs into a mixed population of cortical neurons and astrocytes, suitable for modeling diseases like Alzheimer's.
Materials:
-
Validated human iPSC line (e.g., from a patient with familial Alzheimer's or a healthy control)
-
Matrigel-coated 6-well plates
-
mTeSR™1 or equivalent iPSC maintenance medium
-
Neural Induction Medium (NIM)
-
Neural Differentiation Medium (NDM)
-
BrainPhys™ Neuronal Medium supplemented with NeuroCult™ SM1, N2 Supplement-A, GDNF, BDNF, and laminin
-
Reagents: Dual-SMAD inhibitors (SB431542 and LDN-193189), Accutase, DAPI
Step-by-Step Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency. Ensure colonies exhibit characteristic morphology with sharp borders and minimal differentiation.
-
Neural Induction (Day 0): Aspirate mTeSR™1 and replace with NIM supplemented with 10 µM SB431542 and 100 nM LDN-193189. This dual-SMAD inhibition effectively pushes the pluripotent cells towards a neuroectodermal fate.
-
Neural Progenitor Cell (NPC) Formation (Days 1-7): Change the medium daily. By day 7, cells should form a dense monolayer of neural rosettes, which are characteristic structures of early neural progenitors.
-
NPC Expansion (Days 8-20): Dissociate the cells using Accutase and re-plate them onto new Matrigel-coated plates in NDM. This step expands the NPC population. NPCs can be passaged multiple times and cryopreserved for future use.
-
Neuronal Differentiation (Day 21 onwards): Plate NPCs at a density of 100,000 cells/cm² on plates coated with Poly-L-ornithine and laminin. Culture in BrainPhys™ neuronal medium. The medium supports the maturation, survival, and synaptic activity of neurons.
-
Maturation: Allow neurons to mature for at least 4-6 weeks. During this time, they will develop extensive neurite networks, express mature neuronal markers (e.g., MAP2, Tau), and exhibit spontaneous electrical activity.
Quality Control:
-
Morphology: Regularly inspect cultures for typical neuronal morphology.
-
Immunocytochemistry: At day 21, stain for NPC markers (PAX6, SOX2). At day 45+, stain for mature neuronal markers (MAP2, β-III-tubulin) and astrocyte markers (GFAP) to confirm culture composition.
Brain Organoids: Recreating 3D Brain Architecture
While 2D cultures are powerful, they lack the complex three-dimensional architecture and cellular diversity of the human brain. Brain organoids, self-organizing 3D aggregates derived from iPSCs, address this gap by mimicking aspects of early human brain development.[11][12] These structures contain various neural cell types, including neurons and glial cells, organized into structures reminiscent of different brain regions.[5][13] This complexity allows for the study of cell-cell interactions and network-level phenomena that are impossible to model in a dish.[5] For example, brain organoids have successfully replicated disease-specific features like amyloid plaque formation in Alzheimer's disease and the degeneration of dopaminergic neurons in Parkinson's disease models.[5][11]
This protocol outlines a method for generating cerebral organoids that develop cortical-like regions, suitable for drug screening applications.[5]
Materials:
-
Validated human iPSC line
-
AggreWell™800 plates or similar microwell plates
-
Embryoid Body (EB) formation medium
-
Neural Induction Medium (NIM)
-
Organoid Maturation Medium
-
Reagents: Y-27632 (ROCK inhibitor), Matrigel (growth factor reduced), orbital shaker
Step-by-Step Procedure:
-
EB Formation (Day 0): Generate a single-cell suspension of iPSCs and seed into microwell plates in EB formation medium supplemented with Y-27632 to promote survival. This controlled aggregation step ensures uniformly sized EBs, which is critical for reproducible organoid development.
-
Neural Induction (Days 1-5): After 24 hours, transfer the EBs to low-attachment plates and culture in NIM. This step initiates the commitment to the neural lineage.
-
Matrigel Embedding (Day 6): Embed each developing organoid into a droplet of Matrigel. This provides an extracellular matrix scaffold that supports the expansion and self-organization of the neuroepithelial buds.
-
Expansion and Differentiation (Days 7-15): Transfer the embedded organoids to a larger culture vessel (e.g., 6-well plate) and culture in a 1:1 mixture of NIM and Organoid Maturation Medium.
-
Maturation (Day 16 onwards): Transfer the organoids to an orbital shaker to improve nutrient and oxygen exchange, which is crucial for the survival and growth of larger 3D structures. Culture in 100% Organoid Maturation Medium, changing the medium every 3-4 days.
-
Long-Term Culture: Organoids can be maintained for several months. Over time, they will increase in size and complexity, developing distinct cortical layers and a diverse population of neurons and glia.
Quality Control:
-
Imaging: Use brightfield microscopy to monitor organoid size and morphology. Healthy organoids should have a smooth, spherical appearance with translucent, budding neuroepithelia.
-
Histology/Immunofluorescence: At different time points (e.g., Day 30, Day 60), fix, section, and stain organoids for markers of different cortical layers (e.g., CTIP2, SATB2) and cell types (neurons, astrocytes, oligodendrocytes) to validate their architecture.
Section 2: High-Throughput and High-Content Screening (HTS/HCS)
Advanced cellular models provide the stage; HTS and HCS provide the tools to interrogate them at scale. These technologies have transformed drug discovery by enabling the rapid testing of thousands of compounds.[14] HTS focuses on speed and scalability, often using a single readout (e.g., cell viability).[15][16] HCS, or high-content analysis, leverages automated microscopy and sophisticated image analysis to extract multiparametric data from individual cells, creating a detailed "phenotypic signature."[17][18][19] This allows for the identification of compounds that correct complex disease-related cellular changes, such as impaired neurite outgrowth or aberrant protein aggregation, rather than simply hitting a single molecular target.[14][18]
Protocol 3: HCS Assay for Modulators of Aβ Toxicity in iPSC-Derived Neurons
This protocol details a phenotypic screen to identify compounds that protect human neurons from the toxic effects of externally applied amyloid-beta oligomers, a key pathological driver in Alzheimer's disease.[6]
Materials:
-
Mature iPSC-derived cortical neurons (from Protocol 1) cultured in 384-well imaging plates (e.g., Corning #3764)
-
Synthetic Amyloid-Beta (1-42) oligomers
-
Compound library (e.g., FDA-approved drugs, kinase inhibitors)
-
Reagents: Hoechst 33342 (nuclei stain), CellTracker™ Green CMFDA (cytoplasm/neurite stain), anti-pTau antibody, fluorescently-labeled secondary antibody
-
High-content imaging system (e.g., ImageXpress Micro Confocal)[20]
Step-by-Step Procedure:
-
Cell Plating: Plate mature iPSC-derived neurons at an optimal density (e.g., 15,000 cells/well) in 384-well plates and allow them to recover for 48-72 hours.
-
Compound Addition: Using an automated liquid handler, dispense compounds from the library to a final concentration of 10 µM. Include appropriate controls: DMSO (vehicle) and a known neuroprotective agent (positive control).
-
Aβ Challenge: After 1 hour of compound pre-incubation, add Aβ oligomers to all wells (except for "no-toxin" controls) to a final concentration of 5 µM. The pre-incubation allows the compounds to engage their targets before the cellular stress begins.
-
Incubation: Incubate plates for 48 hours under standard culture conditions.
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and stain with Hoechst 33342 (to identify nuclei), CellTracker Green (to visualize cell bodies and neurites), and an antibody against a disease marker like phosphorylated Tau.
-
Imaging: Acquire images using a high-content imager. Capture at least four sites per well using 20x magnification. Use channels appropriate for the chosen fluorescent labels (e.g., DAPI, FITC, TRITC).
-
Image Analysis: Use an automated image analysis software pipeline (e.g., CellProfiler, MetaXpress) to quantify key phenotypic features.[17]
-
Primary Readout: Neuron count (from Hoechst-positive nuclei within CellTracker-positive cell bodies).
-
Secondary Readouts: Total neurite length per neuron, number of neurite branch points, and intensity of pTau staining.
-
Data Analysis and Hit Selection:
-
Normalize the data to the plate controls (DMSO = 0% protection, no-toxin = 100% protection).
-
Identify "hits" as compounds that increase neuron survival by a defined threshold (e.g., >50% protection or >3 standard deviations above the mean of the DMSO controls).
-
Prioritize hits that also restore neurite complexity and/or reduce pathological markers like pTau.
| Parameter | Description | Example Value |
| Plate Format | Multi-well plate for imaging | 384-well, black wall, clear bottom |
| Cell Type | Physiologically relevant model | iPSC-derived cortical neurons |
| Seeding Density | Ensures a healthy, analyzable monolayer | 15,000 cells/well |
| Compound Conc. | Standard for primary screening | 10 µM |
| Toxin | Disease-relevant stressor | 5 µM Aβ (1-42) Oligomers |
| Incubation Time | Allows for measurable toxic effect | 48 hours |
| Imaging Channels | For multiplexed analysis | DAPI (Nuclei), FITC (Neurites), TRITC (pTau) |
| Primary Endpoint | Key measure of compound effect | Neuron Survival (%) |
Section 3: Functional and Genetic Approaches for Target Validation
Identifying a "hit" in a screen is only the first step. The subsequent, crucial phase is target validation: confirming that the compound's effect is mediated through a specific molecular target and that this target is relevant to the disease.
Electrophysiology for Assessing Neuronal Function
Neurological disorders are fundamentally diseases of neural circuit dysfunction.[21] Therefore, assessing the functional electrical activity of neurons is paramount.[22] While traditional patch-clamp electrophysiology provides unparalleled detail for a single cell, it is low-throughput.[23][24] Microelectrode Arrays (MEAs) bridge this gap by allowing for non-invasive, long-term recording of network activity from hundreds of neurons simultaneously, making it suitable for screening.[24][25] MEAs can quantify parameters like mean firing rate, burst frequency, and network synchrony, providing a rich functional readout of a neural network's health and its response to drug candidates.[24][25]
CRISPR-Cas9 for Target Identification and Validation
The CRISPR-Cas9 system has revolutionized genetic engineering, providing a precise and versatile tool for editing the genome.[26][27][28] In drug discovery, its applications are twofold:
-
Target Identification: Genome-wide CRISPR screens (using libraries of guide RNAs) can be performed to systematically knock out every gene in the genome, identifying those that are essential for cell survival in a disease context or that modify the response to a drug.[29]
-
Target Validation: Once a putative target is identified (e.g., from a phenotypic screen), CRISPR can be used to specifically knock out or inhibit that gene (CRISPRi).[30] If inactivating the gene recapitulates the effect of the "hit" compound, it provides strong evidence that the compound works through that target.[30] This is critical for building confidence in a drug's mechanism of action before advancing to more costly preclinical studies.
This protocol outlines the key steps to validate a drug target using CRISPR interference (CRISPRi), which reversibly represses gene expression without altering the DNA sequence.
Conceptual Workflow:
-
Target Selection: A putative drug target, "Gene X," is identified from a primary screen.
-
gRNA Design & Cloning: Design and synthesize 2-3 unique single-guide RNAs (sgRNAs) that target the promoter region of Gene X. Clone these into a lentiviral vector that also expresses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB). Using multiple gRNAs mitigates potential off-target effects.
-
Lentivirus Production: Transfect HEK293T cells with the gRNA vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Neuronal Model: Transduce the iPSC-derived neurons (or organoids) with the lentivirus. Use a non-targeting gRNA as a negative control.
-
Target Knockdown Confirmation: After 72-96 hours, harvest a subset of cells. Confirm the knockdown of Gene X expression via qRT-PCR or Western Blot. A knockdown efficiency of >70% is desirable.
-
Phenotypic Assay: Subject the transduced cells (with confirmed knockdown) to the same phenotypic assay used in the primary screen (e.g., the Aβ toxicity assay from Protocol 3).
-
Data Interpretation:
-
Validation: If the knockdown of Gene X provides the same neuroprotective phenotype as the hit compound, it validates Gene X as a relevant target.
-
Invalidation: If the knockdown of Gene X has no effect, it suggests the compound may work through a different target or that the initial hit was an artifact.
-
Section 4: The Role of Biomarkers in Clinical Translation
A major hurdle in neurological drug development is the lack of objective measures to track disease progression and a drug's therapeutic effect.[1][3] Biomarkers—measurable indicators of a biological state—are critical for bridging this gap.[31][32] They can be used for early diagnosis, patient stratification, and as surrogate endpoints in clinical trials.[31][33] The advanced in vitro models described here serve as powerful platforms for biomarker discovery. For example, secreted proteins, metabolites, or microRNAs in the culture medium of patient-derived neuronal cells can be analyzed to find molecules that correlate with the disease phenotype.[34] These candidate biomarkers can then be validated in patient samples (e.g., cerebrospinal fluid or blood), providing a translatable link between the lab and the clinic.[35]
| Biomarker Type | Example | Neurological Disorder | Utility |
| CSF Fluid | Aβ42/Aβ40 Ratio, p-Tau | Alzheimer's Disease | Diagnosis, Disease Progression |
| Blood-based | Neurofilament Light Chain (NfL) | Multiple Sclerosis, ALS, AD | Measures neuro-axonal damage |
| Imaging (PET) | Amyloid PET, Tau PET | Alzheimer's Disease | Diagnosis, Trial Enrollment[33] |
| Imaging (MRI) | Brain Atrophy | Multiple Disorders | Measures neurodegeneration |
Conclusion and Future Directions
The landscape of drug discovery for neurological disorders is undergoing a profound transformation. By integrating patient-derived iPSC and organoid models with high-content, multiparametric readouts and precise CRISPR-based gene editing, we can build a more comprehensive and human-relevant understanding of disease. This approach enables a "fail early, fail cheap" strategy, de-risking the drug development pipeline by ensuring that only the most promising and well-validated candidates advance toward the clinic.
The future will see the increasing complexity and utility of these models. The development of "assembloids"—fusions of different brain-region-specific organoids—will allow for the study of inter-regional neural circuits.[12] The incorporation of vascularization and immune cells into organoid models will further enhance their physiological relevance.[7] Furthermore, the application of artificial intelligence and machine learning to analyze the vast datasets generated from high-content screens will undoubtedly uncover novel patterns and therapeutic targets that are invisible to the human eye, accelerating the delivery of transformative medicines to patients in need.[3][36]
References
- Advancements in brain organoid models for neurodegenerative disease research. (Source: vertexaisearch.cloud.google.com)
- Organoids Promise to Accelerate Parkinson's and Alzheimer's Research and Drug Discovery | Biocompare: The Buyer's Guide for Life Scientists. (Source: vertexaisearch.cloud.google.com)
- High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons - PubMed. (Source: vertexaisearch.cloud.google.com)
- New Research Shows use of Human iPSC-Derived Neurons to Model Alzheimer's Disease. (Source: vertexaisearch.cloud.google.com)
- Brain Organoids: A Breakthrough in Understanding Neurodegenerative Disorders. (Source: vertexaisearch.cloud.google.com)
- Brain organoids are new tool for drug screening of neurological diseases - PMC. (Source: vertexaisearch.cloud.google.com)
- Patient‐Derived iPSC Neuronal Models Reveal Alzheimer's Disease‐Associated Pathology and Provide a Platform for Drug Discovery - NIH. (Source: vertexaisearch.cloud.google.com)
- The future of CNS drug development: signs of real progress. (Source: vertexaisearch.cloud.google.com)
- Brain Organoids and Assembloids-From Disease Modeling to Drug Discovery - PubMed. (Source: vertexaisearch.cloud.google.com)
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- Neuronal High Content Imaging Assay Service - Creative Biolabs. (Source: vertexaisearch.cloud.google.com)
- Imaging Biomarkers for Central Nervous System Drug Development and Future Clinical Utility: Lessons from Neurodegenerative Disorders | Journal of Nuclear Medicine. (Source: jnm.snmjournals.org)
- Biomarker discovery and development - Neuro Central. (Source: neuro-central.com)
- Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov)
- High-Throughput Electrophysiology for Drug Screening and Discovery. (Source: vertexaisearch.cloud.google.com)
- High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC - NIH. (Source: ncbi.nlm.nih.gov)
- The Future of Neurological Drug Development: Trends and Predictions - Issa Pharma. (Source: issapharma.com)
- Advancing Use of Biomarkers in CNS Drug Discovery and Development. (Source: vertexaisearch.cloud.google.com)
- Neuronal in vivo Assays - Creative Bioarray.
- The Role of Biomarkers in Drug Discovery for Neurodegenerative Disease. (Source: vertexaisearch.cloud.google.com)
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - ProQuest. (Source: proquest.com)
- Human iPSC-Derived Neural Models for Studying Alzheimer's Disease: from Neural Stem Cells to Cerebral Organoids | Scilit. (Source: scilit.net)
- Poster: Patient-Derived iPSC Models for AD Drug Discovery - Ricoh Biosciences. (Source: ricoh-biosciences.com)
- Potential use of iPSCs for disease modeling, drug screening, and cell-based therapy for Alzheimer's disease - PubMed Central. (Source: ncbi.nlm.nih.gov)
- Neuronal Electrophysiology Assay Services - Creative Biolabs.
- High-Content Screening of Primary Neurons: Ready for Prime Time - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov)
- Embracing electrophysiology to revolutionize drug discovery: utility beyond safety pharmacology - Sai Life Sciences. (Source: sailife.com)
- Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov)
- Challenges and Opportunities in CNS Drug Development - Simbec-Orion. (Source: simbecorion.com)
- Exploring the Future of Neuroscience Drug Discovery - News-Medical.Net. (Source: news-medical.net)
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - ResearchGate.
- High-Content Cell-Based Image Analysis for Neuron Mapping | Lab Manager. (Source: labmanager.com)
- Using Bioelectronic Assays To Advance Drug Discovery for Neurological Diseases. (Source: technologynetworks.com)
- High Content Imaging and 3D Cultures - Sygnature Discovery.
- Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers. (Source: frontiersin.org)
- Gene Editing in Neurological Disorders: Role of CRISPR-Cas9 in Targeted Therapies. (Source: biomedpharmajournal.org)
- Advancement in CRISPR/Cas9 Technology to Better Understand and Treat Neurological Disorders - PMC - NIH. (Source: ncbi.nlm.nih.gov)
- Explore the role of CRISPR gene editing in target validation - SelectScience. (Source: selectscience.net)
- The Application of CRISPR/Cas9 Technology in Neurological Diseases - Darcy & Roy Press. (Source: drpress.org)
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (Source: vertexaisearch.cloud.google.com)
Sources
- 1. Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. simbecorion.com [simbecorion.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. news-medical.net [news-medical.net]
- 5. biocompare.com [biocompare.com]
- 6. New Research Shows use of Human iPSC-Derived Neurons to Model Alzheimer's Disease | Technology Networks [technologynetworks.com]
- 7. curescience.org [curescience.org]
- 8. scilit.com [scilit.com]
- 9. Potential use of iPSCs for disease modeling, drug screening, and cell-based therapy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient‐Derived iPSC Neuronal Models Reveal Alzheimer’s Disease‐Associated Pathology and Provide a Platform for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. j-organoid.org [j-organoid.org]
- 12. Brain Organoids and Assembloids-From Disease Modeling to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain organoids are new tool for drug screening of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuronal High Content Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 19. High-Content Screening of Primary Neurons: Ready for Prime Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 22. Electrophysiology in Drug Discovery | Sai Life Sciences | [sailife.com]
- 23. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 24. Neuronal Electrophysiology Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 25. Using Bioelectronic Assays To Advance Drug Discovery for Neurological Diseases | Technology Networks [technologynetworks.com]
- 26. Gene Editing in Neurological Disorders: Role of CRISPR-Cas9 in Targeted Therapies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 27. Advancement in CRISPR/Cas9 Technology to Better Understand and Treat Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drpress.org [drpress.org]
- 29. researchgate.net [researchgate.net]
- 30. selectscience.net [selectscience.net]
- 31. neuro-central.com [neuro-central.com]
- 32. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Imaging Biomarkers for Central Nervous System Drug Development and Future Clinical Utility: Lessons from Neurodegenerative Disorders | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 34. biopharmaapac.com [biopharmaapac.com]
- 35. precisionformedicine.com [precisionformedicine.com]
- 36. issapharma.com [issapharma.com]
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate as a pharmaceutical intermediate
An In-depth Guide to the Application of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate as a Pharmaceutical Intermediate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry, primarily owing to the unique structural and physicochemical properties of the azetidine scaffold.
Introduction: The Strategic Value of the Azetidine Scaffold
In modern drug discovery, the azetidine ring, a four-membered saturated heterocycle, is considered a "privileged scaffold."[1] Its value stems from a combination of inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity.[2][3] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][4] This controlled geometry is crucial for optimizing ligand-receptor interactions.
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, hereafter referred to as Compound 1 , incorporates three key structural motifs that make it a highly valuable intermediate:
-
The Azetidine Core: Provides a rigid, three-dimensional framework.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the ring nitrogen offers robust protection during synthetic manipulations but can be readily removed under acidic conditions, enabling subsequent functionalization.[5][6]
-
The Methylaminomethyl Side Chain: The secondary amine serves as a versatile synthetic handle for introducing a wide array of functional groups, allowing for the exploration of chemical space and the generation of compound libraries.
This guide details field-proven protocols for the synthesis and purification of Compound 1 , outlines methods for its rigorous analytical validation, and discusses its strategic application in pharmaceutical development.
Synthesis and Purification: A Validated Protocol
The synthesis of Compound 1 is most efficiently achieved through a two-step sequence involving the oxidation of a commercially available alcohol precursor followed by reductive amination. This pathway is reliable, scalable, and utilizes common laboratory reagents.
Synthetic Workflow Overview
The logical flow from a stable precursor to the final product is outlined below. This process ensures high conversion and minimizes side-product formation through the careful selection of reagents and reaction conditions.
Caption: Synthetic workflow for Compound 1.
Experimental Protocol: Step-by-Step Synthesis
Protocol 1: Oxidation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
This step converts the primary alcohol to the corresponding aldehyde. While various methods exist (e.g., Swern, Dess-Martin), oxidation with 2-Iodoxybenzoic acid (IBX) is presented here due to its operational simplicity and mild conditions.[7]
-
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)[8]
-
2-Iodoxybenzoic acid (IBX) (2.0 eq)
-
Ethyl acetate (EA)
-
-
Procedure:
-
To a round-bottom flask, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and ethyl acetate (approx. 20 mL per gram of starting material).
-
Add IBX to the solution.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of a non-polar solvent (e.g., heptane or petroleum ether) to precipitate the IBX byproduct.
-
Filter the mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield crude tert-butyl 3-formylazetidine-1-carboxylate as an oil, which can often be used in the next step without further purification.[7]
-
Causality Insight: Using a twofold excess of IBX ensures a complete and efficient reaction. The reflux condition provides the necessary activation energy for the oxidation. Filtering through Celite® is critical for removing solid byproducts that could interfere with the subsequent step.
Protocol 2: Reductive Amination to Yield Compound 1
This step forms the target compound by reacting the intermediate aldehyde with methylamine and reducing the resulting iminium ion in situ. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not reduce other functional groups.
-
Materials:
-
Crude tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq)
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the crude aldehyde in DCM in a round-bottom flask.
-
Add the methylamine solution and stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-6 hours).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol
The secondary amine in Compound 1 can cause tailing on standard silica gel. To achieve high purity, a basic modifier is typically required.
-
Technique: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane. To prevent streaking, 1% ammonium hydroxide or triethylamine should be added to the mobile phase.
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute with the prepared mobile phase, collecting fractions.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Compound 1 as a solid or oil.
-
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The data below represents typical expected values.
| Parameter | Technique | Expected Result |
| Identity | ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 1.45 (s, 9H, Boc), 2.40 (s, 3H, N-CH₃), 2.6-2.8 (m, 2H, CH₂-N), 3.5-4.2 (m, 5H, azetidine protons) |
| Identity | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ≈ 28.5 (Boc CH₃), 36.0 (N-CH₃), 52.0 (CH₂-N), 56.0 (azetidine CH₂), 80.0 (Boc C), 156.0 (C=O) |
| Molecular Mass | ESI-MS | Calculated for C₉H₁₈N₂O₂: 186.25[9]. Found: m/z = 187.3 [M+H]⁺ |
| Purity | HPLC-UV (C18 column) | >95% purity |
Applications in Drug Development
The true utility of Compound 1 lies in its role as a versatile scaffold. The Boc-protected azetidine nitrogen and the secondary amine side chain are orthogonal, meaning one can be selectively deprotected and functionalized without affecting the other.
Boc Deprotection and Further Functionalization
The Boc group is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent, to unmask the secondary amine on the azetidine ring.[6][10] This newly revealed amine is a key nucleophilic site for building molecular complexity.
Caption: Derivatization pathways after Boc deprotection.
This dual functionality allows for the creation of diverse chemical libraries. For example, after Boc deprotection, the azetidine nitrogen can be acylated to form amides or reacted with sulfonyl chlorides to form sulfonamides, while the side-chain amine remains available for other transformations, or vice versa. This strategic, stepwise approach is fundamental to structure-activity relationship (SAR) studies.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Compound 1 and its precursors.
-
Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[11][12] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[13]
-
Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[11] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly sealed to prevent moisture contamination and degradation. Some suppliers recommend refrigerated storage.[11]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.
References
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]
-
ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. [Link]
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester AldrichCPR 454703-20-9 [sigmaaldrich.com]
- 10. jk-sci.com [jk-sci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. aksci.com [aksci.com]
- 13. chembk.com [chembk.com]
Application Notes & Protocols: Strategic Use of the Boc Protecting Group for Azetidine Scaffolds
Introduction: The Unique Chemistry of Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry and drug development.[1][2] Their significance stems from the unique conformational rigidity and vectoral orientation they impart to molecules, often leading to improved binding affinity, metabolic stability, and pharmacokinetic properties.[2] The chemistry of azetidines is largely governed by their inherent ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[3][4] This "tuned" reactivity makes the azetidine ring stable enough for handling yet susceptible to specific synthetic manipulations, such as ring-opening reactions under appropriate conditions.[3][5]
To effectively incorporate azetidines into complex molecules during multi-step synthesis, robust protection of the ring's secondary amine is paramount. The tert-butyloxycarbonyl (Boc) group is the preeminent choice for this role. Its steric bulk can influence the stereochemical outcome of subsequent reactions, and its well-defined, acid-labile nature allows for its removal under conditions orthogonal to many other protecting groups, a cornerstone of modern peptide and heterocyclic synthesis.[6][7]
This guide provides a detailed exploration of the principles and protocols for the N-Boc protection and deprotection of azetidines, grounded in mechanistic understanding and field-proven methodologies.
Part 1: N-Boc Protection of Azetidines
The introduction of a Boc group onto the azetidine nitrogen is a fundamental step that transforms the nucleophilic secondary amine into a non-basic, unreactive carbamate. This transformation is most commonly achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
Mechanism of Protection
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a transient tetrahedral intermediate which then collapses. The resulting products are the N-Boc protected azetidine and an unstable tert-butyl carbonate species, which rapidly decomposes into gaseous carbon dioxide and tert-butanol.[8][9] The evolution of CO₂ provides a strong thermodynamic driving force, pushing the reaction to completion.[8]
While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to neutralize any acidic byproducts and accelerate the reaction. For more efficient catalysis, 4-dimethylaminopyridine (DMAP) is often employed. DMAP functions as a nucleophilic catalyst by first reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[10][11] This intermediate is significantly more electrophilic than (Boc)₂O itself, leading to a much faster reaction with the azetidine nitrogen.[10][11]
Workflow for Boc-Protection of Azetidine
Detailed Experimental Protocol: Boc-Protection
This protocol is a standard and widely applicable method for the Boc protection of azetidine or its derivatives.
Materials:
-
Azetidine substrate (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)
-
Triethylamine (TEA) or DIPEA (1.5 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: Dissolve the azetidine substrate (1.0 equiv.) in anhydrous DCM (or THF) in a round-bottom flask. If the starting material is a hydrochloride salt, use 2.5 equivalents of TEA to both neutralize the salt and act as a base for the reaction.
-
Base Addition: Add the base (e.g., TEA, 1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This is particularly important to control the initial exotherm when using a catalyst like DMAP.[12]
-
(Boc)₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in a small amount of the reaction solvent to the stirring mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]
-
Quenching & Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude N-Boc-azetidine is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Part 2: N-Boc Deprotection of Azetidines
The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine as its corresponding acid salt. This step is critical for subsequent reactions at the nitrogen atom, such as alkylation or acylation.
Mechanism of Deprotection
The acid-catalyzed cleavage of the Boc group is a robust and well-understood process.[13]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[14]
-
Cleavage: This protonation weakens the C-O bond, leading to the cleavage of the protecting group to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.
-
Amine Salt Formation: The liberated, nucleophilic azetidine nitrogen is immediately protonated by the acid in the medium, yielding the azetidinium salt (e.g., trifluoroacetate salt).[13]
The Critical Role of Cation Scavengers
A potential complication of Boc deprotection is the fate of the electrophilic tert-butyl cation.[15] This reactive intermediate can alkylate any nucleophilic sites on the substrate or in the solvent, leading to undesired byproducts. This is particularly problematic for molecules containing electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides) or other nucleophilic groups like methionine.[14][16]
To prevent these side reactions, "scavengers" are added to the deprotection mixture. These are compounds that are more nucleophilic than the substrate and serve to trap the tert-butyl cation.[16]
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the cation.
-
Water: Traps the cation to form tert-butanol.
-
Thioanisole: Particularly useful for protecting sulfur-containing or indole moieties.[16]
A common "cleavage cocktail" for robust deprotection is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[13][16]
Workflow for Boc-Deprotection of Azetidine
Detailed Experimental Protocol: TFA-Mediated Deprotection
This protocol describes the most common method for Boc group removal in a solution-phase synthesis.
Materials:
-
N-Boc-azetidine substrate (1.0 equiv.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, but highly recommended)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)
Procedure:
-
Dissolution: Dissolve the N-Boc-azetidine substrate in anhydrous DCM (to a concentration of ~0.1-0.5 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid/Scavenger Addition: Slowly add the scavenger (e.g., TIS, 2.5-5% v/v), followed by the slow, dropwise addition of TFA. A typical final concentration is 20-50% TFA in DCM (v/v).[13][14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[13]
-
TFA Removal: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[7][14]
-
Isolation of Amine Salt: At this stage, the product is the azetidine trifluoroacetate salt, which is often a solid or oil. For many applications, this salt can be used directly in the next step without further purification.
-
(Optional) Isolation of Free Base: To obtain the neutral free amine, dissolve the crude salt in DCM and wash carefully with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free azetidine. Note that small, unfunctionalized azetidines can be volatile or water-soluble, which may complicate extraction.
Alternative Deprotection Methods
For substrates containing other acid-sensitive functional groups, harsher conditions like TFA may be unsuitable. Milder or alternative methods can be employed:
-
HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a common alternative to TFA.[14][17]
-
p-Toluenesulfonic Acid (pTSA): Can be used under milder conditions, often in alcoholic solvents.[18][19]
-
Thermal Deprotection: In some cases, heating the N-Boc compound in a high-boiling solvent or even boiling water can effect deprotection, though this is substrate-dependent.[18]
-
Lewis Acids: Reagents like TMSI or ZnBr₂ can also facilitate Boc removal under non-protic conditions.[20]
Data Summary: Typical Reaction Parameters
| Parameter | N-Boc Protection | N-Boc Deprotection (TFA) |
| Primary Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic Acid (TFA) |
| Reagent Stoich. | 1.1 - 1.5 equivalents | 20% - 50% (v/v) |
| Base / Scavenger | TEA, DIPEA (1.5 eq) / DMAP (cat.) | TIS, H₂O (2.5 - 5% v/v) |
| Common Solvents | DCM, THF, Acetonitrile | DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Duration | 2 - 16 hours | 30 minutes - 4 hours |
| Work-up | Aqueous wash (NaHCO₃, brine) | Evaporation, optional base wash |
| Typical Yields | >90% | Quantitative (as salt) |
References
- Title: Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed Source: PubMed URL
- Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.
- Title: Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection - Benchchem Source: Benchchem URL
- Title: The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery - Benchchem Source: Benchchem URL
- Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Serve Content URL
- Title: Boc Protection Mechanism (Boc2O + DMAP)
- Title: Boc Protection Mechanism (Boc2O + Base + DMAP)
- Title: tert-Butyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL
- Title: Troubleshooting Boc Deprotection: A Technical Support Guide - Benchchem Source: Benchchem URL
- Title: Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed Source: PubMed URL
- Title: 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook Source: ChemicalBook URL
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate Source: ResearchGate URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central Source: PubMed Central URL
- Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL
- Title: Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.
- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: BOC Sciences URL
- Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH Source: NIH URL
- Title: experimental procedure for Boc protection of amines with tert-butyl carbazate - Benchchem Source: Benchchem URL
- Title: Planning a Peptide Synthesis | AAPPTec Source: AAPPTec URL
- Title: Boc Protected Compounds - Hebei Boze Chemical Co., Ltd.
- Title: Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications Source: ACS Publications URL
- Title: Amine Protection / Deprotection - Fisher Scientific Source: Fisher Scientific URL
- Title: How to do work-up of a BOC deprotection reaction by TFA?
- Title: Reactions that Work: Boc Protection | Chemtips - WordPress.
- Title: BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL
- Title: Boc Deprotection - TFA - Common Organic Chemistry Source: Common Organic Chemistry URL
- Title: Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
- Title: N-Boc-3-azetidine acetic acid 183062-96-6 wiki - Guidechem Source: Guidechem URL
- Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - NIH Source: NIH URL
- Title: Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit Source: Reddit URL
- Title: A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids - Benchchem Source: Benchchem URL
- Title: 1-(TERT-BUTOXYCARBONYL)
- Title: Boc-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Amine Boc protection-Mechanism and Reaction Setup - YouTube Source: YouTube URL
- Title: TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of...
- Title: Boc Protection Mechanism (Boc2O)
- Title: SUPPORTING INFORMATION - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
- Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
- Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI Source: MDPI URL
- Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis Source: Total Synthesis URL
- Title: Di-tert-butyl dicarbonate - Wikipedia Source: Wikipedia URL
- Title: DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure Source: Organic Syntheses URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Structural Elucidation of Azetidine Derivatives by NMR and Mass Spectrometry
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug development.[1][2] Their unique conformational properties, imparted by significant ring strain, offer a vector in chemical space that is distinct from their five- and six-membered counterparts.[2] This allows for the presentation of substituents in precise three-dimensional orientations, making them valuable as bioisosteres for other functional groups and as core components of pharmacologically active agents.[1][3] Compounds incorporating the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][4]
Given their increasing importance, the unambiguous structural characterization of novel azetidine derivatives is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for this purpose. This guide provides a detailed overview and practical protocols for the characterization of azetidine derivatives, drawing upon established principles and field-proven methodologies to ensure scientific integrity and experimental success.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Azetidine Core
NMR spectroscopy provides unparalleled insight into the molecular framework, connectivity, and stereochemistry of azetidine derivatives. The strained four-membered ring creates a distinct electronic environment that gives rise to characteristic chemical shifts and coupling constants.
¹H NMR Spectroscopy: Probing the Protonic Environment
Proton NMR is the initial and often most informative experiment for characterizing azetidine-containing molecules.
-
Chemical Shifts (δ): The protons on the azetidine ring typically resonate in a predictable region of the spectrum.
-
C2/C4 Protons (CH₂-N): These protons, being adjacent to the nitrogen atom, are deshielded and typically appear in the range of δ 3.2-4.5 ppm .[5] Their exact chemical shift is sensitive to the nature of the substituent on the nitrogen. For unsubstituted azetidine, these protons appear around δ 3.6 ppm.[6]
-
C3 Protons (CH₂): The methylene protons at the C3 position are more shielded and are generally found between δ 2.0-2.7 ppm .[6]
-
Substituent Effects: Electronegative substituents on the ring will cause a downfield shift (higher ppm) of adjacent protons.[7] For example, in azetidin-2-ones (β-lactams), the protons at C3 and C4 are significantly shifted downfield due to the influence of the carbonyl group and nitrogen.[8]
-
-
Coupling Constants (J): The through-bond scalar coupling between protons provides critical information about connectivity and stereochemistry.
-
Geminal Coupling (²J): Protons on the same carbon (geminal protons) can be diastereotopic due to a nearby chiral center, leading to distinct chemical shifts and a geminal coupling constant (typically ²J = 9-10 Hz ).[5]
-
Vicinal Coupling (³J) and Stereochemistry: The vicinal coupling constant between protons on adjacent carbons is highly dependent on the dihedral angle. This is particularly useful in substituted azetidines, such as β-lactams, for determining the relative stereochemistry. A larger coupling constant is generally observed for cis protons (³J_cis ≈ 5-9 Hz ) compared to trans protons (³J_trans ≈ 0-6 Hz ).[9][10]
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR complements the proton data by providing a direct view of the carbon framework.
-
Chemical Shifts (δ): The chemical shifts of the azetidine ring carbons are also characteristic.
-
C2/C4 Carbons (C-N): These carbons resonate in the range of δ 45-65 ppm .[11]
-
C3 Carbon: The C3 carbon is typically found more upfield, around δ 15-40 ppm .[12]
-
Azetidin-2-ones: In the case of β-lactams, the carbonyl carbon (C2) is a key diagnostic signal, appearing significantly downfield at δ 165-180 ppm . The C3 and C4 carbons in these systems are found in the δ 40-70 ppm range.[8]
-
Table 1: Typical NMR Chemical Shift Ranges for the Azetidine Ring
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2/C4-H | 3.2 - 4.5 | 45 - 65 | Highly influenced by N-substituents. |
| C3-H₂ | 2.0 - 2.7 | 15 - 40 | Can be diastereotopic in substituted azetidines. |
| N-H | Variable (often broad) | N/A | Chemical shift is solvent and concentration-dependent. |
| C2 (C=O) | N/A | 165 - 180 | Characteristic for azetidin-2-ones (β-lactams).[8] |
Advanced 2D NMR Techniques: Building the Molecular Picture
For complex azetidine derivatives with overlapping signals or ambiguous assignments, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for tracing out the spin systems within the molecule and establishing proton-proton connectivity.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This is the most reliable method for assigning carbon resonances.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different molecular fragments and for assigning quaternary carbons.[8][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is a powerful tool for determining stereochemistry and conformational preferences.
Experimental Protocol: NMR Analysis of an Azetidine Derivative
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified azetidine derivative. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[9] Ensure the sample is fully dissolved. c. The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[8]
2. Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans for good signal-to-noise. b. ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. c. 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer manufacturer.
- COSY: Acquire with 2-8 scans per increment.[8]
- HSQC: Acquire with 2-4 scans per increment.[8]
- HMBC: This is a less sensitive experiment; acquire with 4-16 scans per increment.[8]
3. Data Processing and Interpretation: a. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard like TMS.[7][9] b. Integrate the ¹H NMR signals to determine the relative number of protons. c. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton connectivity. d. Use the 2D spectra to build the molecular structure piece by piece, as illustrated in the workflow diagram below.
Visualization: NMR Workflow for Structural Elucidation
Caption: Logical workflow for azetidine structure elucidation using NMR.
Part 2: Mass Spectrometry - Determining Mass and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that corroborates NMR data.
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) with ESI allows for the determination of the exact mass and, consequently, the elemental composition.[5][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable azetidine derivatives. It often employs Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[13][14]
Fragmentation Patterns
The fragmentation of the azetidine ring is driven by the formation of stable ions. Common fragmentation pathways involve the cleavage of the C-C bonds within the strained ring.
-
Ring Opening and Cleavage: Under EI or Collision-Induced Dissociation (CID) in MS/MS experiments, the azetidine ring can undergo cleavage. A common fragmentation is the loss of ethylene (C₂H₄, 28 Da) or related fragments, leading to the formation of stable iminium ions.
-
Cleavage Alpha to Nitrogen: The bond alpha to the nitrogen atom is a common point of cleavage, leading to the formation of a resonance-stabilized iminium cation.
-
Influence of Substituents: The fragmentation pattern is heavily influenced by the substituents on the ring. Functional groups will direct the fragmentation in predictable ways, often involving the loss of small, stable neutral molecules.[15]
Visualization: General Azetidine Fragmentation
Caption: Simplified fragmentation pathways for a substituted azetidine.
Experimental Protocol: HRMS (ESI-TOF) Analysis
1. Sample Preparation: a. Prepare a dilute solution of the purified sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. b. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺) in positive ion mode.
2. Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy (typically < 5 ppm).[5] b. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable and optimal ion generation.
3. Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum over a relevant m/z range. c. If performing tandem MS (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and apply collision energy to induce fragmentation, then acquire the product ion spectrum.[16]
4. Data Analysis: a. Determine the accurate mass of the molecular ion from the HRMS spectrum. b. Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. c. Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity and structure proposed by NMR analysis.
Conclusion
The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and self-validating system for the comprehensive characterization of azetidine derivatives. While 1D NMR and basic MS provide foundational data, the application of advanced 2D NMR techniques and high-resolution tandem mass spectrometry is often crucial for the unambiguous elucidation of complex structures and stereochemistries. The protocols and guidelines presented here offer a framework for researchers, scientists, and drug development professionals to confidently and accurately characterize these increasingly important molecules.
References
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. Benchchem.
- Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
- Mass Spectrometry Analysis: Unraveling the Fragmentation of 2-(4-Ethylphenyl)azetidine. Benchchem.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]
-
Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. rsc.org [rsc.org]
- 12. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Incorporation of Azetidines in PROTAC® Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[1][4][] This guide details the strategic application of azetidine, a four-membered saturated heterocycle, as a privileged scaffold in PROTAC linker synthesis. We explore the unique physicochemical and structural advantages conferred by the azetidine ring, including enhanced metabolic stability and conformational rigidity, which can lead to superior pharmacokinetic profiles and more potent degraders.[6][7] This document provides detailed synthetic protocols, workflow diagrams, and expert insights for researchers, scientists, and drug development professionals seeking to leverage azetidine-based linkers for next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs function by inducing proximity between a target POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3).[3][4] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3][4] While the two terminal ligands ensure binding, the linker is not merely a passive spacer. Its length, composition, and rigidity dictate the geometry and stability of the ternary complex, profoundly influencing the efficiency of protein degradation.[1][] Furthermore, the linker significantly impacts the overall physicochemical properties of the PROTAC molecule, such as solubility, cell permeability, and metabolic stability, which are critical for drug development.[2][8][9]
The most common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains.[4][] While synthetically accessible, their high flexibility can introduce an entropic penalty for adopting the bioactive conformation required for efficient ternary complex formation. This has driven the exploration of more rigid scaffolds, with azetidine emerging as a superior building block.
Figure 2: Core structure of an azetidine-containing PROTAC.
Comparative Analysis of Linker Scaffolds
To fully appreciate the utility of azetidines, a comparison with other common linker motifs is warranted.
| Linker Motif | Key Advantages | Key Disadvantages | Best Suited For |
| Azetidine | High metabolic stability, conformational rigidity, precise vector control, improved pKa profile. [6][7] | Synthesis can be more complex than linear chains. | Optimizing PK properties, enhancing potency through conformational constraint, escaping N-dealkylation metabolism. |
| Alkyl/PEG | High flexibility, synthetic accessibility, easily tunable length, can improve solubility (PEG). [4][8] | High flexibility can lead to an entropic penalty; potential for metabolic liability (long alkyl chains). | Initial SAR studies, cases where high flexibility is required to span large distances. |
| Piperidine | Versatile and synthetically accessible scaffold. | Susceptible to metabolic N-dealkylation and ring oxidation, leading to faster clearance. [6] | Scenarios where metabolic stability is less of a concern or can be addressed by other means. |
| Piperazine | Can enhance aqueous solubility due to two nitrogen atoms; provides a point for modulating permeability. [6] | Two potential sites for metabolism can complicate the PK profile. | Improving the solubility of highly lipophilic PROTACs. |
Synthetic Strategies and Experimental Protocols
The modular nature of PROTACs allows for their assembly through the sequential conjugation of ligands to a central linker. [11]Azetidine-containing linkers are readily available from commercial sources or can be synthesized with orthogonal functional groups to facilitate this process. [12][13][14][15][16]
Protocol 1: Synthesis of a Bifunctional Azetidine Linker Core
This protocol describes the synthesis of a versatile N-Boc-azetidine-3-carboxylic acid, a common building block for PROTAC synthesis.
Objective: To prepare a key azetidine intermediate with an amine protected by a Boc group and a carboxylic acid for subsequent coupling reactions.
Materials:
-
Methyl 1-Boc-azetidine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, standard glassware
Procedure:
-
Dissolve Methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and MeOH in a round-bottom flask.
-
Add an aqueous solution of LiOH (1.5 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-azetidine-3-carboxylic acid as a white solid.
Self-Validation: The final product should be characterized by ¹H NMR and LC-MS to confirm its structure and purity before proceeding.
Protocol 2: Stepwise PROTAC Assembly via Amide Coupling
This protocol details the sequential coupling of an E3 ligase ligand and a POI ligand to the azetidine core synthesized in Protocol 1.
Objective: To synthesize a final azetidine-containing PROTAC.
Materials:
-
N-Boc-azetidine-3-carboxylic acid (from Protocol 1)
-
E3 Ligase Ligand with a free amine (e.g., 4-aminomethyl pomalidomide)
-
POI Ligand with a free amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Step A: Coupling of E3 Ligase Ligand
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and the amine-functionalized E3 ligase ligand (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) dropwise to the solution.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. [8]5. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the Boc-protected azetidine-E3 ligand intermediate.
Step B: Boc Deprotection
-
Dissolve the intermediate from Step A in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting TFA salt of the amine is typically used directly in the next step.
Step C: Coupling of POI Ligand
-
In a separate flask, dissolve your POI ligand containing a carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the deprotected azetidine-E3 ligand intermediate (TFA salt, 1.05 eq) to the flask, followed by the dropwise addition of DIPEA (3.5 eq, to neutralize the TFA salt and drive the reaction).
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step A.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity. [8] Characterization: The identity and purity of the final PROTAC must be confirmed by high-resolution mass spectrometry (HRMS) and ¹H & ¹³C NMR. [8]
Figure 3: Modular workflow for the synthesis of an azetidine-linked PROTAC.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Amide Coupling | Insufficient activation of carboxylic acid; steric hindrance; poor quality reagents. | Ensure HATU and DIPEA are fresh and anhydrous. Increase reaction time or temperature slightly (e.g., to 40 °C). Consider a different coupling agent like COMU or EDC/HOBt. |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time; water contamination quenching the acid. | Use freshly opened, anhydrous DCM. Increase the equivalents of TFA or extend the reaction time. Monitor closely by LC-MS. |
| Low Yield after Purification | Product loss during aqueous workup; poor chromatographic separation. | For polar compounds, use a LiCl wash instead of pure water to minimize loss. Optimize the HPLC gradient and column choice for better separation from impurities. |
| Multiple Side Products | Reactive functional groups on POI or E3 ligands; epimerization during coupling. | Ensure all other reactive groups (e.g., other amines, hydroxyls) on the ligands are appropriately protected. Use a non-nucleophilic base like DIPEA instead of triethylamine to minimize side reactions. |
Conclusion and Future Outlook
Azetidine-containing linkers offer a powerful strategy for developing superior PROTAC degraders. Their inherent structural rigidity and enhanced metabolic stability directly address key challenges in the field, providing a clear path toward molecules with improved potency and drug-like properties. The synthetic protocols provided herein offer a robust framework for the rational design and assembly of these next-generation therapeutics. As the field of targeted protein degradation continues to evolve, the deliberate and strategic use of constrained scaffolds like azetidine will be paramount in unlocking the full potential of this modality.
References
- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers - Benchchem. (n.d.).
- Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison - Benchchem. (n.d.).
- bis (Boc-Azetidine) | PROTAC Linker - MedchemExpress.com. (n.d.).
- Boc-Azetidine-C2-NH2 | PROTAC Linker - MedchemExpress.com. (n.d.).
- Piperidine-azetidine-Br | PROTAC Linker Chemical | MedChemExpress. (n.d.).
- Azetidine-3-carboxylic acid | ADC Linker - MedchemExpress.com. (n.d.).
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
- Methyl 1-Boc-azetidine-3-carboxylate | PROTAC Linkers | MedChemExpress. (n.d.).
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
-
Kolganov, O. P., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]
-
Zhang, T., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]
- Application Notes and Protocols for PROTAC Synthesis using Azide-PEG9-amido-C16-Boc - Benchchem. (n.d.).
- Azetidines - Enamine. (n.d.).
- Application Notes and Protocols for PROTAC Synthesis Using "Azido-PEG7-azide" Linker - Benchchem. (n.d.).
- Overview of PROTAC Linkers: Types and Design - BOC Sciences. (n.d.).
- What are PROTAC Linkers? - BroadPharm. (2022).
-
Njoo, E., et al. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link]
-
Maple, H. J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.).
- Maple, H. J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Semantic Scholar.
- Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs Using Propargyl-PEG7-alcohol - Benchchem. (n.d.).
- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022).
-
Scott, J. S., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to improve yield in 1-Boc-3-(methylaminomethyl)azetidine synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting and optimizing the synthesis of 1-Boc-3-(methylaminomethyl)azetidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and significantly improve your yields.
Azetidines are highly sought-after scaffolds in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres for other common rings.[1] However, their synthesis can be challenging due to inherent ring strain.[1][2] This guide focuses on the most common and practical synthetic pathways, addressing specific bottlenecks you may encounter.
Overview of Primary Synthetic Strategies
The synthesis of 1-Boc-3-(methylaminomethyl)azetidine typically proceeds through one of two primary routes, starting from a common precursor, 1-Boc-azetidine-3-carboxylic acid.[3][4] The choice of route often depends on available reagents, scale, and specific downstream purity requirements.
-
The Reductive Amination Pathway: This is often the most direct and high-yielding route. It involves the conversion of 1-Boc-azetidine-3-carboxylic acid to the corresponding aldehyde, 1-Boc-3-formylazetidine, which then undergoes reductive amination with methylamine.
-
The Nitrile Reduction Pathway: This alternative route involves converting a suitable precursor into 1-Boc-3-azetidinecarbonitrile. The nitrile is then reduced to the primary amine, 1-Boc-3-(aminomethyl)azetidine, followed by a selective methylation step.
Below is a workflow diagram illustrating the primary Reductive Amination Pathway, which will be the main focus of our troubleshooting guide.
Caption: The primary synthetic workflow for 1-Boc-3-(methylaminomethyl)azetidine.
Troubleshooting Guide: The Reductive Amination Pathway
This section addresses common issues encountered during the reductive amination of 1-Boc-3-formylazetidine with methylamine.
Q1: My reaction has stalled. TLC and NMR analysis show mostly unreacted 1-Boc-3-formylazetidine. What is causing this?
Answer: This is a classic sign of inefficient imine formation. The reductive amination is a two-step process: (1) formation of an iminium ion from the aldehyde and amine, and (2) reduction of this ion. If the first step is slow or unfavorable, the reaction will not proceed.
-
Causality: Imine formation is a condensation reaction that releases water. In many aprotic solvents, this equilibrium can lie unfavorably towards the starting materials. Furthermore, the reaction is often catalyzed by mild acid, but the pH must be carefully controlled. If the medium is too acidic, the amine nucleophile will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated.
-
Solutions:
-
Solvent Choice: Ensure you are using a suitable aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.
-
pH Control: Add a catalytic amount of acetic acid (typically 0.1-0.2 equivalents) to facilitate imine formation. This helps protonate the carbonyl oxygen, making it more electrophilic.[5]
-
Water Removal: If pH adjustment is insufficient, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to drive the equilibrium toward the imine.
-
Amine Source: Using methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine (TEA) can provide better pH control than using aqueous or gaseous methylamine directly.
-
Q2: The reaction worked, but my primary impurity is the starting alcohol, 1-Boc-azetidin-3-yl-methanol. Why did this happen?
Answer: This indicates that your reducing agent is indiscriminately reducing the starting aldehyde faster than, or concurrent with, the reduction of the iminium ion intermediate.
-
Causality: This is a problem of chemoselectivity. Strong, unhindered hydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes. For reductive amination, you need a reagent that is either sterically hindered or electronically attenuated, making it more selective for the more electrophilic iminium ion over the neutral aldehyde.[6]
-
Solutions:
-
Switch to a Selective Reducing Agent: The industry standard for this transformation is Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[5] Its steric bulk and the electron-withdrawing acetate groups make it significantly less reactive towards aldehydes and ketones but highly effective for reducing protonated imines.
-
Alternative Agent: Sodium cyanoborohydride (NaBH₃CN) is another classic choice that works well under mildly acidic conditions (pH ~5-6). However, due to its high toxicity and the potential to generate hydrogen cyanide gas, STAB is the preferred reagent for modern applications.[6]
-
Staged Addition: If you must use a less selective reagent, you can try a staged approach. First, mix the aldehyde and amine and allow time for imine formation (monitoring by TLC or crude NMR). Once a significant amount of the imine has formed, cool the reaction and then add the reducing agent.
-
Q3: My final product is contaminated with a significant higher molecular weight impurity. What is it and how can I prevent it?
Answer: The most likely culprit is the formation of a tertiary amine byproduct, tert-butyl 3-(((tert-butoxycarbonyl)-3-((methylamino)methyl)azetidin-1-yl)methyl)-3-(methylaminomethyl)azetidine-1-carboxylate. This occurs when your desired secondary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde.
-
Causality: The product, a secondary amine, is often more nucleophilic than the starting methylamine. If there is still a significant concentration of aldehyde present after the initial product forms, this secondary reaction can compete effectively.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.2 to 1.5 equivalents). This ensures the aldehyde is more likely to encounter methylamine than the product.
-
Slow Addition of Aldehyde: For larger-scale reactions where exotherms and concentration gradients are a concern, a reverse-addition strategy can be effective. Prepare a solution of the methylamine and the reducing agent, and then slowly add the aldehyde solution to this mixture. This keeps the aldehyde concentration low at all times, minimizing the secondary reaction.
-
Purification: This byproduct can often be separated by flash column chromatography, but its polarity may be very similar to your product. A pH-switched extraction can sometimes be effective. At a mildly acidic pH, the more basic tertiary amine may be selectively protonated and extracted into an aqueous layer.
-
| Parameter | Problem Condition | Optimized Condition | Rationale |
| Reducing Agent | NaBH₄ | Sodium Triacetoxyborohydride (STAB) | STAB is chemoselective for the iminium ion over the aldehyde, preventing alcohol byproduct formation.[5] |
| pH | Neutral or strongly acidic/basic | Mildly acidic (e.g., catalytic AcOH) | Catalyzes imine formation without passivating the amine nucleophile. |
| Amine Stoichiometry | 1.0 equivalent | 1.2 - 1.5 equivalents | A slight excess of the primary amine outcompetes the secondary amine product, reducing byproduct formation. |
| Solvent | Protic (e.g., MeOH, EtOH) | Aprotic (e.g., DCM, DCE) | Prevents the solvent from competing as a nucleophile and facilitates imine formation. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for preparing the precursor, 1-Boc-3-formylazetidine?
A: The most common and scalable two-step procedure starts from commercially available 1-Boc-azetidine-3-carboxylic acid.[3]
-
Reduction to Alcohol: The carboxylic acid is first reduced to 1-Boc-azetidin-3-yl-methanol. Borane-THF complex (BH₃·THF) is a highly effective reagent for this transformation, typically providing a clean, high-yielding conversion.[7]
-
Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to the aldehyde. For high yield and to avoid over-oxidation to the carboxylic acid, use mild, controlled oxidation reagents. Dess-Martin periodinane (DMP) or a Swern oxidation are excellent choices for this step.
Q: How should I purify the final product, 1-Boc-3-(methylaminomethyl)azetidine?
A: The product is a basic amine, which lends itself to several purification strategies.
-
Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. An acid wash (e.g., with 1M HCl) will extract your basic product into the aqueous layer, leaving non-basic organic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent like DCM or EtOAc.
-
Flash Column Chromatography: If impurities persist, column chromatography on silica gel is effective. Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide in methanol, mixed with a primary solvent system like DCM/MeOH or EtOAc/Hexanes. The basic modifier prevents peak tailing by deactivating acidic sites on the silica gel.
Q: Can I use aqueous methylamine or a solution of methylamine in THF/MeOH?
A: Yes, these are commonly used sources of methylamine. However, be mindful of the following:
-
Aqueous Methylamine: The presence of water can hinder imine formation. You may need to add a dehydrating agent as mentioned in the troubleshooting guide.
-
Methylamine in Alcohol (MeOH/EtOH): Protic solvents can react with the reducing agent and potentially form acetals with your aldehyde. While often successful, an aprotic solvent like DCM or DCE is generally preferred for a cleaner reaction profile.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-formylazetidine
-
Part A: Reduction of 1-Boc-azetidine-3-carboxylic acid
-
Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.5 M).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add Borane-THF complex (1.0 M solution in THF, 1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-azetidin-3-yl-methanol, which is often used without further purification.[7]
-
-
Part B: Oxidation to 1-Boc-3-formylazetidine
-
Dissolve 1-Boc-azetidin-3-yl-methanol (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated sodium bicarbonate and sodium thiosulfate solution. Stir vigorously for 20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the aldehyde can be volatile). The crude aldehyde is typically used immediately in the next step.
-
Protocol 2: Reductive Amination to Yield 1-Boc-3-(methylaminomethyl)azetidine
-
Dissolve the crude 1-Boc-3-formylazetidine (1.0 eq) in anhydrous DCE or DCM (approx. 0.2 M).
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq) followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate imine.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography as described in the FAQ section.
References
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-3. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
-
ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available at: [Link]
-
Journal of the American Chemical Society. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available at: [Link]
-
Pharmaffiliates. 1-N-Boc-3-Azetidinecarboxylic Acid: A Versatile Intermediate for Pharmaceutical Innovation. Available at: [Link]
-
MDPI. trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Available at: [Link]
-
PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317-13323. Available at: [Link]
-
The Organic Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Available at: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
-
Nature. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Available at: [Link]
-
ResearchGate. Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Available at: [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. Available at: [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]
-
Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13243-13267. Available at: [Link]
-
Chemguide. reduction of nitriles. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
The Synthetic Organic Chemistry Site. Nitrile to Amine - Common Conditions. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
PubMed Central (PMC). (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Available at: [Link]
-
ResearchGate. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]
-
ResearchGate. Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Available at: [Link]
-
ResearchGate. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
Azetidine Functionalization: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for azetidine ring functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and modifying azetidine-containing molecules. The inherent ring strain of the four-membered azetidine scaffold, while synthetically useful, often leads to challenging side reactions.[1][2][3] This resource provides direct, experience-driven answers to common problems, explaining the mechanistic rationale behind the troubleshooting steps.
Part 1: FAQs - General Issues & Ring Stability
This section addresses overarching challenges that can affect any azetidine functionalization strategy.
Question 1: My azetidine derivative is decomposing during workup or purification. What's causing this instability?
Answer: Azetidine stability is a frequent concern and is highly dependent on the substitution pattern and experimental conditions.[4] The primary culprits are the ring strain (approx. 25.4 kcal/mol) and the electronic nature of the substituents.[2]
-
Acid/Base Sensitivity: The azetidine nitrogen's basicity is a key factor. Protonation of the nitrogen enhances the ring's electrophilicity, making it highly susceptible to nucleophilic attack and subsequent ring-opening.[5] This is particularly problematic under strongly acidic conditions (e.g., during deprotection or chromatography on silica gel).[5][6] Conversely, strong bases can promote elimination or rearrangement reactions.
-
N-Substituent Effects: Electron-withdrawing groups (e.g., Boc, sulfonyl) on the nitrogen increase ring strain and activate the ring toward nucleophilic cleavage.[6][7] For instance, certain N-aryl azetidines with pendant amides have been shown to undergo rapid acid-mediated intramolecular ring-opening.[5]
-
Lewis Acid Activation: Be cautious with Lewis acids, which are often used to promote reactions but can also catalyze undesired ring-opening pathways.[7][8]
Troubleshooting Protocol:
-
pH Control: During aqueous workups, use a buffered system or a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acid.[1]
-
Chromatography: If you suspect acid-catalyzed degradation on silica gel, switch to a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.[1]
-
Protecting Group Strategy: For sensitive substrates, consider protecting groups that can be removed under neutral conditions. A benzyl (Bn) group, for instance, can be removed via hydrogenolysis.
-
Storage: Store highly sensitive azetidines in a freezer (-20°C) under an inert atmosphere (N₂ or Ar) and, if possible, as a solid rather than in solution.
Part 2: Troubleshooting Guide - N-Functionalization Reactions
Direct modification of the azetidine nitrogen is a common first step, but it is not without pitfalls.
Question 2: I'm seeing low yields and formation of a dimeric or polymeric byproduct during my N-alkylation or N-acylation reaction. Why is this happening?
Answer: This issue often arises from the azetidine acting as both a nucleophile and a leaving group precursor.
-
Mechanism of Side Reaction: After the initial N-functionalization, the newly formed azetidinium salt (in the case of alkylation) or the activated carbonyl (in acylation) can be attacked by another molecule of the starting azetidine. This nucleophilic ring-opening leads to the formation of dimers or oligomers.[9][10]
-
Reaction Conditions: High concentrations, elevated temperatures, and the use of highly reactive electrophiles (e.g., methyl triflate, acyl chlorides) can accelerate this side reaction.
Troubleshooting Protocol:
-
Slow Addition: Add the electrophile (alkyl halide or acyl chloride) slowly and at a low temperature (e.g., 0°C or -78°C) to a solution of the azetidine and a non-nucleophilic base (e.g., triethylamine, DIPEA). This keeps the concentration of the reactive intermediate low.
-
Choice of Base: Use a slight excess of a hindered, non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) immediately, preventing the formation of protonated, activated azetidine.
-
Dilution: Running the reaction under more dilute conditions can disfavor the bimolecular side reaction.
-
Reagent Choice: If possible, use less reactive electrophiles. For example, use an acid anhydride instead of an acyl chloride for N-acylation.
Part 3: Troubleshooting Guide - C-Functionalization & Rearrangements
Functionalizing the carbon backbone of the azetidine ring unlocks vast chemical space but introduces significant challenges related to regioselectivity and unexpected rearrangements.
Question 3: My C-H lithiation/functionalization at C2 is giving poor regioselectivity or low yields. How can I improve this?
Answer: Directing the deprotonation of an azetidine ring is a delicate balance of steric and electronic factors.
-
Directing Group Influence: The substituent on the nitrogen atom is critical. Electron-withdrawing protecting groups like Boc or Bus are known to direct lithiation to the adjacent C2 position.[11] The choice of base is also crucial; for example, n-hexyllithium can favor specific deprotonation sites.[7]
-
Configurational Instability: Lithiated azetidines can be configurationally labile, meaning they can equilibrate between different diastereomeric forms.[11] This can lead to mixtures of products upon quenching with an electrophile. Trapping the lithiated intermediate at very low temperatures can sometimes mitigate this.
-
Aggregation: Organolithium reagents exist as aggregates in solution, and additives like TMEDA or HMPA are often required to break up these clusters and increase reactivity. The exact stoichiometry of the base and additive can be critical.
Troubleshooting Protocol:
-
Optimize the Directing Group: Ensure you are using a suitable N-protecting group known to facilitate C2-lithiation.[11]
-
Screen Bases and Additives: Systematically screen different organolithium bases (e.g., n-BuLi, s-BuLi, LDA) and coordinating additives (e.g., TMEDA).
-
Temperature Control: Perform the lithiation and the subsequent electrophilic quench at very low temperatures (e.g., -78°C) to minimize side reactions and potential epimerization.[12]
-
Inverse Addition: Add the azetidine solution slowly to the solution of the organolithium base to maintain a low concentration of the substrate and avoid unwanted side reactions.
Question 4: I'm attempting a reaction that generates an azetidinium ylide, but I'm isolating a rearranged pyrrolidine product instead. What is this side reaction?
Answer: You are likely observing a[1][9]-Stevens or a[1][13]-sigmatropic rearrangement. These are common, often facile, pathways for ammonium ylides.[14][15][16]
-
Ylide Formation and Rearrangement: Azetidinium ylides are typically formed by the reaction of an N-substituted azetidine with a carbene precursor (e.g., a diazo compound in the presence of a rhodium or copper catalyst).[17] Once formed, the ylide can undergo a rapid intramolecular rearrangement.
-
[1][9]-Stevens Rearrangement: This involves the migration of a substituent from the nitrogen to the adjacent ylidic carbon, resulting in a ring-expanded pyrrolidine.[15]
-
[1][13]-Sigmatropic Rearrangement: If the N-substituent is an allylic or benzylic group, a concerted[1][13]-rearrangement can occur, also leading to ring-expanded products.
-
Troubleshooting Protocol:
-
Lower the Temperature: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at significantly lower temperatures can suppress the rearrangement pathway.
-
Catalyst Screening: The choice of metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) and ligands can influence the reactivity and lifetime of the ylide intermediate. Screen different catalysts to find one that favors the desired outcome.
-
Substrate Modification: The electronic and steric properties of the substituents on both the azetidine and the carbene precursor can influence the propensity for rearrangement. Modifying these groups may alter the reaction course.
Part 4: Troubleshooting Guide - Ring-Opening Reactions
While sometimes desired, unintentional ring-opening is one of the most common side reactions in azetidine chemistry.[12][18]
Question 5: My reaction resulted in a linear amine instead of the functionalized azetidine. What determines where the ring opens?
Answer: The regioselectivity of azetidine ring-opening is a well-studied but complex issue governed by electronics, sterics, and the nature of the nucleophile.[8][9] The reaction typically proceeds via an Sₙ2 mechanism on an activated azetidinium species.[19]
-
Electronic Effects: Nucleophiles tend to attack the carbon atom that can best stabilize a partial positive charge in the transition state. Therefore, attack is often favored at positions adjacent to stabilizing groups like aryl, vinyl, or carbonyls.[8][20]
-
Steric Effects: In the absence of strong electronic factors, the nucleophile will typically attack the least sterically hindered carbon atom. For instance, in many 2-substituted azetidinium ions, nucleophilic attack occurs preferentially at the unsubstituted C4 position.[9][10]
-
Nucleophile Strength: The nature of the nucleophile plays a role. Highly nucleophilic species like azide may favor attack at a more substituted carbon if electronic factors are at play, whereas less nucleophilic species might be more governed by sterics.[19]
Table 1: Factors Influencing Regioselectivity of Azetidinium Ring-Opening
| Factor | Influence on Regioselectivity | Example | Reference |
| Electronic Stabilization | Attack is favored at the carbon adjacent to a π-system (e.g., Phenyl, Carbonyl). | In 2-phenylazetidinium, attack often occurs at the C2 (benzylic) position. | [8][20] |
| Steric Hindrance | Attack is favored at the least substituted carbon (C4 vs. C2). | Nucleophiles attack the C4 position in 2-alkylazetidinium ions. | [9] |
| N-Protecting Group | Electron-withdrawing groups activate the entire ring for cleavage. | N-sulfonyl azetidines are more prone to ring-opening than N-alkyl azetidines. | [6] |
| Nucleophile | Stronger nucleophiles can overcome steric barriers more easily. | The azide anion (N₃⁻) can show different regioselectivity compared to the acetate anion (AcO⁻). | [19] |
Troubleshooting Protocol:
-
Avoid Activation: The most straightforward way to prevent ring-opening is to avoid conditions that activate the ring. This means rigorously excluding strong Brønsted or Lewis acids unless they are essential for the desired transformation.
-
Modify Substituents: If ring-opening is unavoidable, you may need to redesign the substrate. Removing an electronically activating group or adding a sterically blocking group can redirect the reactivity toward the desired pathway.
-
Change the Nucleophile: In some cases, a less aggressive or bulkier nucleophile might prevent ring-opening while still allowing the desired reaction to proceed.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Singh, G., & Singh, M. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]
-
Oishi, T., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports. [Link]
-
David, O., et al. (2006). Opening of azetidinium ions with C-nucleophiles. ResearchGate. [Link]
-
Ombito, J. O., et al. (2020). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Burian, T., & Cernochova, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Burian, T., & Cernochova, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Vroegop, S. J., et al. (2022). Tunable Aziridinium Ylide Reactivity: Non-covalent Interactions Enable Divergent Product Outcomes. National Institutes of Health. [Link]
-
Singh, G., & Singh, M. S. (2021). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Arkivoc. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. [Link]
-
Blake, T. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Aza-Cope rearrangement. Wikipedia. [Link]
-
Singh, G., & Singh, M. S. (2021). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Azetidinium ylides and Stevens rearrangement mechanism. ResearchGate. [Link]
-
Chem-Station. (2015). Aza-Cope Rearrangement. Chem-Station Int. Ed. [Link]
-
Vroegop, S. J., et al. (2023). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. National Institutes of Health. [Link]
-
Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]
-
ACS Publications. (2015). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Journal of the American Chemical Society. [Link]
-
MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]
-
PubMed. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]
-
ACS Publications. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews. [Link]
-
YouTube. (2020). Azetidine: Chemical Reactivity. [Link]
-
National Institutes of Health. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]
-
ResearchGate. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
-
PubMed. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]
-
Scribd. (n.d.). Chemists' Guide to Aziridine Reactions. [Link]
-
LJMU Research Online. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]
-
ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
National Institutes of Health. (2020). Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions. Chemistry – A European Journal. [Link]
-
Wikipedia. (n.d.). Ylide. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 13. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tunable Aziridinium Ylide Reactivity: Non-covalent Interactions Enable Divergent Product Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ylide - Wikipedia [en.wikipedia.org]
- 17. Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Stability of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate under acidic/basic conditions
Welcome to the technical support guide for tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS: 454703-20-9). This document provides in-depth answers to frequently asked questions regarding the chemical stability of this versatile building block under common experimental conditions. Understanding its stability profile is critical for successful reaction planning, troubleshooting, and ensuring the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
At its core, the stability of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is dictated by its three key functional groups: the N-Boc protecting group, the strained azetidine ring, and the secondary methylamino group.
-
Under Acidic Conditions: The compound is highly unstable . The tert-butoxycarbonyl (Boc) group is specifically designed to be removed by acid.[1][2]
-
Under Basic Conditions: The compound is generally stable . The Boc group is resistant to a wide range of basic and nucleophilic conditions, making it an orthogonal protecting group to others like Fmoc.[2][3][4]
-
Storage: The compound should be stored under dry, cool conditions (4°C is recommended) to prevent slow degradation.[5]
The following workflow provides a high-level decision guide for using this reagent.
Caption: Decision workflow for experimental setup.
Troubleshooting Guide: Acidic Conditions
Q2: My reaction requires an acidic catalyst, but my starting material seems to be degrading. Why?
This is the most common issue encountered. The N-Boc group is an acid-labile protecting group and is readily cleaved under acidic conditions, even with mild acids.[6][7] The degradation you are observing is almost certainly the deprotection of the azetidine nitrogen.
The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[8][9]
-
Carbocation Formation: This facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine on the azetidine ring.[1][8]
The final product in solution will be the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt).[8]
Caption: Mechanism of Boc group removal in acid.
Q3: Can the azetidine ring itself open under acidic conditions?
Yes, this is a secondary but important consideration. Azetidines possess inherent ring strain, making them more susceptible to ring-opening than larger pyrrolidine or piperidine rings.[10][11] This decomposition pathway is most pronounced under strongly acidic conditions where the azetidine nitrogen (once deprotected) becomes protonated.[10] This protonation can facilitate nucleophilic attack, leading to ring cleavage.[12][13]
Troubleshooting Tip: If you observe unexpected byproducts even after accounting for Boc deprotection, consider the possibility of acid-mediated azetidine ring-opening. This is more likely with prolonged reaction times, elevated temperatures, or very strong acids.
Q4: How can I monitor the stability of the compound in my acidic reaction?
Regular monitoring is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method.
Protocol 1: LC-MS Monitoring of Acidic Degradation
-
Time Zero (T0) Sample: Before adding your acidic reagent, dissolve a small amount of the starting material in the reaction solvent and inject it into the LC-MS. Record the retention time and mass (M+H)+ of the intact compound (Expected m/z: 187.14).
-
Initiate Reaction: Add the acidic catalyst/reagent to your main reaction vessel.
-
Periodic Sampling: At regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture.
-
Quench & Dilute: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile/water) with a small amount of base (like triethylamine) to neutralize the acid and halt degradation.
-
Analyze: Inject the quenched sample into the LC-MS.
-
Data Interpretation: Look for the disappearance of the starting material peak (m/z 187.14) and the appearance of a new, more polar peak corresponding to the deprotected product, 3-((methylamino)methyl)azetidine (Expected m/z: 87.09).
Troubleshooting Guide: Basic Conditions
Q5: Is the compound completely stable under all basic conditions?
The N-Boc group is robustly stable to a wide variety of basic conditions, including strong bases like NaOH and organometallic reagents.[3][4] This is a fundamental principle of its utility in organic synthesis.[2] The secondary amine and the azetidine ring are also generally stable under common basic conditions used in synthesis (e.g., triethylamine, potassium carbonate, DIPEA).
However, "stability" is context-dependent. Extremely harsh conditions (e.g., very high temperatures for extended periods) could potentially lead to unforeseen degradation pathways, but these are not typical. For over 95% of standard synthetic applications using basic conditions, the compound can be considered stable.
Q6: I am running a reaction in a basic solvent like pyridine at high heat for a long time and see some impurities. What could be happening?
While the core structure is stable, prolonged exposure to high heat can provide the activation energy for minor side reactions. The secondary amine is a nucleophile and could potentially react with electrophilic species in your mixture. It is also possible for azetidines to undergo oligomerization, though this is less common for N-protected rings.[13]
Troubleshooting Tip: First, confirm the identity of your starting material and reagents to rule out impurities. Then, run a control experiment by heating just the starting material in the basic solvent under the same reaction conditions. Monitor this control reaction by LC-MS or TLC to see if degradation occurs in the absence of other reagents. This will isolate the variable and confirm if the instability is inherent or part of a reaction pathway.
Summary of Stability Data
| Condition Category | Reagents | Stability | Primary Degradation Product |
| Strongly Acidic | TFA, HCl (conc.), H₂SO₄ | Highly Unstable | 3-((Methylamino)methyl)azetidine salt |
| Mildly Acidic | Acetic Acid, SiO₂ | Unstable | Slow Boc deprotection |
| Strongly Basic | NaOH, KOH, NaH, LDA | Stable | N/A |
| Mildly Basic | K₂CO₃, TEA, DIPEA | Stable | N/A |
| Nucleophilic | Amines, Hydrazines | Stable | N/A |
| Hydrogenation | H₂, Pd/C | Stable | N/A |
References
-
Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]
-
Title: Why is boc stable to hydrolysis under basic conditions? Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL: [Link]
-
Title: Azetidine: Basicity and Preparation Source: YouTube URL: [Link]
-
Title: CHAPTER 21: AMINES Source: University of Calgary URL: [Link]
-
Title: Facile ring cleavage of basic azetidines Source: ResearchGate URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproducts in Boc Deprotection Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of side reactions during Boc deprotection?
A1: The primary cause of byproduct formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1] During acid-catalyzed cleavage (e.g., with trifluoroacetic acid, TFA), the Boc group fragments, releasing this carbocation, which is a potent electrophile.[2][3] This cation can then attack any nucleophilic sites on your target molecule, leading to undesired alkylation.[4]
Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?
A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, the most common targets include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to a +56 Da mass shift in mass spectrometry analysis.[3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]
Other nucleophilic sites, such as guanidino groups (Arginine) and other electron-rich aromatic systems, are also at risk.[4][5]
Q3: What is a "scavenger" and how does it prevent these byproducts?
A3: A scavenger is a reagent added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with your substrate.[3] Scavengers are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of your molecule.[1][3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[6]
Q4: My Boc deprotection is sluggish or incomplete. What are the common causes?
A4: Incomplete deprotection can stem from several factors:
-
Insufficient Acid: The concentration or stoichiometry of the acid may be too low. The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures might not be sufficient, especially for challenging substrates.[6]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can physically hinder the approach of the acid, slowing the reaction rate.[3][6]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin support does not swell properly in the reaction solvent, the acid cannot efficiently access all the peptide chains.[3]
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
Question: What is this peak, and how can I eliminate it?
Answer: This mass increase is the characteristic signature of tert-butylation, where a tert-butyl cation has alkylated a nucleophilic site on your molecule.[3]
-
Causality: This byproduct forms because the generated tert-butyl cation is not being effectively quenched and is instead reacting with your product. Nucleophilic residues like Met, Trp, or Cys are the most likely sites of modification.[1][2]
-
Solution: Employ Scavengers. The most effective way to prevent t-butylation is to add a scavenger to the deprotection reaction.[2] The choice of scavenger is critical and depends on the sensitive residues present in your molecule. The scavenger acts as a sacrificial nucleophile, trapping the t-butyl cation.
Table 1: Scavenger Selection Guide for Sensitive Residues
| Sensitive Residue(s) | Recommended Scavenger(s) | Typical Concentration | Rationale & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES) | 2.5-5% (v/v) | Highly effective carbocation scavengers that work via hydride transfer.[7][8] |
| Methionine (Met) | Thioanisole | 5% (v/v) | The soft sulfur atom of thioanisole is an excellent trap for the carbocation, preventing S-alkylation of the methionine residue.[7] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | A very effective soft nucleophile for protecting the thiol group.[7] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | ~5% (v/v) | These phenolic compounds act as decoys, as their electron-rich rings are more reactive towards the tert-butyl cation than the tyrosine side chain.[3] |
| General Purpose | Water (H₂O), TIS | 2.5-5% (v/v) | A common and effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Water traps the cation to form tert-butanol, while TIS provides a powerful reducing scavenger.[9] |
Issue 2: My reaction is not going to completion, even with extended time.
Question: How can I drive my deprotection to completion without causing degradation?
Answer: A sluggish reaction points to an activation energy barrier that isn't being overcome by your current conditions. This is often due to insufficient acid strength or steric hindrance.
-
Causality: The first step of deprotection is protonation of the Boc group's carbonyl oxygen.[10] If the acid concentration is too low or the Boc group is sterically shielded, this step will be slow, leading to an overall slow reaction.
-
Solutions (in order of preference):
-
Increase Acid Concentration: If you are using a 20-50% solution of TFA in Dichloromethane (DCM), try increasing it to 95% or even neat TFA.[2]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for several hours.
-
Use a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is often more potent than TFA/DCM and can be effective for stubborn deprotections.[2][3]
-
Gently Increase Temperature: Warming the reaction to 30-40°C can increase the rate. However, this can also accelerate side reactions, so it is critical to use an effective scavenger cocktail if you choose this option.[2]
-
Issue 3: My starting material contains other acid-sensitive groups (e.g., t-butyl esters, acetals) that are being cleaved along with the Boc group.
Question: How can I selectively remove the Boc group while preserving other acid-labile functionalities?
Answer: This is a common challenge in complex molecule synthesis. Standard TFA conditions are often too harsh. You must switch to a milder, more selective deprotection method.
-
Causality: The reactivity of acid-labile protecting groups is a continuum. The Boc group is generally among the most sensitive to acid, but strong acids like TFA do not always provide sufficient selectivity over other groups like tert-butyl esters or ethers.[5]
-
Solutions: Alternative Deprotection Methods
-
Oxalyl Chloride in Methanol: This is a very mild and effective method that is tolerant of many other acid-labile groups, including esters.[11][12] The reaction proceeds at room temperature and typically gives high yields.
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like boiling water or toluene can effect deprotection without any acid, a process known as thermolysis.[1][13] This is a green and catalyst-free option for thermally stable molecules.
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can mediate Boc cleavage under non-protic conditions, which can be advantageous for certain substrates.[4]
-
Visualizations: Mechanisms and Workflows
Diagram 1: Acid-Catalyzed Boc Deprotection Mechanism
Caption: Figure 1: Acid-catalyzed cleavage of the Boc group.
Diagram 2: Competing Fates of the tert-Butyl Cation
Caption: Figure 2: Role of scavengers in preventing side reactions.
Diagram 3: Troubleshooting Workflow for Boc Deprotection
Caption: Figure 3: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
This protocol is a general guideline for the solution-phase deprotection of a Boc-protected compound containing a scavenger-sensitive residue like Tryptophan.
-
Preparation: Dissolve the Boc-protected compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottomed flask equipped with a stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Scavenger Addition: Add the chosen scavenger. For a Trp-containing compound, add Triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[7]
-
Deprotection: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture (to achieve a final concentration of 50% TFA v/v).[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC (see Protocol 2) or LC-MS until the starting material is consumed.[7]
-
Work-up: a. Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10] b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[7] c. For neutralization, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[2] d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected amine. The product can then be purified by standard methods (e.g., column chromatography).
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, spot the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate in an appropriate solvent system (e.g., 10% Methanol in DCM). The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.
-
Visualization: a. Visualize the plate under UV light (if the compound is UV-active). b. Prepare a ninhydrin stain solution (e.g., 0.2 g ninhydrin, 0.5 mL acetic acid, 100 mL n-butanol, 4.5 mL water).[14] c. Dip the TLC plate in the ninhydrin solution, then gently heat it with a heat gun. The appearance of a purple or pink spot confirms the presence of the free amine product.[14][15] Even Boc-protected amines can show a spot as the heat and acidic stain can cause some deprotection on the plate.[14]
Protocol 3: Milder Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates with other acid-sensitive functional groups.
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in methanol (MeOH) at room temperature.[11]
-
Reagent Addition: Add oxalyl chloride (3.0 eq) dropwise to the solution.[11][12]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution stops. b. Extract the product into an organic solvent (e.g., ethyl acetate, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
References
-
E. A. F. Forde, D. G. Twomey, S. G. O’Keeffe, C. M. Lennon, RSC Adv., 2020 , 10, 25686-25691. ([Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. (2020-06-23). ([Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. OUCI. ([Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. (2020-06-23). ([Link])
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. Int J Pept Protein Res., 1978 , 12(5), 258-68. ([Link])
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013-01-14). ([Link])
-
TFA Deprotection. Scribd. ([Link])
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. ([Link])
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. (2012-05-27). ([Link])
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. (2012-06-18). ([Link])
-
Boc deprotection conditions tested. ResearchGate. ([Link])
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. ([Link])
-
VanVeller Lab Resources. Department of Chemistry, Iowa State University. ([Link])
-
Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ([Link])
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. (2008-08-25). ([Link])
-
Thin Layer Chromatography. University of Rochester. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 15. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Azetidine Analogues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of azetidine analogues. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing the strained four-membered azetidine ring. The inherent ring strain presents unique synthetic challenges, often leading to low yields, competing side reactions, and purification difficulties.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and guide you toward successful optimization of your reaction conditions.
Section 1: Troubleshooting Low Yields in Azetidine Ring Formation
Low product yield is one of the most frequently encountered obstacles in azetidine synthesis. The high activation energy required to form the strained four-membered ring is a primary contributor to this challenge.[1]
Q1: My intramolecular cyclization to form an azetidine is resulting in very low yields or failing completely. What are the common causes and how can I troubleshoot this?
A1: This is a classic problem rooted in both thermodynamics and kinetics. Several factors can be at play, and a systematic approach to troubleshooting is essential. The most common culprits include an inadequate leaving group, competing side reactions, and suboptimal reaction conditions.[4]
Causality Behind Low Yields:
-
Poor Leaving Group: The intramolecular Sₙ2 reaction is the cornerstone of many azetidine syntheses. A poor leaving group (like a hydroxyl group) will not be displaced efficiently by the amine nucleophile.[4]
-
Competing Intermolecular Reactions: If the concentration of your precursor is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule. This leads to dimerization or polymerization instead of the desired intramolecular cyclization.[4]
-
Elimination Side Reactions: Strong, non-nucleophilic bases or sterically hindered substrates can favor elimination reactions, which compete directly with the required nucleophilic substitution for ring closure.[4]
-
Steric Hindrance: Bulky substituents near the reacting centers can physically block the nitrogen nucleophile from attacking the electrophilic carbon, significantly slowing down the cyclization rate.[1]
The following workflow and table provide a structured approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Table 1: Troubleshooting Guide for Low-Yield Intramolecular Cyclizations
| Problem | Underlying Cause | Recommended Solution & Rationale |
| Reaction is slow or stalls | High activation energy for ring formation; poor nucleophilicity of the amine. | Increase Temperature: Provides the necessary energy to overcome the activation barrier. Solvent Screening: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the Sₙ2 reaction.[4] |
| Poor Leaving Group | The hydroxyl group (-OH) is a poor leaving group. Halides other than iodide can be slow to displace. | Activate the Hydroxyl Group: Convert the -OH to a sulfonate ester like a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf), which are excellent leaving groups.[4] In Situ Halide Exchange: If using a chloro- or bromo-precursor, add NaI to perform a Finkelstein reaction, converting it to the more reactive iodo- intermediate. |
| Polymerization or Dimerization | Intermolecular reactions are favored at high concentrations. | Employ High Dilution Conditions: Drastically lower the substrate concentration (e.g., to <0.01 M) to favor intramolecular cyclization. A syringe pump for slow addition of the substrate to the reaction mixture is highly effective.[4] |
| Elimination Byproducts Observed | Base-mediated elimination is competing with substitution. | Optimize Base and Solvent: Use a weaker, non-hindered base. Ensure the solvent choice does not promote elimination pathways. |
Section 2: Managing Competing Pathways and Regioselectivity
A common and frustrating issue is the formation of more stable, five- or six-membered rings (e.g., pyrrolidines) at the expense of the desired four-membered azetidine.[1] This is a question of regioselectivity, governed by the cyclization pathway.
Q2: My reaction is producing a significant amount of pyrrolidine byproduct instead of the target azetidine. How can I improve selectivity?
A2: This outcome is often dictated by the regioselectivity of the ring-closing step, particularly in systems with multiple potential cyclization sites, such as the aminolysis of epoxides. The choice of substrate stereochemistry and catalyst is paramount in directing the reaction toward the desired product.
A powerful example is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. The reaction of a cis-3,4-epoxy amine is highly selective for azetidine formation, whereas the corresponding trans-epoxy amine can preferentially form a pyrrolidine.[5][6]
Mechanistic Insight: The Role of Catalyst and Substrate Geometry
Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have proven to be exceptionally effective catalysts for this transformation.[5][6] They function by activating the epoxide, making it more susceptible to nucleophilic attack by the tethered amine.
-
For cis-Epoxides: The catalyst coordinates to the epoxide oxygen. The geometry of the cis-epoxide forces the molecule into a conformation where the amine nucleophile is perfectly positioned to attack the C3 carbon of the epoxide. This leads to a highly favored 4-exo-tet cyclization, yielding the 3-hydroxyazetidine derivative.[5][7]
-
For trans-Epoxides: The geometry of the trans-epoxide favors a conformation where the amine attacks the C4 carbon, resulting in a 5-endo-tet cyclization to form the 3-hydroxypyrrolidine.[5][6]
Caption: Influence of epoxide geometry on cyclization pathway.
Table 2: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Aminolysis of a cis-Epoxy Amine [5][6]
| Entry | Lewis Acid (mol%) | Solvent | Temp. | Time (h) | Yield (Azetidine) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81% | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 81% | 10:1 |
| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 24 | 79% | >20:1 |
| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 24 | 75% | >20:1 |
| 5 | La(OTf)₃ (5) | CH₂Cl₂ | Reflux | 24 | Incomplete Reaction | - |
DCE = 1,2-dichloroethane
As the data shows, 1,2-dichloroethane (DCE) proved to be a superior solvent to dichloromethane (CH₂Cl₂) or benzene for this specific transformation, leading to higher selectivity and reasonable reaction times.[5][6] While other Lewis acids like Sc(OTf)₃ are effective, they may require significantly longer reaction times.[7]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Activating a γ-Amino Alcohol via Mesylation and Subsequent Cyclization [4]
This protocol details the conversion of a γ-amino alcohol to an azetidine by first activating the hydroxyl group as a mesylate, followed by base-mediated ring closure.
Materials:
-
γ-Amino alcohol (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Anhydrous THF or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
Part A: Mesylation
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.
Part B: Cyclization
-
Dissolve the crude mesylate from Part A in anhydrous THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring. Gentle heating may be required. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
Protocol 2: Optimized La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [5][6]
This protocol provides the optimized conditions for synthesizing a 3-hydroxyazetidine derivative from a cis-epoxy amine precursor.
Materials:
-
cis-3,4-epoxy amine (1.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
-
Standard glassware for reflux, inert atmosphere setup
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere, add the cis-3,4-epoxy amine (1.0 eq).
-
Dissolve the substrate in anhydrous DCE to a final concentration of approximately 0.2 M.
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: FAQs on Purification and Protecting Groups
Q3: The purification of my crude azetidine product by silica gel chromatography is problematic, leading to streaking and product degradation. What are the recommended methods?
A3: This is a common issue, as the basic nitrogen of the azetidine ring can interact strongly with the acidic surface of standard silica gel, causing poor separation and potential ring-opening.[8]
-
Use Neutralized or Basic Media: Consider using neutral or basic alumina for column chromatography instead of silica gel.[1] Alternatively, you can pre-treat silica gel by slurrying it with a solvent containing a small amount of a volatile base like triethylamine (~1%) before packing the column.
-
Protecting Groups: The use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, can significantly improve chromatographic behavior. The Boc group reduces the amine's basicity and increases its lipophilicity, generally leading to cleaner separation.[8]
Q4: What is the most appropriate protecting group for the azetidine nitrogen during a multi-step synthesis?
A4: The choice is highly dependent on the downstream reaction conditions you plan to employ.
-
tert-Butoxycarbonyl (Boc): This is the most common and versatile choice. It is stable to a wide range of nucleophilic, basic, and reductive conditions but is easily removed with acid (e.g., TFA in CH₂Cl₂).[8] Its presence is easily confirmed in ¹H NMR by a characteristic singlet for the nine tert-butyl protons around 1.4 ppm.[8]
-
Benzyl (Bn) and Carbobenzyloxy (Cbz): These are also widely used and offer orthogonal deprotection strategies. They are stable to acidic and basic conditions but are readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] This is useful if your molecule contains acid-sensitive functional groups.
-
tert-Butoxythiocarbonyl (Botc): For advanced applications involving functionalization of the carbon adjacent (α) to the nitrogen, the Botc group is an excellent choice. It acts as a protecting group that also facilitates deprotonation (lithiation) at the α-position, allowing for subsequent reaction with electrophiles.[9]
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. BenchChem.
-
Gaunt, M. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. BenchChem.
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 93-95. [Link]
- BenchChem. (2025).
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC, National Institutes of Health. [Link]
-
ResearchGate. (2015). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]
- BenchChem. (2025). Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center. BenchChem.
-
Singh, G., & D'Souza, D. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Al-Ayed, A. S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
- ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Communications. [Link]
-
Schindler, C. S., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]
-
Kumar, V., & Sharma, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
O'Brien, P., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]
-
Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
ResearchGate. (2012). Preparation and Synthetic Applications of Azetidines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Long-Term Stability and Storage of N-Boc Protected Amines
Welcome to the Technical Support Center for N-Boc protected amines. This guide is designed for researchers, scientists, and professionals in drug development who rely on the integrity of these critical synthetic intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work. This center is structured to address your most pressing questions and troubleshoot common issues encountered during the storage, handling, and analysis of N-Boc protected amines.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of N-Boc protected amines.
Q1: What are the fundamental principles governing the stability of the N-Boc protecting group?
A1: The tert-butyloxycarbonyl (Boc) group's stability is a cornerstone of its utility in organic synthesis.[1] Its chemical behavior is dictated by the tert-butyl carbamate linkage. The Boc group is exceptionally stable under basic and nucleophilic conditions, and it is also resistant to many reducing agents, including catalytic hydrogenation.[1][2] This robustness makes it "orthogonal" to other common protecting groups like the base-labile Fmoc and the hydrogenolysis-labile Cbz groups.[3]
However, the Boc group is inherently labile to acidic conditions.[2][3] The cleavage mechanism is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation, which generates a carbamic acid intermediate that readily decarboxylates to yield the free amine and carbon dioxide.[4][5] This acid sensitivity is the primary consideration for its storage and handling.
Q2: What are the ideal long-term storage conditions for N-Boc protected amines?
A2: To ensure the long-term integrity of N-Boc protected amines, it is crucial to mitigate the risks of degradation. While optimal conditions can be compound-specific, the following general guidelines are strongly recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic decomposition.[2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent reactions with atmospheric moisture and carbon dioxide. |
| Light | Protection from light (e.g., amber vials) | To prevent potential photolytic degradation, a general precaution for complex organic molecules.[2] |
| Moisture | Tightly sealed containers in a desiccated environment | To minimize hydrolytic degradation of the Boc group.[2] |
Q3: How sensitive are N-Boc protected amines to temperature?
A3: While relatively stable at room temperature, the Boc group is thermally labile at elevated temperatures. Prolonged exposure to temperatures above 85-90°C can lead to deprotection.[2] The thermal deprotection proceeds via a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[3] The ease of thermal deprotection is influenced by the nature of the amine. Generally, the stability follows the trend: N-Boc alkyl amines > N-Boc aryl amines > N-Boc heteroaryl amines.[6] For instance, thermal deprotection of N-Boc imidazole can be achieved at temperatures as low as 120°C, whereas N-Boc aniline requires temperatures around 240°C for efficient deprotection.[6]
Q4: Can N-Boc protected amines degrade in the presence of moisture?
A4: Yes, while the Boc group is generally stable to neutral water, the carbamate linkage can undergo slow hydrolysis over long-term storage, especially with prolonged contact with moisture.[2] This hydrolytic pathway is accelerated by the presence of acidic or basic impurities. The degradation product is the corresponding unprotected amine.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis and handling of N-Boc protected amines.
Q5: My HPLC analysis shows an unexpected early-eluting peak. What could it be?
A5: An early-eluting peak in a reverse-phase HPLC analysis of an N-Boc protected amine is a strong indicator of the presence of the corresponding deprotected amine. The Boc group is non-polar, and its removal significantly increases the polarity of the molecule, leading to a shorter retention time on a C18 column. This can occur due to:
-
Improper Storage: Exposure to acidic conditions, high temperatures, or moisture during storage can lead to premature deprotection.
-
Acidic HPLC Mobile Phase: Using a mobile phase with a high concentration of acid (e.g., >0.1% TFA) can cause on-column deprotection, especially if the sample is allowed to stand in the autosampler for an extended period.[7] The issue can be exacerbated during solvent evaporation of collected fractions, as the concentration of the non-volatile acid increases.[7]
Recommended Action:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ Q2).
-
Optimize HPLC Method: If using an acidic mobile phase, minimize the acid concentration (e.g., 0.05-0.1% TFA). Analyze samples promptly after preparation. For preparative HPLC, consider using a different acid, such as acetic acid, or a buffered mobile phase if the compound is sensitive to TFA.[7] Lyophilization is a gentler method for solvent removal than rotary evaporation when TFA is present.[7]
-
Confirm Identity: Use LC-MS to confirm the mass of the early-eluting peak, which should correspond to the deprotected amine.
Q6: I observe a byproduct with a mass increase of +56 Da after my reaction or upon storage. What is this impurity?
A6: A mass increase of +56 Da often corresponds to the alkylation of a nucleophilic site on your molecule by a tert-butyl group. This is a common side reaction during acid-catalyzed deprotection, where the liberated tert-butyl cation acts as an electrophile.[8][9] If your starting material or product contains electron-rich aromatic rings (e.g., tryptophan, tyrosine) or other nucleophilic functional groups (e.g., methionine, cysteine), they can be susceptible to tert-butylation.[10]
Recommended Action:
-
During Deprotection: Incorporate a "scavenger" into the deprotection reaction mixture to trap the tert-butyl cation.[8][9] Common scavengers include triisopropylsilane (TIS), anisole, and thioanisole.[8][9]
-
Purity Assessment: Be aware of this potential impurity when analyzing your N-Boc protected amine, especially if it has been exposed to acidic conditions.
Q7: My N-Boc protection reaction is yielding multiple products. What are the likely side products?
A7: Besides the desired mono-Boc protected amine, several side products can form during the protection reaction, leading to a complex reaction mixture. Common side products include:
-
N,N-di-Boc derivative: This occurs when a primary amine is doubly protected. It can be favored by using a large excess of Boc anhydride ((Boc)₂O) or harsh reaction conditions.[11]
-
Urea formation: This can happen if the amine reacts with isocyanate impurities present in the (Boc)₂O or formed in situ.[11][12]
-
Oxazolidinone formation: For amino alcohols, intramolecular cyclization can occur to form an oxazolidinone byproduct.[12]
Recommended Action:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to minimize di-Boc formation.[11]
-
Use High-Purity Reagents: Employ high-quality (Boc)₂O to reduce the presence of isocyanate impurities.[11]
-
Optimize Reaction Conditions: Perform the reaction under anhydrous conditions to prevent hydrolysis of (Boc)₂O.[11] For amino alcohols, carefully select the reaction conditions to disfavor oxazolidinone formation.[12]
Q8: My deprotection reaction is incomplete, even with standard TFA/DCM conditions. What should I do?
A8: Incomplete deprotection can be frustrating and is often due to a few key factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low for your specific substrate.
-
Steric Hindrance: The Boc-protected amine might be in a sterically hindered environment, slowing down the deprotection rate.[13]
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to proceed to completion.[13]
Recommended Action:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[13]
-
Switch to a Stronger Acid System: Consider using 4M HCl in dioxane, which can be more effective for some substrates.[13]
-
Increase Reaction Time and/or Temperature: Monitor the reaction closely by TLC or LC-MS and extend the reaction time as needed. Gentle warming (e.g., to 40°C) can also be beneficial, but be mindful of potential side reactions.[13]
Experimental Protocols
Protocol 1: Recommended Storage and Handling of N-Boc Protected Amines
-
Receiving: Upon receipt, immediately transfer the N-Boc protected amine to a refrigerator and store at 2-8°C.
-
Aliquoting: If the material will be used multiple times, it is advisable to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) to minimize repeated exposure to air and moisture.
-
Weighing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Closing: After dispensing the desired amount, flush the container with an inert gas (e.g., argon or nitrogen) before tightly sealing and returning it to refrigerated storage.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for the purity assessment of N-Boc protected amines. Method optimization may be required for specific compounds.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% TFA or 0.1% formic acid.
-
B: Acetonitrile with 0.1% TFA or 0.1% formic acid.
-
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm or at the λmax of the chromophore in the molecule.
-
Sample Preparation: Dissolve the N-Boc protected amine in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. As mentioned in the troubleshooting section, any deprotected amine will typically elute earlier than the parent N-Boc protected compound.
Visualizations
Caption: Primary Degradation Pathways of N-Boc Protected Amines.
Caption: Troubleshooting Workflow for Purity Issues.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Reddit. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841. [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Waters. Retrieved from [Link]
-
Ryan, M. R., Lynch, D., Collins, S., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234–1244. [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Scaling Up Azetidine Building Block Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the challenges associated with scaling up the synthesis of azetidine building blocks. Azetidines are prized four-membered nitrogenous heterocycles in medicinal chemistry, but their inherent ring strain (approx. 25.4 kcal/mol) presents significant hurdles during large-scale production.[1] This resource is structured to provide direct, actionable solutions to common problems encountered in the lab and during process scale-up.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions often posed by teams embarking on the multigram- or kilogram-scale synthesis of azetidine derivatives.
Q1: What are the most common and scalable synthetic routes to the azetidine core?
A1: While numerous methods exist, two primary strategies have proven most robust for scale-up:
-
Intramolecular Cyclization: This is the most prevalent industrial method, typically involving the cyclization of a γ-amino alcohol or a derivative with a good leaving group (e.g., γ-haloamine).[2] The key to scalability is careful optimization of reaction conditions to favor the intramolecular pathway and suppress competing intermolecular reactions like dimerization or polymerization.[2]
-
Reduction of β-Lactams (Azetidin-2-ones): For certain substitution patterns, the reduction of a β-lactam carbonyl to a methylene group is a highly effective route.[2] The scalability of this method depends on the availability of the β-lactam precursor and the cost-effectiveness of the reducing agent.
Q2: What are the critical safety concerns when scaling up azetidine synthesis?
A2: Safety is paramount. Key concerns include:
-
High Reactivity & Flammability: Azetidine itself is a highly flammable liquid and can be reactive.[3][4] Scale-up operations must be conducted in well-ventilated areas, using explosion-proof equipment and taking precautions against static discharge.[3]
-
Exothermic Reactions: Ring-forming and ring-opening reactions can be highly exothermic.[5] Process safety studies, including reaction calorimetry, are essential to understand the thermal profile and prevent runaway reactions. Slow, controlled addition of reagents is a common strategy to manage heat evolution.[1]
-
Corrosivity and Health Hazards: Azetidine and many of its precursors can cause severe skin burns and eye damage.[3][6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[7]
Q3: Which nitrogen protecting group is best suited for scalable azetidine synthesis?
A3: The tert-butoxycarbonyl (Boc) group is widely favored for scale-up applications.[8] It is stable under a variety of reaction conditions needed for functionalizing the ring and can be removed efficiently under acidic conditions, often with simple workup procedures.[8] For orthogonal strategies, benzyl (Bn) or carbobenzyloxy (Cbz) groups are also viable options.[8]
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This guide addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Yields in the Intramolecular Cyclization Step
My azetidine ring formation is resulting in very low yields. What are the common causes and how can I improve it?
Low yields are the most frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[9]
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Competing Intermolecular Reactions | At higher concentrations typical of scale-up, precursor molecules are more likely to react with each other (dimerization/polymerization) than to cyclize. Solution: Employ high-dilution conditions. This is achieved by the slow, controlled addition of the substrate to a pre-heated solution of the base and solvent. This maintains a low instantaneous concentration of the substrate, statistically favoring the intramolecular reaction.[2] |
| Poor Leaving Group | The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. A hydroxyl group is a poor leaving group and must be activated. Solution: Convert the hydroxyl group on your γ-amino alcohol to a more effective leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf).[2] If starting from a halide, consider an in situ Finkelstein reaction to convert a chloride or bromide to the more reactive iodide.[2] |
| Unfavorable Reaction Kinetics | The formation of the high-energy transition state for the four-membered ring can be slow.[9] Solution: Systematically optimize reaction conditions. Screen different polar aprotic solvents like DMF or DMSO, which can accelerate SN2 reactions. Carefully increase the temperature, monitoring for the formation of degradation byproducts.[2] |
| Formation of Stable Byproducts | The formation of thermodynamically more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway, especially if the starting material allows for it.[9] Solution: This often points to a need to redesign the synthetic precursor to prevent alternative cyclization pathways. Ensure the starting material is pure and that no isomeric impurities are present that could lead to undesired rings. |
Problem 2: The Reaction Stalls or Proceeds Too Slowly at Scale
My cyclization reaction, which worked at the 1-gram scale, is stalling or taking days to complete at the 100-gram scale. Why?
Reaction kinetics do not always scale linearly. Heat and mass transfer limitations become significant at larger volumes.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Poor Mass Transfer/Mixing | In larger reactors, inefficient stirring can create localized "hot spots" or areas of low reagent concentration, slowing the overall reaction rate. Solution: Ensure adequate agitation. Use an overhead mechanical stirrer instead of a magnetic stir bar. For heterogeneous mixtures (e.g., with a solid base like K2CO3), ensure the stirring is vigorous enough to maintain a well-mixed slurry.[1] |
| Temperature Inhomogeneity | The surface-area-to-volume ratio decreases upon scale-up, making it harder to heat the entire reaction volume uniformly. The center of the reactor may not be reaching the target temperature. Solution: Use a reactor with a heating jacket for more uniform heat distribution. Monitor the internal reaction temperature with a probe, not just the external bath temperature. A slightly higher external temperature may be needed to achieve the desired internal setpoint. |
| Solvent Effects | The choice of solvent is critical for reaction rate.[5] A solvent that worked on a small scale might not be optimal for the concentration and temperature conditions of a larger run. Solution: Consider re-screening solvents. Polar protic solvents like water or ethanol can sometimes accelerate epoxide aminolysis reactions by stabilizing charged intermediates, a counterintuitive finding compared to typical SN2 reactions.[5] |
Problem 3: Purification is Difficult and Leads to Significant Product Loss
My crude azetidine product is difficult to purify by column chromatography, and I'm losing over 50% of my material. What can I do?
Azetidines, particularly those with a free N-H group, can be polar and sometimes volatile, making purification challenging.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Degradation on Silica Gel | Silica gel is acidic and can cause degradation or irreversible binding of basic azetidine products, leading to streaking on TLC and poor recovery from the column. Solution: Switch to a different stationary phase. Neutral or basic alumina is often a good alternative for purifying basic amines.[9] Alternatively, you can "deactivate" silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2%). |
| Product Volatility | Low molecular weight azetidines can be lost during solvent removal under high vacuum, especially with prolonged drying. Solution: Remove purification solvents at the lowest practical temperature. Use a rotary evaporator with controlled vacuum and a cold trap. Avoid using a high-vacuum pump for extended periods if volatility is suspected. |
| Formation of Difficult-to-Separate Byproducts | Isomeric byproducts or oligomers formed during the reaction may have similar polarity to the desired product, making chromatographic separation inefficient. Solution: Revisit the reaction conditions to minimize byproduct formation. If separation is unavoidable, consider converting the crude product into a crystalline salt (e.g., hydrochloride). The salt can often be purified by recrystallization, a highly scalable method, and the free base can be regenerated in a subsequent step.[1] |
Visualized Workflow: Troubleshooting Low Yield in Azetidine Synthesis
This decision tree outlines a logical workflow for addressing low yields during the critical ring-formation step.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Key Experimental Protocols
The following protocols provide detailed, scalable methodologies for common transformations in azetidine synthesis.
Protocol 1: Mesylation and Cyclization to form N-Boc-Azetidine
This two-step, one-pot protocol is a robust method for converting a commercially available amino alcohol into the corresponding azetidine.
Step 1: Mesylation of N-Boc-3-amino-1-propanol
-
Charge a reactor with N-Boc-3-amino-1-propanol (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂) or THF (approx. 5-10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) via an addition funnel over 30-60 minutes, maintaining the temperature below 5 °C. An exotherm is expected.
-
Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often a viscous oil and is typically used in the next step without further purification.[2]
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in a polar aprotic solvent like DMF or THF (approx. 5-10 volumes).
-
In a separate vessel, prepare a slurry of a strong base like sodium hydride (NaH, 60% dispersion in oil, 1.5 eq) in the same solvent.
-
Crucially for scale-up , slowly add the mesylate solution to the NaH slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C). This inverse addition helps control the exotherm and favors the intramolecular reaction.
-
Stir the reaction at the chosen temperature and monitor by TLC or LC-MS until the mesylate is consumed (typically 4-12 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product into a suitable organic solvent like ethyl acetate or MTBE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine. Purify as required (see Troubleshooting Problem 3).
References
- Technical Support Center: Azetidine Ring Formation. (n.d.). BenchChem.
- Singh, G. S., D'Hooghe, M., & De Kimpe, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
- A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes. (n.d.). BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- Optimizing reaction conditions for azetidine ring formation. (n.d.). BenchChem.
- Synthesis of azetidines. (n.d.). ResearchGate.
- Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(iv), S1-S48.
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry.
- Methods for the synthesis of azetidines. (n.d.). ResearchGate.
- Troubleshooting guide for azetidine derivative synthesis. (n.d.). BenchChem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.
- Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG.
- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate.
- Azetidine. (n.d.). Apollo Scientific.
- What are the safety precautions when handling azetidine? (2025). SPARROW Blog.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (n.d.). ResearchGate.
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). ACS Publications.
- Azetidine. (n.d.). Organic Syntheses Procedure.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- Safety Data Sheet: Azetidine. (2012). Fisher Scientific.
- Photochemical Approaches to Azetidines. (2022). Nottingham ePrints.
- Azetidine-3-carboxylic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Azetidines. (2011). Progress in Chemistry.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Journal Name.
- tert-Butyl 3-oxoazetidine-1-carboxylate. (n.d.). Ambeed.com.
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparison Guide: Strategic Alternatives to 1-Boc-3-(methylaminomethyl)azetidine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency, cost, and the novelty of the resulting chemical matter. 1-Boc-3-(methylaminomethyl)azetidine is a valuable reagent for introducing the 3-(methylaminomethyl)azetidine moiety, a privileged scaffold in modern medicinal chemistry. However, reliance on a single building block can be limiting. This guide provides an in-depth comparison of viable alternatives, encompassing both direct structural analogues and alternative synthetic strategies, supported by experimental insights to inform your research.
The azetidine ring, a four-membered saturated heterocycle, is prized in drug design for its ability to confer metabolic stability, enhance aqueous solubility, and provide rigid three-dimensional exit vectors from a core scaffold.[1][2] It often serves as a bioisosteric replacement for more common groups like piperidines, pyrrolidines, or even phenyl rings, allowing for exploration of new chemical space.[1][3] This guide explores how to retain these benefits while navigating beyond a single, specific reagent.
Part 1: Direct Structural & Bioisosteric Alternatives
The most straightforward approach is to replace 1-Boc-3-(methylaminomethyl)azetidine with a different, commercially available building block. This is often preferred in late-stage functionalization where speed and reliability are paramount.
The Primary Amine Precursor: 1-Boc-3-(aminomethyl)azetidine
This is the most common and versatile alternative. As the direct primary amine precursor, it offers significant synthetic flexibility. Instead of being locked into the N-methyl group, the primary amine serves as a handle for a wide array of functionalizations.
Synthetic Utility: The primary application is the late-stage introduction of the desired N-methyl group via reductive amination. This two-step sequence (deprotection followed by functionalization) is often more efficient and cost-effective at scale than sourcing the pre-methylated reagent. Furthermore, it opens the door to generating a small library of N-substituted analogues (N-ethyl, N-cyclopropyl, etc.) from a single common intermediate to explore Structure-Activity Relationships (SAR).[4][5]
Experimental Protocol: Reductive Amination of 1-Boc-3-(aminomethyl)azetidine
-
Dissolution: Dissolve 1-Boc-3-(aminomethyl)azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Aldehyde Addition: Add aqueous formaldehyde (1.1 eq, 37% solution). The reaction is often mildly exothermic.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The choice of this mild reducing agent is critical; stronger reductants like NaBH₄ can reduce the Boc-carbonyl or react violently with the acidic co-product of the reaction (acetic acid).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.
Table 1: Head-to-Head Comparison of N-Methyl vs. Primary Amine Precursors
| Feature | 1-Boc-3-(methylaminomethyl)azetidine | 1-Boc-3-(aminomethyl)azetidine |
| Synthetic Steps | Direct use in coupling reactions | Requires an additional methylation step |
| Versatility | Limited to introducing the N-methyl moiety | High; precursor for diverse N-alkylation |
| Cost-Effectiveness | Generally higher cost per gram | More economical, especially at scale |
| Ideal Use Case | Rapid, late-stage synthesis of a single target | Early-stage SAR exploration, library synthesis |
Bioisosteric Ring Systems
Bioisosteric replacement is a powerful strategy in drug discovery to modulate physicochemical properties while retaining biological activity.[6] Azetidine analogues where the ring heteroatom or composition is altered can provide novel intellectual property and improved drug-like characteristics.
-
Oxetane Analogue (e.g., 1-Boc-3-(methylaminomethyl)oxetane): Replacing the nitrogen with oxygen removes the basic center and hydrogen bond-accepting capability of the ring nitrogen.[7][8] This can drastically alter the molecule's pKa and solubility profile, which may be advantageous for targets where a basic nitrogen is detrimental.
-
Cyclobutane Analogue (e.g., 1-Boc-3-(methylaminomethyl)cyclobutane): The carbocyclic analogue removes the heteroatom entirely. This leads to a more lipophilic scaffold and removes any potential metabolic liabilities associated with the azetidine ring nitrogen.
Table 2: Comparative Properties of 4-Membered Ring Bioisosteres
| Property | Azetidine Core | Oxetane Core | Cyclobutane Core |
| Ring Heteroatom | Nitrogen (Basic) | Oxygen (H-bond acceptor) | None |
| Polarity (LogP) | Lower | Intermediate | Higher |
| Metabolic Stability | Generally stable, N-dealkylation possible | Generally stable | Highly stable |
| Synthetic Access | Well-established methods[9] | Increasingly accessible | Established methods |
Part 2: Alternative Synthetic Strategies from Simpler Precursors
Instead of purchasing a pre-functionalized azetidine, the desired moiety can be constructed from simpler, more readily available starting materials. This approach is ideal for large-scale synthesis or when extensive analoging around the azetidine core is required.
Strategy A: Synthesis from 1-Boc-3-azetidinone
1-Boc-3-azetidinone is a versatile and common starting material for accessing a variety of 3-substituted azetidines.[8] The strategy involves converting the ketone into a primary amine, which is then methylated.
Caption: Synthetic workflow starting from 1-Boc-3-azetidinone.
Experimental Protocol: Two-Step Conversion to Primary Amine
-
Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 eq, 60% in mineral oil) in dry THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise. After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench with water and extract with ethyl acetate. The resulting product is an α,β-unsaturated nitrile.[8]
-
Catalytic Hydrogenation: Dissolve the crude product from the previous step in methanol or ethanol. Add Raney Nickel (approx. 10% w/w) and place the mixture under a hydrogen atmosphere (typically 50 psi) in a Parr shaker. The reaction reduces both the double bond and the nitrile to furnish 1-Boc-3-(aminomethyl)azetidine.[4] Filter the catalyst through Celite® and concentrate the filtrate to yield the primary amine, which can be methylated as previously described.
Causality: The HWE reaction is a reliable method for forming C=C bonds from ketones. Using a cyanomethylphosphonate is strategic as the resulting nitrile is a stable precursor to the primary amine upon reduction. Catalytic hydrogenation is an efficient method for concurrently reducing both the alkene and the nitrile.
Strategy B: Synthesis from 1-Boc-azetidin-3-ol
The hydroxyl group of commercially available 1-Boc-azetidin-3-ol can be converted into a good leaving group, followed by nucleophilic substitution.
Caption: Synthetic workflow starting from 1-Boc-azetidin-3-ol.
Experimental Protocol: Mesylation and Substitution
-
Activation of the Hydroxyl Group: Dissolve 1-Boc-azetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour at 0 °C. The hydroxyl group is converted to a mesylate, an excellent leaving group.[10]
-
Nucleophilic Substitution: To the crude mesylate, add a solution of methylamine (excess, e.g., 2M in THF or aqueous solution). Stir at room temperature or with gentle heating until the reaction is complete. The methylamine displaces the mesylate via an Sₙ2 reaction to form the target compound.
-
Purification: After an appropriate aqueous work-up, the final product can be purified by column chromatography.
Decision-Making Framework for a Synthetic Chemist
Choosing the right approach depends on the project's stage, scale, and objectives. The following decision tree can guide your selection.
Caption: Decision framework for selecting a synthetic strategy.
Conclusion
While 1-Boc-3-(methylaminomethyl)azetidine is an effective reagent, a wealth of strategic alternatives exists for the modern synthetic chemist. For rapid, late-stage diversification, direct purchase of the title compound or its primary amine precursor, 1-Boc-3-(aminomethyl)azetidine , offers the most straightforward path. For developing novel intellectual property and fine-tuning physicochemical properties, exploring bioisosteric alternatives like oxetanes is a powerful approach. Finally, for large-scale manufacturing or foundational library synthesis where cost and control are paramount, building the scaffold from simpler materials like 1-Boc-3-azetidinone or 1-Boc-azetidin-3-ol provides the ultimate flexibility and economic advantage. The optimal choice is dictated by a careful analysis of the specific goals, timeline, and budget of the research program.
References
- T. Morimoto, K. Noge, M. Inagaki, N. Iwai. (1987). Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2423-2428.
- Chem-Impex International. (n.d.). 1-Boc-3-methylaminoazetidine. Retrieved from Chem-Impex.
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from ResearchGate. Available at: [Link]
-
G. Tóth, A. Kovács, P. Szolcsányi. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]
-
A. K. Ghosh, J. F. Kym, P. S. Skerker, S. S. H. T. Chen, H. M. T. Nguyen. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15766–15790. Available at: [Link]
-
H. M. T. Nguyen, et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. Available at: [Link]
-
ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. Retrieved from ResearchGate. Available at: [Link]
-
E. M. G. Jamieson, F. I. Scott, A. J. B. Watson. (2019). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1415-1427. Available at: [Link]
-
T. M. Bott, F. G. West. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. Available at: [Link]
-
G. Tóth, A. Kovács, P. Szolcsányi. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]
-
Z. Wang, Z. Li, Y. Lan, J. Wu. (2022). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. echemi.com [echemi.com]
- 5. 1-叔丁氧羰基-3-(氨基甲基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]
Comparative study of azetidine versus piperidine scaffolds in drug design
In the landscape of medicinal chemistry, the selection of a scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of heterocyclic systems, azetidine and piperidine have emerged as privileged scaffolds. This guide offers an in-depth comparative analysis of these two nitrogen-containing rings, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their drug design endeavors.
At a Glance: Key Physicochemical and Structural Differences
The fundamental differences between the four-membered azetidine and the six-membered piperidine rings dictate their distinct behaviors in biological systems. These differences are summarized below:
| Property | Azetidine | Piperidine |
| Ring Size | 4-membered | 6-membered |
| Ring Strain (kcal/mol) | ~25.2[1] | ~0[1] |
| Conformation | Puckered[2] | Chair[3][4] |
| Flexibility | Rigid[5] | Flexible[6] |
| pKa (of conjugate acid) | ~11.29[1] | ~11.22[1] |
| Typical LogP Contribution | Lower | Higher |
Structural and Conformational Analysis: Rigidity vs. Flexibility
The most striking difference between azetidine and piperidine lies in their conformational properties. The significant ring strain in azetidine forces it into a relatively rigid, puckered conformation.[2][3] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[7]
In contrast, the larger and more flexible piperidine ring predominantly adopts a low-energy chair conformation.[3][4] This flexibility allows it to adapt its shape to fit into various binding pockets, a property that has made it a versatile and widely used scaffold in drug discovery.[6][8]
Caption: Conformational properties of azetidine versus piperidine.
Impact on Pharmacokinetics: A Tale of Two Scaffolds
The choice between an azetidine and a piperidine scaffold can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: One of the most significant advantages of the azetidine scaffold is its enhanced metabolic stability, particularly its resistance to N-dealkylation.[6] This common metabolic pathway for larger saturated amines like piperidine can be a major liability, leading to rapid clearance and the formation of potentially undesirable metabolites.[6] Replacing a piperidine ring with an azetidine has been shown to successfully shift the metabolic pathway away from the heterocyclic linker, resulting in a more predictable pharmacokinetic profile.[6]
Physicochemical Properties: The smaller, more polar nature of the azetidine ring generally leads to lower lipophilicity (LogP) and improved aqueous solubility compared to piperidine.[5] These properties are often desirable for improving a drug's oral bioavailability and reducing off-target effects.
Experimental Protocol: In Vitro Metabolic Stability Assay
To experimentally assess the metabolic stability of compounds containing either scaffold, an in vitro assay using liver microsomes is a standard approach.
Objective: To determine the rate of metabolism of an azetidine-containing compound versus its piperidine-containing analog.
Materials:
-
Test compounds (azetidine and piperidine analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Caption: Workflow for an in vitro metabolic stability assay.
Case Study: Scaffold Hopping from Piperidine to Azetidine
A compelling example of the strategic replacement of a piperidine with an azetidine is found in the development of serotonin-4 (5-HT4) partial agonists. In one study, a series of compounds containing a piperidine ring were found to undergo significant N-dealkylation.[6] By employing a scaffold hopping strategy and replacing the piperidine with an azetidine, the metabolic pathway was shifted, leading to improved metabolic stability and in vivo exposure.[6] This case highlights how a seemingly small structural change can have a dramatic and positive impact on the pharmacokinetic properties of a drug candidate.
Synthetic Accessibility
Both azetidine and piperidine scaffolds are synthetically accessible, with numerous established methods for their preparation and functionalization.[9][10] However, the synthesis of substituted azetidines can sometimes be more challenging due to the inherent ring strain, which can make them more susceptible to ring-opening reactions under certain conditions.[2][11] Despite these challenges, recent advances in synthetic methodology have made a wide variety of functionalized azetidines more readily available to medicinal chemists.[11][12]
Conclusion: Making the Right Choice
The choice between an azetidine and a piperidine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.
Choose Azetidine when:
-
High metabolic stability, particularly resistance to N-dealkylation, is a primary concern.
-
A rigid conformation is desired to enhance binding affinity.
-
Improved solubility and lower lipophilicity are needed.
Choose Piperidine when:
-
A flexible scaffold is required to accommodate the binding site.
-
Synthetic accessibility and a wide range of available building blocks are important.
-
The potential for metabolism can be mitigated through other design strategies.
Ultimately, a thorough understanding of the comparative properties of these two valuable scaffolds empowers drug designers to make more strategic and effective decisions in the quest for novel therapeutics.
References
- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers - Benchchem. (n.d.).
- Functionalization of azetidine, pyrrolidine, piperidine, and azepane... - ResearchGate. (n.d.).
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.).
- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery - Benchchem. (n.d.).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023).
- 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.).
- Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. (n.d.).
- Scheme 4 Synthesis of azetidine, pyrrolidine and 3-piperidine... - ResearchGate. (n.d.).
- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (n.d.).
- A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds - Benchchem. (n.d.).
- Azetidine Derivatives in Drug Design - Ambeed.com. (n.d.).
- Scaffold Hopping in Drug Discovery. (n.d.).
- Azetidines - Enamine. (n.d.).
- 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. (2018).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012).
- Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications. (n.d.).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021).
- Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023).
- Classification of Scaffold Hopping Approaches - PMC - PubMed Central. (n.d.).
- Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed. (n.d.).
- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025).
- Drug design via a scaffold hopping strategy: Case studies on discovery of clinical candidates H3 receptor antagonist and β-tryptase inhibitor - Hilaris Publisher. (n.d.).
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020).
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Azetidines - Enamine [enamine.net]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
A Comparative Guide to the Metabolic Stability of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate and Its Analogues
Introduction: The Azetidine Scaffold and the Quest for Metabolic Stability
In the landscape of modern drug discovery, the pursuit of metabolically robust molecules is a cornerstone of successful therapeutic development. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a "privileged scaffold".[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling blend of structural rigidity and, crucially, enhanced metabolic stability compared to its larger counterparts like pyrrolidine and piperidine.[3][4] This guide provides an in-depth, comparative analysis of the metabolic stability of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, a versatile building block in pharmaceutical research, against a series of rationally designed analogues.[5] By dissecting the metabolic liabilities associated with each subunit of the parent molecule—the N-Boc protecting group, the azetidine core, and the N-methylaminomethyl side chain—we will illuminate the structure-metabolism relationships that are critical for informed drug design.
This document is intended for researchers, medicinal chemists, and drug development professionals. It synthesizes field-proven insights with technical data to explain the causality behind experimental design and to provide a framework for predicting and enhancing the metabolic half-life of novel chemical entities.
Dissecting the Metabolic Hotspots: A Structural Rationale
The metabolic fate of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is primarily dictated by three potential sites of biotransformation, as illustrated below. Understanding these "hotspots" is key to designing more stable analogues.
Caption: Potential metabolic "hotspots" on the parent molecule.
-
The N-tert-butoxycarbonyl (Boc) Group : The tert-butyl moiety is a well-known site of oxidative metabolism, primarily through hydroxylation of one of the methyl groups by cytochrome P450 (CYP) enzymes.[6] While the carbamate itself is relatively stable, it can be susceptible to hydrolysis by esterases, although this is generally a slower process.[7]
-
The Azetidine Ring : The four-membered azetidine ring is significantly more resistant to oxidative metabolism, such as N-dealkylation, than larger saturated heterocycles like piperidine.[3] This enhanced stability is a primary reason for its increasing use in medicinal chemistry.[8] However, CYP-mediated oxidation at the α-carbon followed by ring scission has been reported in certain contexts.[9]
-
The (Methylamino)methyl Side Chain : The terminal N-methyl group is a classic substrate for CYP-mediated N-dealkylation, a common metabolic pathway for secondary and tertiary amines.[10] This process would yield the corresponding primary amine metabolite.
Comparative In Vitro Metabolic Stability: A Data-Driven Analysis
To objectively evaluate the metabolic liabilities of the parent compound, we present a comparative analysis against a panel of hypothetical but structurally logical analogues. The data presented in the table below are representative values derived from the scientific literature for similar structural modifications and are intended to guide analogue design. The primary endpoint is the in vitro half-life (t½) determined in human liver microsomes (HLM), a standard preclinical model for assessing Phase I metabolism.[11]
| Compound ID | Structure | Key Modification | Predicted Primary Metabolic Pathway(s) | Predicted HLM t½ (min) | Rationale for Stability Change |
| Parent | tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate | - | N-demethylation, tert-butyl oxidation | ~ 30 - 60 | Baseline stability with two potential metabolic liabilities. |
| Analogue 1 | tert-butyl 3-((amino)methyl)azetidine-1-carboxylate | N-demethylated | tert-butyl oxidation | > 60 | Removal of the primary N-dealkylation site significantly enhances stability. |
| Analogue 2 | Isopropyl 3-((methylamino)methyl)azetidine-1-carboxylate | tert-butyl → isopropyl | N-demethylation, isopropyl oxidation | < 30 | Isopropyl groups are also susceptible to oxidation, potentially faster than tert-butyl. |
| Analogue 3 | tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate | Azetidine → Pyrrolidine | N-dealkylation, Ring oxidation | < 30 | The more flexible pyrrolidine ring is generally more susceptible to metabolism than azetidine.[4][12] |
| Analogue 4 | tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate | Azetidine → Piperidine | N-dealkylation, Ring oxidation | < 20 | Piperidine rings are known to undergo oxidation at carbons adjacent to the nitrogen, a common metabolic route.[3][4] |
| Analogue 5 | 1-(1-(Trifluoromethyl)cyclopropyl)ethyl 3-((methylamino)methyl)azetidine-1-carboxylate | tert-butyl → Trifluoromethylcyclopropyl (bioisostere) | N-demethylation | > 90 | Replacement of the metabolically labile tert-butyl group with a stable bioisostere blocks a major oxidation pathway.[6][13] |
Expert Insights & Causality
The data clearly illustrate a hierarchy of metabolic stability. The primary metabolic liabilities of the parent compound appear to be N-demethylation and oxidation of the tert-butyl group.
-
The Power of the Azetidine Core : The superior stability of the parent compound compared to its pyrrolidine (Analogue 3) and piperidine (Analogue 4) counterparts underscores the strategic advantage of the azetidine scaffold. Its conformational rigidity appears to make it a poorer substrate for CYP enzymes, thus protecting it from the ring oxidation that is common for larger saturated heterocycles.[3]
-
Targeting the Side Chain and Protecting Group : Analogue 1, which lacks the N-methyl group, is predicted to be significantly more stable, highlighting N-demethylation as a key metabolic pathway for the parent compound. The most dramatic stability enhancement is predicted for Analogue 5. By employing a bioisosteric replacement for the tert-butyl group—the trifluoromethylcyclopropyl group—we effectively eliminate a major metabolic hotspot.[6] This strategy of removing or replacing all sp³ C-H bonds is a powerful approach to bolstering metabolic stability.[13]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To ensure the trustworthiness and reproducibility of metabolic stability data, a standardized and well-controlled experimental protocol is essential. The following is a detailed methodology for a typical in vitro assay using pooled human liver microsomes.
Materials and Reagents
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive Controls: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) compounds.
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Instrumentation: LC-MS/MS system for quantitative analysis.
Step-by-Step Procedure
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome mixture to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Seal the 96-well plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Biological Efficacy of Drugs Derived from Azetidine Intermediates: A Comparative Guide
Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular scaffolds that confer improved pharmacological properties is perpetual. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry provide a compelling blend of structural rigidity and metabolic stability.[2] This guide offers an in-depth, comparative analysis of the biological efficacy of drugs derived from azetidine intermediates, with a focus on their performance against established alternatives in key therapeutic areas. We will delve into the causality behind experimental designs and provide validated, step-by-step protocols for core efficacy assays, empowering researchers to make informed decisions in their drug development programs.
The strategic incorporation of an azetidine moiety can significantly enhance a molecule's pharmacokinetic profile. Compared to more flexible, larger heterocyclic linkers like piperidine, azetidine's constrained nature often improves metabolic stability by resisting common metabolic pathways such as N-dealkylation.[2] This can lead to a longer drug half-life, increased in-vivo exposure, and a more predictable pharmacokinetic profile, which are critical advantages in developing successful therapeutics.[2]
Part 1: Azetidine-Based Kinase Inhibitors in Oncology
Kinase inhibitors have revolutionized cancer treatment, and the integration of the azetidine scaffold has led to the development of highly potent and selective agents. We will compare the azetidine-containing MEK inhibitor, Cobimetinib, with a non-azetidine alternative, Trametinib.
Comparative Analysis: Cobimetinib vs. Trametinib in the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK signaling cascade is a pivotal pathway that, when aberrantly activated, drives proliferation in many cancers, including melanoma.[3] Both Cobimetinib (an azetidine-containing compound) and Trametinib are allosteric inhibitors of MEK1 and MEK2, preventing the phosphorylation of their downstream target, ERK.[4]
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FFFFFF"]; RAF [label="RAF (e.g., BRAF)", fillcolor="#FFFFFF"]; MEK [label="MEK1/2", shape=Mdiamond, style="filled,bold", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, etc.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor Nodes Cobimetinib [label="Cobimetinib\n(Azetidine-containing)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trametinib [label="Trametinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Proliferation [label="Promotes"];
// Inhibition Edges Cobimetinib -> MEK [arrowhead=T, color="#EA4335", style=bold, label=" Inhibits"]; Trametinib -> MEK [arrowhead=T, color="#EA4335", style=bold, label=" Inhibits"]; } Caption: The MAPK/ERK signaling cascade and the inhibitory action of Cobimetinib and Trametinib on MEK.
Data Presentation: In Vitro Potency
The efficacy of these inhibitors is first quantified through in vitro biochemical and cellular assays to determine their potency. While both are highly effective, subtle differences in their biochemical IC50 (half-maximal inhibitory concentration) values are observed.
| Parameter | Cobimetinib (RG7167) | Trametinib | Reference |
| Biochemical IC50 (MEK1) | 4.2 nM | 0.92 nM | [4] |
| Biochemical IC50 (MEK2) | Not specified | 1.8 nM | [4] |
| Cellular EC50 (p-ERK) | 11 nM (A375 cells) | 0.5 nM (Colo205 cells) | [4] |
| IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. |
Expertise & Experience: Interpreting the Data
The data reveals that Trametinib has a slightly lower biochemical IC50, suggesting higher potency at the enzymatic level.[4] However, Cobimetinib, with its azetidine structure, still demonstrates potent low nanomolar inhibition.[5] It is crucial for researchers to understand that while biochemical potency is a key starting point, cellular potency (EC50) provides a more physiologically relevant measure, as it accounts for cell permeability and other factors. Both drugs are highly selective for MEK1/2, a critical feature for minimizing off-target effects.[6] The choice between such inhibitors in a drug development pipeline would also weigh heavily on their pharmacokinetic profiles, safety, and potential for combination therapies.[7]
Part 2: Azetidine Amides as Novel STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a prime therapeutic target in oncology due to its role in promoting tumor cell proliferation and survival when persistently activated.[1] A novel class of (R)-azetidine-2-carboxamide analogues has emerged, demonstrating a significant leap in potency and selectivity over previous inhibitors.[8][9]
Comparative Analysis: Azetidine-Based Inhibitors vs. Predecessors
The development of direct STAT3 inhibitors has been challenging. The transition from proline-based scaffolds to the more rigid azetidine-2-carboxamide core resulted in compounds with unprecedented sub-micromolar potency.[9][10]
// Nodes Cytokine [label="Cytokine", fillcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FFFFFF"]; STAT3_inactive [label="STAT3", fillcolor="#FFFFFF"]; STAT3_p [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_dimer [label="p-STAT3 Dimer", shape=Mdiamond, style="filled,bold", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Gene [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor Node Azetidine_Inhibitor [label="Azetidine-Based\nSTAT3 Inhibitor\n(e.g., H182)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT3_inactive [label=" Phosphorylates (p)"]; STAT3_inactive -> STAT3_p; STAT3_p -> STAT3_dimer [label=" Dimerizes"]; STAT3_dimer -> Gene [label=" Translocates to Nucleus\n& Binds DNA"];
// Inhibition Edge Azetidine_Inhibitor -> STAT3_dimer [arrowhead=T, color="#EA4335", style=bold, label=" Prevents Dimerization\n& DNA Binding"]; } Caption: The JAK-STAT signaling pathway and inhibition by Azetidine-based STAT3 inhibitors.
Data Presentation: Efficacy and Potency Comparison
The azetidine-based inhibitors show marked improvement in potency over earlier lead compounds and other established STAT3 inhibitors.
| Compound | Target | Assay | IC50 (µM) | Selectivity | Reference |
| Novel Azetidine (H182) | STAT3 | EMSA | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM) | [8][11][12] |
| Proline-based lead (BP-1-102) | STAT3 | EMSA | 6.8 | Lower selectivity | [9] |
| Known Inhibitor (C188-9) | STAT3 | FP | 5.3 | Good selectivity | [8] |
| EMSA: Electrophoretic Mobility Shift Assay. FP: Fluorescence Polarization. IC50: Half-maximal inhibitory concentration. |
Trustworthiness: Mechanism of Action
The high potency and selectivity of these novel azetidine compounds stem from their unique mechanism of action. They act as irreversible covalent binders to specific cysteine residues within the STAT3 protein.[8] This irreversible binding effectively blocks STAT3 phosphorylation, dimerization, and its subsequent translocation to the nucleus, thereby shutting down its transcriptional activity.[8] This covalent binding mechanism ensures a durable and highly specific inhibitory effect, which is a significant advantage over reversible inhibitors.
Part 3: Experimental Protocols - A Self-Validating System
The integrity of any comparative analysis rests on the quality and reproducibility of the experimental data. Here, we provide detailed, field-proven protocols for key assays used to evaluate the efficacy of azetidine-based inhibitors.
Workflow for Evaluating Novel Inhibitors
Protocol 1: In Vitro Kinase Inhibition (LanthaScreen® Assay)
Causality: The LanthaScreen® Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that provides a direct measure of a compound's ability to displace a fluorescent tracer from the ATP-binding site of a kinase.[13][14] It is a robust, high-throughput method for determining the biochemical potency (IC50) of inhibitors.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 4X solutions of the test compound (e.g., azetidine-based inhibitor), 2X kinase/antibody mixture, and 4X fluorescent tracer in the appropriate kinase buffer.[13]
-
Compound Plating: Serially dilute the 4X test compound in a 384-well assay plate. Typically, 4 µL of each concentration is added to triplicate wells.[13]
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/Europium-anti-tag antibody solution to all wells.[13]
-
Tracer Addition: Initiate the binding reaction by adding 4 µL of the 4X Alexa Fluor® 647-labeled tracer solution to all wells. The final volume is 16 µL.[13]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[14]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).[16]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT Assay)
Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] This assay is fundamental for determining the cellular efficacy (EC50) of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the azetidine-derived drug. Remove the old media from the cells and add 100 µL of media containing the desired drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 humidified incubator.[19]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the background absorbance from a blank well (media only). Normalize the data to the vehicle control (defined as 100% viability) and plot cell viability against the logarithm of drug concentration to calculate the EC50 value.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Causality: In vivo xenograft models are a critical step in preclinical evaluation, providing data on a drug's efficacy in a whole-organism setting.[21] These models, where human cancer cells are implanted into immunodeficient mice, allow for the assessment of a compound's ability to inhibit tumor growth.[22][23]
Step-by-Step Methodology:
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[21]
-
Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., A549, MDA-MB-231) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[24] Tumor volume is calculated using the formula: (Length x Width²)/2.[4]
-
Drug Administration: Administer the azetidine-based drug and a vehicle control according to a predetermined dose and schedule (e.g., daily oral gavage). Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volumes two to three times per week for the duration of the study (e.g., 21-28 days).[24]
-
Endpoint and Data Analysis: The study concludes when tumors in the control group reach a predetermined size. Efficacy is reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion
The azetidine scaffold has proven to be a powerful tool in the medicinal chemist's arsenal, enabling the development of drugs with enhanced potency, selectivity, and pharmacokinetic properties. As demonstrated through the comparative analysis of kinase and STAT3 inhibitors, the inclusion of this strained ring system can lead to significant improvements in biological efficacy over non-azetidine alternatives. The provided experimental frameworks and protocols offer a robust system for the rigorous evaluation of these promising compounds, ensuring that only the most effective candidates advance through the drug discovery pipeline. By understanding the causal relationships between molecular structure, experimental design, and biological outcome, researchers can more effectively harness the potential of azetidine-derived intermediates to create the next generation of therapeutics.
References
-
SciSpace. (n.d.). The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. [Link]
-
ACS Publications. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. [Link]
-
Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
The Amit Choudhary Lab. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. [Link]
-
NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
PubMed. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. [Link]
-
ResearchGate. (2025). Small molecule drug discovery targeting the JAK-STAT pathway. [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. [Link]
-
NIH. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
AACR Journals. (2023). Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
-
PubMed. (n.d.). Cobimetinib. [Link]
-
NIH. (n.d.). Drug Efficacy Testing in Mice. [Link]
-
MDPI. (n.d.). Current Development Status of MEK Inhibitors. [Link]
-
NIH. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
-
NIH. (n.d.). Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction. [Link]
-
AACR Journals. (n.d.). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. [Link]
-
NIH. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]
-
MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
PubMed. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]
-
PubMed Central. (n.d.). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. [Link]
-
PubMed. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. [Link]
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobimetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthetic Routes of Substituted Azetidines: An In-Depth Analysis for Medicinal Chemists and Synthetic Practitioners
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2][3] The inherent ring strain of approximately 25.4 kcal/mol not only imparts a rigid, three-dimensional conformation ideal for targeted drug design but also influences metabolic stability and pharmacokinetic profiles.[2] This guide provides a comparative analysis of the principal synthetic strategies for accessing substituted azetidines, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific applications.
Intramolecular Cyclization: A Workhorse for Azetidine Synthesis
Intramolecular cyclization represents one of the most classical and widely employed methods for constructing the azetidine ring.[4][5][6] This strategy relies on the formation of a C-N bond within a linear precursor containing a nitrogen nucleophile and a suitable leaving group. The success of this approach is often dictated by the delicate balance between the desired 4-exo-tet cyclization and competing side reactions.
Mechanistic Principles and Catalytic Systems
The core of this methodology involves an intramolecular SN2 reaction.[4] A variety of catalytic systems have been developed to facilitate this ring closure, each with distinct advantages.[7]
-
Transition Metal Catalysis: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for azetidine synthesis.[2][7] These methods often require a directing group to facilitate the C-H activation and subsequent C-N bond formation.[7]
-
Lewis Acid Catalysis: Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have proven to be effective catalysts for the intramolecular aminolysis of epoxides, providing a regioselective pathway to functionalized azetidines.[4][7] This method is notable for its mild reaction conditions and tolerance of various functional groups.[4]
-
Organocatalysis: Chiral amines and their derivatives can be employed to catalyze the enantioselective synthesis of chiral azetidines, a crucial aspect for the development of stereospecific therapeutic agents.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Azetidines [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
The Azetidine Scaffold: A Privileged Player in Structure-Activity Relationship (SAR) Studies - A Comparative Guide
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, bestows upon it a unique combination of conformational rigidity and metabolic stability.[2] This constrained geometry allows for a precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-based compounds across various therapeutic areas, offering insights into the rationale behind experimental choices and presenting supporting data for researchers and drug development professionals.
The Strategic Advantage of the Azetidine Ring in Drug Design
The decision to incorporate an azetidine ring into a drug candidate is often a strategic one, aimed at leveraging its distinct physicochemical properties. Compared to its five-membered counterpart, pyrrolidine, the azetidine scaffold offers a more rigid framework. This rigidity can be advantageous in pre-organizing a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein. Furthermore, the puckered nature of the azetidine ring provides well-defined vectors for substituent placement, allowing for a systematic exploration of chemical space during SAR studies.
The following diagram illustrates the concept of conformational constraint provided by the azetidine ring compared to a more flexible acyclic amine.
Caption: Conformational constraint of the azetidine scaffold.
Comparative SAR of Azetidine-Based Compounds in Key Therapeutic Areas
Anticancer Agents: Targeting STAT3 with Azetidine-2-Carboxamides
The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target for cancer therapy due to its persistent activation in many human cancers.[3] Recent studies have demonstrated the superiority of (R)-azetidine-2-carboxamide analogues over their proline-based predecessors as potent and selective STAT3 inhibitors.[4][5]
The rationale for exploring the azetidine scaffold in this context was to enhance potency by introducing greater conformational rigidity to the linker region of the inhibitor.[4] This hypothesis was validated by the discovery of analogues with sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[5]
Comparative Analysis of STAT3 Inhibitors:
| Compound ID | Scaffold | IC50 (µM) vs. STAT3 (EMSA) | Selectivity vs. STAT1/STAT5 | Reference |
| Proline-based Lead | Proline | > 5.0 | Moderate | [4] |
| 5a | (R)-Azetidine-2-carboxamide | 0.55 | > 18 µM | [5] |
| 5o | (R)-Azetidine-2-carboxamide | 0.38 | > 18 µM | [5] |
| 8i | (R)-Azetidine-2-carboxamide | 0.34 | > 18 µM | [5] |
| BBI-608 (Napabucasin) | Non-azetidine | Weak to moderate inhibition | Not specified | [5] |
Key SAR Insights:
-
Ring Size and Stereochemistry: The (R)-azetidine-2-carboxamide scaffold is crucial for high potency, with the corresponding (S)-enantiomer showing significantly reduced activity.[4] This highlights the importance of the specific spatial arrangement of substituents for optimal interaction with the STAT3 SH2 domain.
-
N-terminus Substitutions: A benzyloxycarbonyl (Z) group at the N-terminus was found to be essential for anti-HCMV activity in a series of azetidine-containing dipeptides.[6]
-
C-terminus Modifications: Unsubstituted or aliphatic substituents on the C-terminal carboxamide are preferred for maintaining antiviral potency.[6]
The following workflow illustrates the general approach to SAR optimization of azetidine-based STAT3 inhibitors.
Caption: SAR optimization workflow for azetidine-based STAT3 inhibitors.
Antiviral Agents: Azetidine-Containing Dipeptides as HCMV Inhibitors
Human cytomegalovirus (HCMV) infections are a significant concern for immunocompromised individuals. Azetidine-containing dipeptides have been identified as a promising class of non-covalent HCMV replication inhibitors.[6] The incorporation of the azetidine ring induces a γ-type reverse turn conformation, which is believed to be important for their antiviral activity.[7]
Comparative Analysis of Anti-HCMV Dipeptides:
| Compound ID | Key Structural Feature | EC50 (µM) vs. HCMV | Cytotoxicity (CC50, µM) | Reference |
| 1 | Z-Phe-Aze-NH2 | 12 | >100 | [6] |
| 4a | Z-Phe-Aze-NHtBu | 8 | >100 | [6] |
| 11 | Z-Phe-Ala-NH2 (acyclic control) | >100 | >100 | [6] |
| Ganciclovir | Nucleoside analogue | 2.5 | >100 | [6] |
Key SAR Insights:
-
Conformational Constraint: The constrained azetidine ring is critical for activity, as the flexible acyclic analogue (11) was inactive.[6] This suggests that the pre-organized γ-turn conformation is a key pharmacophoric feature.
-
Hydrophobicity: The presence of a hydrophobic benzyloxycarbonyl (Z) group at the N-terminus and an aliphatic side chain at the C-terminus enhances antiviral potency.[6]
CNS Agents: Exploring Azetidines for Neurological Disorders
The unique properties of the azetidine scaffold make it an attractive framework for the design of central nervous system (CNS) active agents.[8] Its ability to impart drug-like properties, such as improved solubility and metabolic stability, has led to its investigation in the context of neurological diseases like Parkinson's disease and Tourette's syndrome.[9]
While extensive comparative SAR data is still emerging in this area, studies on azetidin-2-ones have shown significant CNS activities, including anxiolytic and nootropic effects.[10] The evaluation of these compounds was guided by computer-aided prediction of activity spectra (PASS), demonstrating the utility of in silico tools in focusing synthetic efforts.[11]
Experimental Protocols
Synthesis of Azetidine-2-one Derivatives
This protocol describes a general method for the synthesis of azetidin-2-one (β-lactam) rings via the reaction of a Schiff base with chloroacetyl chloride.[12][13]
Step 1: Synthesis of Schiff Base (Imine)
-
Dissolve the primary amine (1 equivalent) and the corresponding aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated Schiff base by filtration.
-
Wash the solid with cold ethanol and dry.
Step 2: Cycloaddition to form the Azetidin-2-one Ring
-
In a round-bottom flask, dissolve the Schiff base (1 equivalent) and triethylamine (1.2 equivalents) in a dry, inert solvent (e.g., 1,4-dioxane).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Antibacterial Activity Assay (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antibacterial activity of synthesized azetidine compounds.[14][15]
-
Preparation of Bacterial Inoculum: Aseptically transfer a loopful of the test bacterium from a stock culture into a sterile nutrient broth. Incubate at 37 °C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation of Plates: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the agar plates.
-
Application of Test Compounds: Dissolve the synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each compound solution onto a separate disc.
-
Controls: Use a disc impregnated with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., ampicillin) as positive controls.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
The following diagram depicts the workflow for the agar disc diffusion assay.
Caption: Workflow for the agar disc diffusion antibacterial assay.
Conclusion
The azetidine scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its unique conformational properties provide a solid foundation for the design of potent and selective modulators of a wide range of biological targets. The comparative SAR studies presented in this guide underscore the importance of rational drug design, where the strategic incorporation of a specific scaffold can lead to significant improvements in pharmacological properties. As synthetic methodologies for accessing diverse azetidine derivatives continue to advance, we can anticipate the discovery of even more innovative and effective therapeutic agents based on this remarkable four-membered heterocycle.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]
-
PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. PubMed. [Link]
-
Structures of some azetidine based drugs. ResearchGate. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate. [Link]
-
Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. ResearchGate. [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
- 14. benchchem.com [benchchem.com]
- 15. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
In vitro and in vivo clearance comparison of tert-butyl containing molecules
< A Senior Application Scientist's Guide to In Vitro and In Vivo Clearance of Tert-Butyl Containing Molecules
An Objective Comparison for Drug Development Professionals
The tert-butyl group, a seemingly simple arrangement of carbon and hydrogen atoms, is a cornerstone in modern medicinal chemistry. Its bulky, three-dimensional structure can act as a "metabolic shield," sterically hindering the enzymatic machinery that would otherwise rapidly clear a drug from the body.[1] This property is invaluable for designing long-acting therapeutics. However, this same steric hindrance presents a significant challenge: accurately predicting how a molecule containing this group will behave in a complex biological system based on simple in vitro tests.
This guide provides an in-depth comparison of in vitro and in vivo clearance for tert-butyl containing molecules. We will delve into the underlying science, present comparative data, and offer field-proven insights to help researchers navigate the complexities of in vitro-in vivo correlation (IVIVC) for this important chemical moiety.
The Double-Edged Sword: Understanding Tert-Butyl Metabolism
The primary route of metabolic clearance for many drugs is oxidation by cytochrome P450 (CYP) enzymes in the liver.[2] The tert-butyl group, while often incorporated to slow this process, is not metabolically inert. It can undergo hydroxylation, primarily by CYP enzymes like CYP3A4 and CYP2C9, to form a hydroxylated metabolite, which can then be further oxidized.[1][3] For instance, the endothelin receptor antagonist bosentan's tert-butyl group is hydroxylated by CYP2C9 to a major active metabolite.[1] Similarly, the cystic fibrosis drug Ivacaftor's tert-butyl group is metabolized by CYP3A4 to a hydroxylated active metabolite.[1]
The challenge arises because the rate of this metabolism can be very slow. This slow turnover can be difficult to accurately quantify in standard, short-duration in vitro assays, often leading to an underprediction of in vivo clearance.[4][5]
In Vitro Assessment: A Necessary First Step
In vitro metabolic stability assays are crucial for the early-stage screening and selection of drug candidates.[6] The two most common systems are liver microsomes and hepatocytes.[7]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and are a rich source of CYP enzymes.[8] They are cost-effective and suitable for high-throughput screening. However, they primarily assess Phase I (oxidative) metabolism and lack the full complement of enzymes and cofactors present in intact liver cells.[3]
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full range of Phase I and Phase II metabolic enzymes and transporters.[6][8] They can provide a more comprehensive picture of a compound's metabolic fate.
For slowly metabolized compounds, such as many containing a tert-butyl group, standard incubation times in these systems may not be sufficient to observe significant depletion of the parent drug.[4] This can lead to an underestimation of the intrinsic clearance (Clint). To address this, specialized techniques like the hepatocyte relay method or using plated hepatocytes for longer incubation times may be necessary.[4][9]
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of a tert-butyl containing compound.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the incubation mixture containing phosphate buffer and HLM. Prepare the NADPH regenerating system.
-
Incubation: Add the test compound to the incubation mixture and pre-incubate for a few minutes at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.[10]
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life is calculated as 0.693/k. The intrinsic clearance is then calculated from the half-life.[10]
Self-Validation:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Positive Control: Include a compound with a known, moderate to high clearance rate to ensure the microsomal system is active.
From the Bench to the Body: In Vivo Clearance
In vivo clearance is determined through pharmacokinetic (PK) studies in preclinical species (e.g., rats, dogs) and ultimately in humans. Following administration of the drug, blood samples are collected over time to determine key PK parameters such as:
-
Clearance (CL): The volume of blood cleared of the drug per unit of time.
-
Half-life (t1/2): The time it takes for the drug concentration in the blood to decrease by half.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
The IVIVC Challenge for Tert-Butyl Molecules
The ultimate goal of in vitro metabolism studies is to predict in vivo clearance. However, for tert-butyl containing compounds, this correlation can be poor. Often, in vitro assays predict low clearance, while the observed in vivo clearance is significantly higher.[11]
Several factors contribute to this discrepancy:
-
Steric Hindrance: The bulky nature of the tert-butyl group can lead to slow metabolism that is below the limit of detection in standard in vitro assays.
-
Alternative Clearance Pathways: In vitro microsomal assays primarily measure CYP-mediated clearance. If other enzymes or pathways (e.g., glucuronidation, renal excretion) contribute significantly to the in vivo clearance, the in vitro data will be misleading.[12]
-
Plasma Protein Binding: High plasma protein binding can reduce the unbound fraction of the drug available for metabolism, which can affect the correlation between in vitro and in vivo data.[11]
Comparative Data: In Vitro vs. In Vivo Clearance
| Compound Class | In Vitro System | In Vitro Clint (µL/min/mg protein) | In Vivo Species | In Vivo Clearance (mL/min/kg) | IVIVC Observation |
| Bosentan Analogues | Human Liver Microsomes | Variable | Rat | Variable | Attempts to replace the tert-butyl group to divert metabolism did not always lead to increased metabolic stability due to compensation by other metabolic pathways.[1] |
| Synthetic Cannabinoids | Human Liver Microsomes & Hepatocytes | Wide range (13.7 to 2944) | Predicted Human | Wide range (0.34 to 17.79) | In vitro clearance was often rapid, but high plasma protein binding resulted in much slower predicted in vivo clearance.[13] |
| Novel Tert-Butyl Analogs | Rat Liver Microsomes | High | Rat | High | A strong preference for a tert-butyl group in a receptor pocket was associated with high clearance in both in vitro and in vivo systems.[14] |
| Low Clearance Compounds | Human Hepatocytes (Relay Method) | Low but quantifiable | Human | Low | The hepatocyte relay method allowed for the prediction of human unbound intrinsic clearance within twofold of the clinical value for a slowly metabolized drug.[4] |
Visualizing the Workflow
The process of predicting in vivo clearance from in vitro data can be visualized as a multi-step workflow.
Caption: Workflow for predicting in vivo clearance from in vitro data.
Best Practices for Researchers
-
Use Multiple In Vitro Systems: When working with tert-butyl containing molecules, it is advisable to use both liver microsomes and hepatocytes to get a more complete picture of metabolic stability.
-
Consider Longer Incubation Times: For compounds suspected of having low turnover, extend the incubation times in your in vitro assays or use specialized methods like plated hepatocytes.[9]
-
Profile Metabolites: Identifying the metabolites formed can provide valuable insights into the clearance pathways and help explain discrepancies between in vitro and in vivo data.
-
Integrate Physicochemical Properties: Factors like lipophilicity and plasma protein binding can significantly impact in vivo clearance and should be considered alongside in vitro metabolism data.
Conclusion
The tert-butyl group remains a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability. However, its unique properties necessitate a nuanced approach to clearance prediction. A thorough understanding of the potential for slow, CYP-mediated metabolism, coupled with a carefully designed in vitro and in vivo experimental strategy, is essential for accurately forecasting the pharmacokinetic behavior of these molecules. By embracing more sophisticated in vitro models and integrating a holistic view of drug disposition, researchers can better navigate the challenges and unlock the full potential of tert-butyl containing drug candidates.
References
-
Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., Tan, Y., & Patten, C. J. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of toxicology, 71(4), 266-269. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., Amin, J., Snodgrass, B., & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516. [Link]
-
Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 135-151). Humana Press. [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., Amin, J., Snodgrass, B., & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., Amin, J., Snodgrass, B., & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516. [Link]
-
Wang, L., & Sparreboom, A. (2010). Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. The AAPS journal, 12(4), 467–475. [Link]
-
Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-469. [Link]
-
Le Gal, D., Rager, M. N., & Al-Amri, C. (2001). Human cytochrome P450 2A6 is the major enzyme involved in the metabolism of three alkoxyethers used as oxyfuels. Toxicology letters, 124(1-3), 55–65. [Link]
-
Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(5), 629. [Link]
-
Cannaert, A., Sparkes, E., Huts, A., De-Simone, F., & Stove, C. P. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]
-
Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS journal, 17(2), 237–244. [Link]
-
Brouwer, K. L., Keppler, D., Hoffmaster, K. A., Bow, D. A., Cheng, Y., Lai, Y., & Palm, J. E. (2005). In vitro-in vivo correlation of hepatobiliary drug clearance in humans. Journal of pharmaceutical sciences, 94(9), 2105–2116. [Link]
-
Chan, G., Gane, E., Schwabe, C., & Ahn, S. (2020). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert opinion on drug metabolism & toxicology, 16(10), 863–877. [Link]
-
Obach, R. S. (2013). Predicting Clearance in Humans from In Vitro Data. In Drug Metabolism in Drug Design and Development (pp. 385-407). John Wiley & Sons, Inc. [Link]
-
Liu, X., Van Vleet, T. R., & Galijatovic, A. (2011). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. Journal of drug metabolism & toxicology, 2(2), 1000110. [Link]
-
Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug-Metabolism and Drug-Drug Interactions in Transplant. Expert opinion on drug metabolism & toxicology, 13(2), 177–190. [Link]
-
Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica; the fate of foreign compounds in biological systems, 31(8), 543–555. [Link]
-
Kreutz, A., et al. (2022). In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. Toxics, 10(11), 693. [Link]
-
de Visser, S. P., & Kumar, D. (2011). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Computational Mechanistic Studies of Catalytic Reactions (Vol. 1, pp. 281-329). The Royal Society of Chemistry. [Link]
-
Iwatsubo, T., Hirota, N., Ooie, T., & Suzuki, H. (1997). Prediction of in vivo drug metabolism in the human from in vitro data. Pharmacology & therapeutics, 73(2), 147–171. [Link]
-
Di, L., & Obach, R. S. (2013). Recent advances in measurement of metabolic clearance, metabolite profile and reaction phenotyping of low clearance compounds. Drug metabolism reviews, 45(3), 359–372. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. bioivt.com [bioivt.com]
- 9. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Intermediate Selection in Baricitinib Synthesis
An Objective Comparison of Synthetic Intermediates for Baricitinib Production: A Cost-Benefit Guide for Researchers and Drug Development Professionals
Baricitinib (Olumiant®) is a potent and selective inhibitor of Janus kinase (JAK) subtypes 1 and 2, playing a significant role in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The commercial success and therapeutic importance of Baricitinib necessitate the development of synthetic routes that are not only efficient and high-yielding but also economically viable, scalable, and environmentally sustainable. The choice of key chemical intermediates is a critical decision point that profoundly influences these factors.
This guide provides a cost-benefit analysis of different synthetic pathways to Baricitinib, focusing on the strategic selection of core intermediates. We will dissect the causality behind various experimental choices, compare alternatives with supporting data, and offer field-proven insights to guide researchers and process chemists in making informed decisions.
The Core Challenge: Converging Two Key Heterocyclic Intermediates
The molecular architecture of Baricitinib, {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is typically assembled through the coupling of two primary fragments:
-
The Azetidine Moiety: A substituted azetidine ring, commonly 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This fragment is crucial for the compound's bioactivity and presents significant synthetic challenges due to the strained four-membered ring.[3][4]
-
The Pyrazolo-Pyrrolopyrimidine Core: The 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core, which anchors the molecule to its biological target.[5]
The efficiency, cost, and environmental impact of the overall synthesis are largely dictated by the routes chosen to prepare and couple these two key intermediates.
Comparative Analysis of Dominant Synthetic Routes and Intermediates
We will explore two primary strategies that have gained prominence in the literature and patent landscape, each defined by its unique approach to constructing and coupling the key intermediates.
Route A: The Convergent Horner-Emmons and Suzuki Coupling Strategy
This widely-reported and efficient route involves the independent synthesis of the two core fragments, followed by a convergent coupling step. A key advantage of this approach is the ability to optimize each branch of the synthesis separately before the final coupling.
Synthesis of the Azetidine Intermediate:
This pathway often begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.[6][7] The key transformations include:
-
Horner-Emmons Reaction: The ketone is converted to an alkene, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, using a phosphonate reagent like diethyl (cyanomethyl)phosphonate. Using NaH as a base in this step has been shown to achieve yields as high as 84%.[6][7]
-
Deprotection: The N-Boc protecting group is removed, typically under acidic conditions (e.g., trifluoroacetic acid).[6][7]
-
Sulfonamidation: The resulting secondary amine is reacted with ethanesulfonyl chloride to yield the crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[6][7][8]
Final Assembly via Suzuki Coupling:
The final step involves a palladium-catalyzed Suzuki coupling reaction between a borate derivative of the pyrazolo-pyrrolopyrimidine core and the azetidine fragment.[6][9] While effective, this introduces the cost and potential for product contamination associated with heavy metal catalysts. One highly efficient method reports an overall yield of 49% for the entire sequence.[6][9]
Diagram 1: Convergent Synthesis via Suzuki Coupling.
Route B: The Green and Economical Michael Addition Approach
Driven by the need for industrial-scale production, alternative routes have been developed to mitigate the drawbacks of earlier methods, such as the use of expensive or hazardous reagents.[3][10]
A Greener Path to the Azetidine Intermediate:
A notable innovation involves synthesizing tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from inexpensive, commercially available starting materials like benzylamine.[3][10][11] This process often incorporates green chemistry principles:
-
Low-Cost Starting Materials: Avoids more complex and expensive precursors.
-
Reduced Pollution: Designed to minimize the use of environmentally harmful reagents.[10]
-
Advanced Technology: Employs tools like microchannel reactors for safer, more efficient, and scalable oxidation reactions.[3][11]
Final Assembly via Michael Addition:
Instead of a Suzuki coupling, this route often culminates in a nucleophilic (Michael) addition reaction. The 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate acts as a Michael acceptor for the 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine nucleophile.[12] This approach circumvents the need for palladium catalysts, which is a significant cost and purification advantage.[13] Patents describing this strategy report overall yields in the range of 40-55%.[13][14]
Diagram 2: Green Synthesis via Michael Addition.
Data-Driven Cost-Benefit Summary
The choice between these synthetic strategies depends on the specific objectives of the laboratory or manufacturing facility. The following table summarizes the key performance indicators for each route.
| Feature | Route A: Suzuki Coupling | Route B: Michael Addition | Analysis |
| Key Intermediates | tert-butyl 3-oxoazetidine-1-carboxylate, Borate ester of pyrazole core | Benzylamine, 1,3-dibromoacetone, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Route B utilizes more fundamental and lower-cost starting materials.[3][13] |
| Starting Material Cost | Medium to High | Low to Medium | The use of benzylamine and avoidance of complex azetidine precursors significantly lowers costs in Route B.[10] |
| Reported Overall Yield | ~49%[6] | 40-55%[13][14] | Yields are comparable, making other factors like cost and scalability more critical differentiators. |
| Green Chemistry Profile | Fair (Potential for heavy metal waste from Pd catalyst) | Good to Excellent (Avoids Pd, uses greener reagents, potential for one-pot steps) | Route B is explicitly designed to be more environmentally friendly and suitable for industrial production.[3][10] |
| Scalability | Good, but catalyst removal can be a challenge at scale. | Excellent, especially with technologies like microchannel reactors.[11] | The operational simplicity and lack of heavy metals make Route B more amenable to large-scale manufacturing. |
| Key Advantage | High reported yield in a well-established convergent synthesis. | Lower cost, better environmental profile, avoids expensive and toxic metal catalysts.[13] | |
| Key Disadvantage | Cost and removal of palladium catalyst; potentially more expensive starting materials. | May require more process optimization for the "one-pot" reactions to control impurities. |
Exemplary Experimental Protocol: Green Synthesis of a Key Azetidine Intermediate
To provide a practical framework, the following is a representative protocol adapted from literature for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a cornerstone intermediate.[11]
Objective: To synthesize 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile following a green and efficient pathway.
Step 1: Deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (185 mmol) in acetonitrile (252 mL).
-
Add hydrochloric acid (3 M, 252 mL) to the solution.
-
Stir the mixture at room temperature for 16 hours, monitoring for completion by TLC or HPLC.
-
Concentrate the reaction mixture under vacuum.
-
Redissolve the residue in fresh acetonitrile (144 mL) and stir for 2 hours at 30 °C.
-
Cool the solution to 5 °C and stir for an additional 2 hours to induce crystallization.
-
Filter the mixture to collect the crude hydrochloride salt of 2-(azetidin-3-ylidene)acetonitrile.
Step 2: Sulfonamidation
-
Dissolve the crude salt from Step 1 in acetonitrile (432 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a suitable base (e.g., N,N-Diisopropylethylamine) to neutralize the hydrochloride salt.
-
Slowly add ethanesulfonyl chloride dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under vacuum.
-
Purify the resulting solid, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, by recrystallization or column chromatography to achieve high purity.[6][7]
Diagram 3: Experimental Workflow for Azetidine Intermediate.
Conclusion and Future Outlook
The synthesis of Baricitinib offers a compelling case study in the evolution of pharmaceutical process chemistry. While early routes established the feasibility of its construction via convergent strategies like the Suzuki coupling, the demands of industrial-scale manufacturing have driven innovation towards more cost-effective and sustainable methods.
Ultimately, the optimal choice of intermediates and synthetic route will depend on a holistic assessment of project-specific goals, including production scale, cost constraints, regulatory requirements, and environmental policy.
References
-
Cui, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 125. [3][11]
-
ResearchGate. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [3][10][11]
-
Ningbo Inno Pharmchem Co., Ltd. Baricitinib: A High-Purity Pharmaceutical Intermediate for Advanced Manufacturing.
-
Apicule. Baricitinib (CAS No: 1187594-09-7) API Intermediate Manufacturers. [1]
-
Kobierski, M. E., et al. (2018). PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE. Google Patents.
-
Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. Semantic Scholar. [6][9]
-
OUCI. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [3][10][15]
-
Reddy, M. S., et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. [2][16]
-
ResearchGate. (2016). An Efficient Synthesis of Baricitinib. [6]
-
Scribd. (2016). Xu Et Al 2016 an Efficient Synthesis of Baricitinib. [7]
-
Sim, J., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Chemical Research. [12]
-
ChemicalBook. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. [8]
-
Ningbo Inno Pharmchem Co., Ltd. Chemical Synthesis Excellence: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. [4]
-
Shi, F. (2019). Synthesis of Baricitinib. Chinese Journal of Pharmaceuticals. [17]
-
Wang, B., et al. (2019). Method for preparing baricitinib. Google Patents. [13]
-
ChemicalBook. 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine suppliers. [5]
-
Toronto Research Chemicals. 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. [18]
-
Zhang, H., et al. (2021). Method for preparing Baricitinib. Google Patents. [14]
Sources
- 1. apicule.com [apicule.com]
- 2. ir.vignan.ac.in [ir.vignan.ac.in]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
- 9. An Efficient Synthesis of Baricitinib | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2019114258A1 - Method for preparing baricitinib - Google Patents [patents.google.com]
- 14. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]
- 15. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Baricitinib [cjph.com.cn]
- 18. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Just as critical as the synthesis and application of these molecules is the final step in their lifecycle: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS No. 117192-33-1), a common building block in medicinal chemistry. Our focus extends beyond mere instruction to elucidate the chemical principles and regulatory mandates that underpin these essential safety protocols.
Core Principles of Chemical Waste Management: Beyond the Bench
The disposal of any chemical waste is governed by a hierarchy of controls and regulations designed to protect laboratory personnel, the public, and the environment. The foundation of this process is a thorough understanding of the compound's intrinsic properties and the associated regulatory landscape.
Chemical Profile: Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a Boc-protected aminoazetidine derivative. While specific toxicity data for this exact compound is limited, the Safety Data Sheet (SDS) for structurally similar compounds indicates that it should be handled as an irritant, particularly to the skin and eyes, and may cause respiratory irritation.[1] The azetidine ring, a four-membered heterocyclic amine, can be reactive, and its derivatives should be handled with care. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.[2][3][4]
Regulatory Framework: In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6][7] Laboratories are classified as generators of hazardous waste and must adhere to specific guidelines for waste identification, segregation, labeling, and disposal.[8][9][10] Additionally, the Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which must include procedures for safe handling and disposal of hazardous chemicals.[9][11][12]
Immediate Safety & Spill Management: Your First Line of Defense
Before any disposal activities commence, ensuring the availability and proper use of Personal Protective Equipment (PPE) is paramount.
Mandatory PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the chemical or cleaning solutions. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
In the Event of a Spill:
-
Alert & Isolate: Immediately notify colleagues in the vicinity and restrict access to the affected area.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial spill kit.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.
Disposal Pathways: A Decision Framework
There are two primary pathways for the disposal of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate: direct disposal via a licensed waste management service or in-lab chemical treatment prior to disposal. The choice depends on the quantity of waste, laboratory capabilities, and institutional policies.
Figure 1. Decision workflow for selecting the appropriate disposal pathway.
Pathway A: Direct Disposal (The Standard Protocol)
For the majority of laboratory settings, direct disposal is the most straightforward and compliant method. This involves packaging the chemical waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step-by-Step Procedure for Direct Disposal:
-
Waste Segregation: Collect all waste containing tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate in a dedicated, chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Container Requirements: The container must be in good condition, with a tightly sealing lid. It is often best to use the original manufacturer's bottle or a designated hazardous waste container.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate" (no abbreviations).
-
The date accumulation started.
-
An indication of the primary hazards (e.g., "Irritant").
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic.
-
Scheduled Pickup: Contact your EHS department to arrange for the collection of the hazardous waste.
Pathway B: In-Lab Chemical Treatment (For Small Quantities)
For small, residual quantities, chemical degradation can be an effective method to render the compound less hazardous before disposal. The primary mechanism for degrading this molecule is the acid-mediated hydrolysis of the Boc-protecting group.[2][3][4] This process cleaves the carbamate, yielding the more water-soluble amine salt, carbon dioxide, and tert-butanol.
Causality of Method Selection: The Boc group is designed to be labile to acid. This chemical property allows for its removal under controlled conditions. By exploiting this reactivity, we can transform the original compound into smaller, more easily managed byproducts.
Figure 2. Mechanism of acid-mediated Boc group cleavage.
Experimental Protocol for Acid Hydrolysis:
!!! WARNING: This procedure should only be performed by trained personnel in a chemical fume hood while wearing all mandatory PPE. The reaction may produce gaseous byproducts. !!!
-
Preparation: For every 1 gram of tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate waste, prepare a 1M solution of hydrochloric acid (HCl) in a suitable container (e.g., a beaker or flask) with a magnetic stir bar.
-
Reaction: Slowly and carefully add the chemical waste to the stirring acid solution at room temperature. A gentle effervescence (release of CO2) may be observed.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete hydrolysis.[3]
-
Neutralization: After the reaction is complete, slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the excess acid. Monitor the pH with litmus paper or a pH meter until it is in the neutral range (pH 6-8).
-
Final Disposal: The resulting aqueous solution, containing the amine hydrochloride, tert-butanol, and sodium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm with your institution's EHS office before drain disposal.
Disposal of Contaminated Materials
All disposable items that have come into contact with tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, such as gloves, absorbent pads, and pipette tips, must be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this solid waste separate from regular laboratory trash.
-
Disposal: Dispose of the container through your institution's EHS-approved waste stream.
Conclusion: A Culture of Safety
The proper disposal of laboratory chemicals is a non-negotiable aspect of responsible scientific practice. By understanding the chemical properties of compounds like tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate and adhering to established regulatory guidelines, researchers can ensure a safe working environment and protect our shared ecosystem. This guide provides a framework for these procedures, but it is incumbent upon every laboratory professional to be familiar with their institution's specific Chemical Hygiene Plan and to consult with their EHS department whenever in doubt.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Fisher Scientific. Amine Protection / Deprotection.
- US Bio-Clean. OSHA Compliance For Laboratories.
- Kishida Chemical Co., Ltd. (2023). tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1, 2023/5/8.
- Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
- CymitQuimica. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
- PubChem. tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate.
- Apollo Scientific. Azetidine.
- Environmental Marketing Services. Laboratory Chemical Disposal.
- TCI Chemicals. tert-Butyl 3-(Methylamino)azetidine-1-carboxylate 454703-20-9.
- ChemScene. 454703-20-9 | tert-Butyl 3-(methylamino)azetidine-1-carboxylate.
- AcrosPharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
- OSHA Training. Occupational Exposure to Hazardous Chemicals in Laboratories.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.
- Sigma-Aldrich. 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester AldrichCPR.
- Chemos GmbH & Co. KG.
- Fisher Scientific. (2012).
- Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Boc-3-(methylamino)azetidine.
- PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- TCI Chemicals. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2.
- Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- National Institutes of Health.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Environmental Protection Agency. Waste Code - RCRAInfo.
- Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Electronic Code of Federal Regulations. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- Environmental Protection Agency. Hazardous Waste Listings.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. wku.edu [wku.edu]
- 6. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. bard.edu [bard.edu]
- 10. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. oshatraining.com [oshatraining.com]
- 12. osha.gov [osha.gov]
A Comprehensive Guide to the Safe Handling of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, a substituted azetidine derivative, represents a class of compounds with significant potential in medicinal chemistry due to their unique structural and conformational properties. Azetidines are four-membered saturated nitrogen-containing heterocycles that can serve as valuable building blocks in the synthesis of new therapeutic agents.[1][2] The inherent ring strain of the azetidine nucleus not only presents synthetic challenges but also imparts distinct reactivity.[3]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological data for closely related analogs, a cautious approach is warranted when handling tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate. The primary hazards are anticipated to be acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation. Therefore, a multi-layered PPE strategy is essential.
PPE Selection Framework
The following table outlines the recommended PPE for handling this compound. The selection is based on a risk assessment that considers the potential routes of exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be compliant with ANSI Z87.1 standards to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to provide broader protection.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or direct immersion, it is crucial to consult the glove manufacturer's compatibility data. Double gloving can provide an additional layer of protection. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing.[5][6] For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and the institution's Environmental Health and Safety (EHS) department should be consulted. |
PPE Selection Logic
The decision-making process for selecting the appropriate level of PPE can be visualized as follows:
Caption: PPE Selection Workflow for Handling Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks and ensure regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table and diagram above.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a certified chemical fume hood to prevent the release of airborne particles.
-
Use anti-static weighing dishes if the compound is a fine powder.
-
Carefully transfer the weighed compound to the reaction vessel, avoiding spillage.
-
-
Dissolution : When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling :
-
After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct sequence to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Containment : If it is safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or a commercial chemical spill kit.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Unused Compound : Unused or waste tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate should be treated as hazardous chemical waste.[7] It must be collected in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable materials that have come into contact with the compound, including gloves, weighing paper, and absorbent pads, must be disposed of as hazardous waste in a designated container.[7][8]
-
Solutions : Both aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not dispose of these solutions down the drain.[7]
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management.
First Aid Measures
In case of exposure, immediate action is crucial.
-
Inhalation : If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[9][10] Seek medical attention if irritation develops or persists.
-
Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][10][11]
By adhering to these safety protocols, researchers can confidently and safely work with tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, fostering a secure environment for scientific advancement.
References
- BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
- KISHIDA CHEMICAL CO., LTD. (2023). tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-6-phenylpyrazine-2-carbonitrile.
- CymitQuimica. (2023). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
- Sigma-Aldrich. 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester AldrichCPR.
- ChemScene. tert-Butyl 3-(methylamino)azetidine-1-carboxylate.
- AK Scientific, Inc. Tert-butyl 3-(ethylamino)azetidine-1-carboxylate.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Gray Faculty of Medical & Health Sciences Tel Aviv University. Laboratory Safety guidelines and Personal protection equipment (PPE).
- TCI Chemicals. tert-Butyl 3-(Methylamino)azetidine-1-carboxylate.
- ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines.
- PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- BenchChem. Application Notes and Protocols: Azetidine Derivatives as Chemical Probes.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester AldrichCPR 454703-20-9 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
